Colazal
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2/q;2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCNKOBSQURQOZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3Na2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150399-21-6 | |
| Record name | Balsalazide disodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150399216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BALSALAZIDE DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XL6BJI034 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Pharmacology and Pharmacokinetics of Balsalazide Disodium
Introduction
Balsalazide (B1667723) disodium (B8443419) is a locally-acting aminosalicylate prodrug utilized in the management of mild to moderate ulcerative colitis.[1][2][3] Its chemical design facilitates targeted delivery of the therapeutically active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the colon, thereby maximizing local anti-inflammatory effects while minimizing systemic exposure and associated side effects.[1][2] This technical guide provides a comprehensive overview of the pharmacology and pharmacokinetics of balsalazide disodium, intended for researchers, scientists, and professionals in drug development.
Pharmacology
Mechanism of Action
Balsalazide itself is pharmacologically inactive.[1] It functions as a prodrug, designed to transport mesalamine to the large intestine.[4][5] Upon reaching the colon, commensal bacteria produce azoreductase enzymes that cleave the diazo bond linking mesalamine to its inert carrier molecule, 4-aminobenzoyl-β-alanine.[6][7][8] This enzymatic action releases equimolar quantities of mesalamine, the active anti-inflammatory agent.[9][10]
The precise mechanism of mesalamine is not completely understood but is known to be topical rather than systemic.[11][12] It is believed to exert its anti-inflammatory effects on the colonic epithelial cells through several pathways:[9][13]
-
Inhibition of Arachidonic Acid Metabolism: Patients with chronic inflammatory bowel disease exhibit increased mucosal production of arachidonic acid metabolites.[12][13] Mesalamine is thought to diminish inflammation by inhibiting the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes in the colon.[1][3][13]
-
Inhibition of Nuclear Factor-kappa B (NF-κB): Mesalamine may inhibit the activation of NF-κB, a key transcription factor that controls the expression of numerous pro-inflammatory genes and cytokines involved in the inflammatory cascade of ulcerative colitis.[1]
-
Scavenging of Reactive Oxygen Species: Mesalamine has demonstrated the ability to scavenge free radicals, which may help reduce oxidative stress in the inflamed colonic mucosa.[1]
The carrier moiety, 4-aminobenzoyl-β-alanine, is largely inert and minimally absorbed.[8][9]
References
- 1. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. Balsalazide Disodium, Colazal: Drug Facts, Side Effects and Dosage [medicinenet.com]
- 4. biomedres.us [biomedres.us]
- 5. Balsalazide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. drugs.com [drugs.com]
- 8. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 9. prescriberpoint.com [prescriberpoint.com]
- 10. Balsalazide Disodium | C17H13N3Na2O6 | CID 135413496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. droracle.ai [droracle.ai]
The Role of Mesalamine, the Active Metabolite of Colazal (Balsalazide), in the Management of Ulcerative Colitis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulcerative colitis (UC) is a chronic inflammatory bowel disease characterized by diffuse mucosal inflammation of the colon.[1] A cornerstone in the therapeutic management of mild-to-moderate UC is mesalamine, also known as 5-aminosalicylic acid (5-ASA).[2] Colazal (balsalazide) is a second-generation aminosalicylate that serves as a prodrug, designed for targeted delivery of its active metabolite, mesalamine, to the colon.[3][4] This technical guide provides a comprehensive examination of the role of mesalamine in ulcerative colitis, focusing on its mechanism of action, pharmacokinetic profile, and clinical efficacy, with a presentation of quantitative data, experimental protocols, and visual diagrams of key pathways.
Balsalazide (B1667723) consists of mesalamine linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[3] This structural design prevents premature absorption of mesalamine in the upper gastrointestinal tract.[5] Upon reaching the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond, releasing the therapeutically active mesalamine directly at the site of inflammation.[3][6]
Mechanism of Action of Mesalamine
The therapeutic effects of mesalamine in ulcerative colitis are multifactorial, involving a combination of anti-inflammatory, immunomodulatory, and potentially chemopreventive actions.[7] The exact mechanism is not fully elucidated, but several key pathways have been identified.[8][9]
Inhibition of Inflammatory Mediators
Mesalamine is known to modulate the arachidonic acid cascade by inhibiting both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[7][10] This dual inhibition leads to a reduction in the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes in the colonic mucosa.[8] While some in-vitro studies demonstrate inhibition of both pathways, there is also evidence suggesting a potential shunting of arachidonic acid down the lipoxygenase pathway in some instances, leading to an increase in leukotrienes.[11]
Modulation of Key Signaling Pathways
Inhibition of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7] In the inflamed mucosa of ulcerative colitis patients, NF-κB is activated, predominantly in macrophages.[12] Mesalamine therapy has been shown to strongly abrogate NF-κB activation in situ, suggesting that a significant part of its therapeutic effect is due to the suppression of pro-inflammatory gene expression.[12][13]
Activation of PPAR-γ: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor highly expressed in colonic epithelial cells that plays a role in regulating inflammation.[14] Mesalamine has been identified as a ligand for PPAR-γ.[15] Activation of PPAR-γ by mesalamine can exert anti-inflammatory effects and may also be involved in the induction of apoptosis and inhibition of cell growth in colon cancer cells, suggesting a potential chemopreventive role.[14][16]
Other Proposed Mechanisms
Mesalamine has also been shown to act as an antioxidant, scavenging reactive oxygen species that contribute to tissue damage in the inflamed gut.[9] Additionally, it may modulate the immune system by reducing the recruitment of inflammatory cells like neutrophils and macrophages to the site of inflammation.[7]
Pharmacokinetics of Balsalazide and Mesalamine
The pharmacokinetic profile of balsalazide is designed to maximize colonic delivery of mesalamine while minimizing systemic absorption of the prodrug.[3]
Absorption, Metabolism, and Excretion
Intact balsalazide is poorly absorbed in the upper gastrointestinal tract.[3] The majority of the administered dose reaches the colon, where bacterial azoreductases cleave it into mesalamine and the inert carrier molecule, 4-aminobenzoyl-β-alanine.[6] The released mesalamine is then largely available for its topical anti-inflammatory effects on the colonic mucosa.[17] A portion of the mesalamine is absorbed systemically from the colon and is subsequently acetylated in the liver to its inactive metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), which is then excreted in the urine.[1][18]
| Parameter | Mesalamine (from Balsalazide) | N-Ac-5-ASA (from Balsalazide) | Reference |
| Cmax (ng/mL) | 348 | 1009 | [19] |
| AUCt(last) (ng·h/mL) | 3449 | 16050 | [18] |
| Urinary Excretion (Ae%) | 0.37% | 18.83% | [18] |
| Elimination Half-life (hours) | 7.1 | Not Reported | [20][21] |
| Data from a single-dose crossover study in healthy volunteers comparing equimolar doses of 5-ASA from Asacol and balsalazide. |
Clinical Efficacy of Mesalamine in Ulcerative Colitis
Numerous clinical trials have demonstrated the efficacy of mesalamine in inducing and maintaining remission in patients with mild-to-moderate ulcerative colitis.
Induction of Remission
Mesalamine has consistently shown superiority over placebo in inducing clinical and endoscopic remission. Response rates for oral mesalamine in active mild-to-moderate disease are reported to be between 40% and 70%, with remission rates ranging from 15% to 20%.[10] Higher doses of mesalamine (e.g., 4.8 g/day ) may lead to a quicker time to remission and better mucosal healing rates compared to lower doses (e.g., 2.4 g/day ) in some patients.[1]
| Study | Treatment | Primary Endpoint | Result | Reference |
| Pentasa Study Group | Mesalamine 2g/day & 4g/day vs. Placebo | Physician Global Assessment of Treatment Success | 57% (2g) & 59% (4g) vs. 36% (Placebo) | [22] |
| ASCEND II & III | Mesalamine 4.8g/day vs. 2.4g/day | Overall Improvement at Week 6 | 71.8% vs. 59.2% (ASCEND II); 70.2% vs. 65.5% (ASCEND III) | [23] |
Maintenance of Remission
Once remission is achieved, mesalamine is a key therapy for preventing relapse.[1] Studies have shown that patients on mesalamine maintenance therapy have a significantly lower relapse rate compared to those on placebo.[1]
| Study | Treatment | Primary Endpoint | Result | Reference |
| Ford et al. (Meta-analysis) | 5-ASA vs. Placebo | Relapse Rate | 42.4% vs. 65% | [1] |
| Apriso Maintenance Study | Apriso 1.5g/day vs. Placebo | Maintained Remission | 78.9% vs. 58.3% | [1] |
Experimental Protocols
In-Vitro Drug Release Study for Delayed-Release Mesalamine Granules
Objective: To simulate the gastrointestinal transit and evaluate the release profile of mesalamine from delayed-release granules.
Methodology:
-
A dissolution apparatus compliant with USP standards is utilized.
-
The study employs a sequential pH change method to mimic the transit through the stomach and intestines.
-
The dissolution media are set at pH 1.4 (simulating gastric fluid), followed by pH 6.0 (simulating the small intestine), and finally pH 7.2 or 7.5 (simulating the colon).
-
The granules are exposed to each pH medium for a duration that reflects the physiological transit time in that segment of the GI tract.
-
Samples are withdrawn at predetermined time points from the dissolution vessel.
-
The concentration of released mesalamine in the samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).[24]
Clinical Trial Protocol for Induction of Remission in Mild-to-Moderate Ulcerative Colitis
Objective: To evaluate the efficacy and safety of mesalamine for the induction of clinical and endoscopic remission.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients with a confirmed diagnosis of active, mild-to-moderate ulcerative colitis. Disease activity is typically assessed using a standardized index such as the Sutherland Disease Activity Index (SDAI) or the Mayo Score.
-
Intervention: Patients are randomized to receive either a specific dose of mesalamine (e.g., 4 g/day ) or a matching placebo once daily for a defined period (e.g., 8 weeks).
-
Primary Efficacy Endpoint: The primary outcome is the proportion of patients who achieve clinical and endoscopic remission at the end of the treatment period. Remission is defined by specific criteria, such as a rectal bleeding score of 0, a mucosal appearance score of <2 on endoscopy, and a significant reduction in the overall disease activity index.[25][26]
-
Secondary Endpoints: These may include clinical response, time to remission, improvement in individual symptoms (stool frequency, rectal bleeding), and safety assessments.[26]
-
Assessments: Disease activity is monitored through patient diaries, physician assessments, and endoscopic evaluations at baseline and at the end of the study.
Visualizations
Signaling Pathways and Metabolic Conversion
Balsalazide Conversion to Mesalamine
Mesalamine's Inhibition of the NF-κB Pathway
Mesalamine's Activation of the PPAR-γ Pathway
Conclusion
Mesalamine, delivered effectively to the colon via the prodrug balsalazide, remains a fundamental therapy for inducing and maintaining remission in mild-to-moderate ulcerative colitis. Its multifaceted mechanism of action, targeting key inflammatory pathways such as NF-κB and PPAR-γ, provides a robust rationale for its clinical use. The extensive body of clinical evidence supports its efficacy and safety. Future research may further elucidate the intricate molecular mechanisms of mesalamine and explore its potential in chemoprevention of colitis-associated colorectal cancer. This comprehensive overview provides a technical foundation for researchers and drug development professionals working to advance the treatment of ulcerative colitis.
References
- 1. Mesalamine in the treatment and maintenance of remission of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mesalazine preparations for the treatment of ulcerative colitis: Are all created equal? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Mesalamine for Ulcerative Colitis [webmd.com]
- 10. The role of mesalamine in the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mesalamine induced symptom exacerbation of ulcerative colitis: Case report and brief discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Comparative pharmacokinetics of equimolar doses of 5-aminosalicylate administered as oral mesalamine (Asacol) and balsalazide: a randomized, single-dose, crossover study in healthy volunteers1 | CoLab [colab.ws]
- 19. Comparative pharmacokinetics of equimolar doses of 5-aminosalicylate administered as oral mesalamine (Asacol) and balsalazide: a randomized, single-dose, crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biomedres.us [biomedres.us]
- 21. biomedres.us [biomedres.us]
- 22. Mesalamine capsules for treatment of active ulcerative colitis: results of a controlled trial. Pentasa Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | The continuing value of mesalazine as first-line therapy for patients with moderately active ulcerative colitis [frontiersin.org]
- 24. Anti-oxidant and anti-inflammatory potential of different polymer-based mesalamine delayed-release granules in TNBS-induced ulcerative colitis in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Clinical trial: once-daily mesalamine granules for maintenance of remission of ulcerative colitis - a 6-month placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. trial.medpath.com [trial.medpath.com]
Molecular Targets of Balsalazide in the Colonic Mucosa: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of the molecular mechanisms of balsalazide (B1667723), focusing on its activation and the downstream molecular targets of its active moiety, mesalazine (5-aminosalicylic acid or 5-ASA), within the colonic mucosa.
Introduction
Balsalazide is a colon-specific prodrug utilized in the treatment of mild to moderate ulcerative colitis (UC).[1][2] It is composed of the therapeutically active 5-aminosalicylic acid (5-ASA) linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[1] This unique structure is designed to deliver the active drug directly to the site of inflammation in the colon, thereby minimizing systemic absorption and associated side effects.[1][3] The therapeutic action of balsalazide is entirely dependent on the metabolic activation by the gut microbiota, which releases 5-ASA to exert its anti-inflammatory effects locally on the colonic epithelial cells.[1][4] This guide details the molecular targets of balsalazide's active component, the experimental methodologies used to elucidate these targets, and the quantitative data supporting these findings.
Activation of Balsalazide in the Colon
Balsalazide is delivered intact to the large intestine.[4][5] In the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond linking 5-ASA to its carrier molecule.[1][2][6] This enzymatic action releases equimolar quantities of mesalamine (5-ASA), the active therapeutic agent, and the inert carrier 4-aminobenzoyl-β-alanine.[4][5] This targeted release mechanism ensures a high local concentration of 5-ASA at the site of colonic inflammation.[3]
Primary Molecular Targets of Mesalamine (5-ASA)
The anti-inflammatory effects of 5-ASA are multifaceted, involving the modulation of several key signaling pathways implicated in intestinal inflammation. The primary molecular targets identified in the colonic mucosa are detailed below.
Inhibition of Arachidonic Acid Metabolism
In patients with inflammatory bowel disease, there is an increased mucosal production of arachidonic acid metabolites, including prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.[4][5][7] 5-ASA is thought to diminish inflammation by blocking the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby inhibiting the synthesis of these pro-inflammatory molecules.[3][5][8]
-
Cyclooxygenase (COX) Pathway: 5-ASA inhibits COX-1 and COX-2, enzymes that catalyze the conversion of arachidonic acid to prostaglandin (B15479496) precursors.[5][8] This leads to reduced production of prostaglandins like PGE2, which contribute to inflammation and pain.[8]
-
Lipoxygenase (LOX) Pathway: 5-ASA may also inhibit the lipoxygenase pathway, which is responsible for the formation of leukotrienes and hydroxyeicosatetraenoic acids from arachidonic acid.[4][5][7]
Modulation of Nuclear Factor-kappa B (NF-κB) Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[3][9] In ulcerative colitis, NF-κB is constitutively active. 5-ASA has been shown to inhibit the NF-κB signaling pathway.[3][10] This inhibition can occur through several mechanisms, including the suppression of the nuclear translocation of the p65 subunit of NF-κB and the phosphorylation of its inhibitor, IκBα.[10][11][12] By inhibiting NF-κB, 5-ASA reduces the expression of inflammatory genes, mitigating the inflammatory cascade.[3]
Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor highly expressed in the colon that plays a critical role in regulating inflammation and cell differentiation.[13][14][15] Mesalamine acts as a ligand and agonist for PPAR-γ.[13][15][16] By binding to and activating PPAR-γ, 5-ASA can:
-
Increase PPAR-γ expression and promote its translocation to the nucleus.[13]
-
Induce a conformational change that allows for the recruitment of coactivators, leading to the transcription of target genes.[13]
-
Mediate anti-proliferative and pro-apoptotic effects in colon cancer cells, suggesting a role in chemoprevention.[13][17] Studies have shown that the pro-apoptotic and some anti-proliferative actions of mesalamine are dependent on PPAR-γ.[13][17]
Antioxidant Activity
Ulcerative colitis is associated with oxidative stress in the colonic mucosa due to an imbalance in the production of reactive oxygen species (ROS).[3] 5-ASA possesses antioxidant properties and can scavenge free radicals, which helps to neutralize ROS, reduce oxidative damage, and promote tissue repair.[3]
Quantitative Data Summary
The following tables summarize quantitative data from clinical and in vitro studies on balsalazide and its active metabolite, 5-ASA.
Table 1: Clinical Efficacy of Balsalazide in Active, Mild-to-Moderate Ulcerative Colitis (8-Week Study)
| Treatment Group | Parameter | Improvement Rate | p-value (vs. 2.25 g Balsalazide) |
|---|---|---|---|
| Balsalazide (6.75 g/day ) | Rectal Bleeding | 64.7% | < 0.006 |
| Stool Frequency | 58.8% | < 0.006 | |
| Sigmoidoscopic Score | 78.9% | < 0.015 | |
| Physician's Global Assessment | 73.7% | < 0.03 | |
| Balsalazide (2.25 g/day ) | Rectal Bleeding | 32.4% | - |
| Stool Frequency | 29.4% | - | |
| Sigmoidoscopic Score | 52.5% | - | |
| Physician's Global Assessment | 51.3% | - |
Data sourced from a multicenter, randomized, active-control, double-blind study.[18]
Table 2: Clinical Remission Rates in Ulcerative Colitis Maintenance Therapy (26-Week Study)
| Treatment Group | Clinical Remission Rate |
|---|---|
| Balsalazide (3.0 g twice daily) | 77.5% |
| Balsalazide (1.5 g twice daily) | 43.8% |
| Mesalazine (0.5 g three times daily) | 56.8% |
Data from a double-blind, multicenter, randomized trial. The high-dose balsalazide group showed a significantly higher remission rate (p=0.006).[19]
Table 3: Anti-proliferative Effects of 5-ASA on HCT116 Colon Cancer Cells
| Assay | Endpoint | 5-ASA Concentration | Result |
|---|---|---|---|
| MTT Assay | Cell Viability (%) | 0 mM | 100 ± 4.5 |
| 20 mM | 85 ± 5.1 | ||
| 40 mM | 62 ± 3.8 | ||
| 60 mM | 41 ± 4.2 | ||
| 100 mM | 25 ± 3.1 | ||
| IC50 Value | - | 48.5 mM | |
| Western Blot | Protein Expression(Fold Change vs. Control) | 50 mM | p-p65 (NF-κB): 0.4 ± 0.08 |
| 50 mM | Cyclin D1: 0.5 ± 0.1 | ||
| 50 mM | PPAR-γ: 1.8 ± 0.2 |
Data derived from in vitro studies on the HCT116 human colorectal carcinoma cell line.[20]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments cited in the investigation of balsalazide's molecular targets.
In Vitro Assessment of Anti-proliferative Effects
This workflow is used to determine the effect of 5-ASA on the viability and protein expression of colon cancer cell lines.
-
Cell Culture: Human colorectal carcinoma cell lines (e.g., HCT116, Caco-2, HT-29) are cultured in appropriate media (e.g., McCoy's 5A Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[20]
-
Compound Preparation: A stock solution of 5-ASA is prepared in a suitable solvent like DMSO or sterile water and stored at -20°C.[20]
-
Cell Viability (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of 5-ASA for a specified period (e.g., 24-72 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance is measured with a microplate reader at a specific wavelength (e.g., 570 nm) to quantify cell viability. The IC50 value is calculated from the dose-response curve.[20]
-
-
Apoptosis Analysis (Annexin-V Assay):
-
Treated and control cells are harvested.
-
Cells are stained with Annexin-V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI).
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
-
-
Western Blotting for Protein Expression:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., p65, IκBα, PPAR-γ, Caspase-3, Bcl-2).[10][13]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified and normalized to a loading control like actin.[10][11]
-
Animal Models for Chemoprevention Studies
-
Azoxymethane (B1215336) (AOM)-Induced Aberrant Crypt Foci (ACF) in Rats:
-
Fischer 344 rats are given subcutaneous injections of the carcinogen azoxymethane (e.g., 20 mg/kg) to induce the formation of ACF, which are precursors to colon tumors.[21]
-
Balsalazide is administered to the treatment group, often in the drinking water, for a set period (e.g., 8 weeks).
-
At the end of the study, the colons are excised, stained (e.g., with methylene (B1212753) blue), and examined microscopically to quantify the number and size of ACF.[21]
-
-
B6-Min/+ Mouse Model:
-
B6-Min/+ mice have a mutation in the Apc gene, making them genetically susceptible to the spontaneous development of intestinal tumors.[21][22]
-
Animals are treated with balsalazide starting at a young age (e.g., 55 days) for an extended period (e.g., 90 days).
-
The entire intestinal tract is then harvested, and the number, size, and location of tumors are scored and compared between treatment and control groups.[21]
-
Gut Microbiome and Metabolome Analysis
This workflow is used to investigate the reciprocal impact of balsalazide/5-ASA and the gut microbial community.
-
Sample Collection: Fecal samples are collected from subjects (human or animal models) before and after treatment with balsalazide.
-
16S rRNA Gene Sequencing:
-
Microbial DNA is extracted from fecal samples.
-
The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR.
-
The amplicons are sequenced using a high-throughput platform (e.g., Illumina MiSeq).
-
Bioinformatic analysis is performed to determine the taxonomic composition (alpha and beta diversity) of the gut microbiota and identify changes in specific bacterial taxa associated with treatment.[1]
-
-
Metabolomics (LC-MS/MS):
-
Small molecules (metabolites) are extracted from fecal samples using a solvent-based method.
-
The extracted metabolites are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique separates the complex mixture of metabolites and then detects and quantifies them based on their mass-to-charge ratio.
-
This allows for the identification of changes in the metabolic output of the gut microbiome in response to balsalazide.[1]
-
Conclusion
Balsalazide serves as an effective delivery vehicle for mesalamine, concentrating its therapeutic action within the colonic mucosa. The molecular mechanisms of its active metabolite, 5-ASA, are pleiotropic. The primary targets include the inhibition of pro-inflammatory eicosanoid production via the COX and LOX pathways, the down-regulation of inflammatory gene expression through the inhibition of the NF-κB signaling cascade, and the activation of the anti-inflammatory and pro-apoptotic nuclear receptor PPAR-γ. Furthermore, its antioxidant properties contribute to the resolution of inflammation and tissue healing. A comprehensive understanding of these molecular targets and the experimental frameworks used to identify them is essential for the continued development of targeted therapies for inflammatory bowel disease and related conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Balsalazide: a novel 5-aminosalicylate prodrug for the treatment of active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]
- 4. prescriberpoint.com [prescriberpoint.com]
- 5. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Balsalazide: a review of its therapeutic use in mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. PathWhiz [smpdb.ca]
- 9. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. PPARγ as a new therapeutic target in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety, Pharmacokinetics, and Bioequivalence Characterization of Two Different Strengths of Mesalazine Gastro-Resistant Tablets [mdpi.com]
- 17. PPARgamma is involved in mesalazine-mediated induction of apoptosis and inhibition of cell growth in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A randomized, double blind, dose-response comparison of balsalazide (6.75 g), balsalazide (2.25 g), and mesalamine (2.4 g) in the treatment of active, mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Low dose balsalazide (1.5 g twice daily) and mesalazine (0.5 g three times daily) maintained remission of ulcerative colitis but high dose balsalazide (3.0 g twice daily) was superior in preventing relapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Chemoprevention of Colonic Polyps with Balsalazide: An Exploratory, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Anti-inflammatory Properties of Balsalazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide (B1667723) is a second-generation aminosalicylate, utilized as a colon-specific prodrug for the treatment of mild to moderate ulcerative colitis (UC), a form of inflammatory bowel disease (IBD).[1][2][3][4] Structurally, it is composed of the therapeutically active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[2][5] This design facilitates targeted delivery of 5-ASA directly to the colon, the primary site of inflammation in UC, thereby minimizing systemic absorption and associated side effects often seen with first-generation aminosalicylates like sulfasalazine (B1682708).[1][6] The activation of balsalazide is critically dependent on the metabolic action of azoreductase enzymes produced by the resident gut microbiota.[5][7] This guide provides an in-depth overview of the preclinical data supporting the anti-inflammatory properties of balsalazide, focusing on its mechanism of action, efficacy in animal models, and the experimental protocols used for its evaluation.
Mechanism of Action
Balsalazide's therapeutic effect is a consequence of the localized release of 5-ASA in the colon.[8] Once liberated from its carrier molecule by bacterial enzymes, 5-ASA exerts a multi-faceted anti-inflammatory effect by modulating several key intracellular signaling pathways.[5][7]
The primary mechanisms of action for 5-ASA include:
-
Inhibition of the Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a pivotal transcription factor that regulates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][9][10] In the inflammatory milieu of the gut, NF-κB is chronically activated. 5-ASA has been demonstrated to inhibit this pathway, suppressing the phosphorylation of IκB-α, which in turn prevents the nuclear translocation of the active p65 subunit of NF-κB.[9][11][12] This blockade downregulates the inflammatory cascade.
-
Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ): PPAR-γ is a nuclear receptor with potent anti-inflammatory functions in the colon.[10][13] 5-ASA acts as an agonist for PPAR-γ.[10][14] Activation of PPAR-γ can antagonize the activity of pro-inflammatory transcription factors like NF-κB, leading to a reduction in the production of inflammatory mediators.[10][15]
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: 5-ASA can block the activity of COX and LOX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes from arachidonic acid.[7][10][16] This action contributes to the resolution of mucosal inflammation.
Preclinical Efficacy in Animal Models of Colitis
The anti-inflammatory effects of balsalazide have been evaluated in various chemically-induced colitis models in rodents, which mimic key aspects of human ulcerative colitis.
Ethanol-Induced Colitis Model
This model induces acute mucosal injury and inflammation, allowing for the assessment of cytoprotective and anti-inflammatory properties.[2] A head-to-head preclinical study in an ethanol-induced colitis model in rats provided valuable insights into the comparative efficacy of balsalazide and sulfasalazine.[2]
Table 1: Efficacy of Balsalazide vs. Sulfasalazine in Ethanol-Induced Colitis in Rats
| Parameter | Control (Ethanol Only) | Balsalazide | Sulfasalazine |
| Myeloperoxidase (MPO) Activity | Markedly Elevated | Significantly Reduced | Reduced |
| Histamine Release | Markedly Elevated | Significantly Reduced | Reduced |
| Lactate Dehydrogenase (LDH) Release | Markedly Elevated | Significantly Reduced | Reduced |
| Tissue Edema (Wet/Dry Weight Ratio) | Markedly Increased | Significantly Reduced | Reduced |
Data summarized from a comparative study.[2] "Significantly Reduced" indicates a statistically significant improvement compared to the control group. Direct quantitative comparison between balsalazide and sulfasalazine was not detailed in the source.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS model is a widely used and reproducible model that shares many features with human UC, including ulcerations, immune cell infiltration, and shortening of the colon.[10] Studies demonstrate that balsalazide administration leads to a dose-dependent reduction in disease severity in this model.[2]
Table 2: Expected Outcomes of Balsalazide Treatment in a DSS-Induced Colitis Model
| Parameter | DSS Control Group | Balsalazide Treatment Group |
| Disease Activity Index (DAI) | Significantly Elevated | Significantly Lower DAI |
| Colon Length (cm) | Significant Shortening | Preservation of Colon Length |
| Histological Score | High Score (Severe Inflammation, Ulceration) | Markedly Reduced Score |
| MPO Activity (U/g tissue) | Markedly Elevated | Significantly Reduced MPO Activity |
| TNF-α Levels (pg/mg protein) | Significantly Elevated | Significant Reduction in TNF-α |
| IL-6 Levels (pg/mg protein) | Significantly Elevated | Significant Reduction in IL-6 |
This table synthesizes expected outcomes based on the known mechanism of 5-ASA and typical results from aminosalicylate studies in the DSS model.[10]
Detailed Experimental Protocols
Reproducible and standardized protocols are essential for the preclinical evaluation of anti-inflammatory agents.
Protocol 1: Induction of DSS Colitis in Mice
This protocol describes the induction of acute colitis, a common model for evaluating therapeutic efficacy.[17]
-
Animal Model: Male C57BL/6 mice, 7-9 weeks old.
-
Acclimatization: House animals for at least one week under standard conditions prior to the experiment.
-
Induction:
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).
-
-
Termination and Sample Collection:
-
On day 7 (or as specified by the study design), euthanize the mice.[17]
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue samples for histological analysis, MPO activity measurement, and cytokine analysis.
-
Protocol 2: Measurement of Myeloperoxidase (MPO) Activity
MPO activity is a quantitative marker of neutrophil infiltration into tissues, a hallmark of acute inflammation.[18][19]
-
Tissue Homogenization:
-
Weigh a frozen or fresh colon tissue sample (approx. 30-50 mg).
-
Homogenize the tissue in ice-cold potassium phosphate (B84403) buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[18][19] Use a volume appropriate for the tissue weight (e.g., 1 mL per 50 mg).
-
Subject the homogenate to freeze-thaw cycles (e.g., three times) to ensure complete cell lysis and enzyme extraction.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
-
Collect the resulting supernatant for the assay.
-
-
Kinetic Colorimetric Assay:
-
Prepare a reaction buffer consisting of potassium phosphate buffer (50 mM, pH 6.0) containing o-dianisidine dihydrochloride (B599025) (a peroxidase substrate) and hydrogen peroxide (H₂O₂).[18]
-
In a 96-well plate, add a small volume of the tissue supernatant (e.g., 10-20 µL).
-
Add a larger volume of the reaction buffer (e.g., 180-190 µL) to initiate the reaction.
-
Immediately measure the change in absorbance at 450-470 nm over time using a spectrophotometer.[19][20]
-
-
Calculation:
-
Calculate the MPO activity based on the rate of change in absorbance. One unit of MPO activity is typically defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute.
-
Normalize the activity to the protein concentration of the supernatant or the initial tissue weight (e.g., U/g tissue).
-
Protocol 3: Measurement of Cytokine Levels (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying specific pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in tissue homogenates.[21][22]
-
Tissue Homogenate Preparation:
-
Homogenize a pre-weighed colon tissue sample in a lysis buffer (e.g., PBS) containing a cocktail of protease inhibitors to prevent protein degradation.[22]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant, which contains the soluble proteins, including cytokines.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit specific for the cytokine of interest (e.g., mouse TNF-α).
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Add standards (known concentrations of the cytokine) and the prepared tissue supernatants to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add a detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), that binds to a different epitope on the target cytokine.
-
Wash the plate again.
-
Add a substrate that is converted by the enzyme into a colored product.
-
Measure the absorbance of the colored product using a microplate reader.
-
-
Quantification:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the tissue samples by interpolating their absorbance values on the standard curve.
-
Normalize the cytokine concentration to the total protein content of the sample (e.g., pg/mg protein).
-
Core Signaling Pathways Modulated by Balsalazide
NF-κB Signaling Pathway
The inhibition of the NF-κB pathway is a central mechanism of 5-ASA's anti-inflammatory effect.[7][23] The canonical pathway is typically activated by pro-inflammatory stimuli such as TNF-α. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This degradation unmasks the nuclear localization signal on the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes. Balsalazide, by delivering 5-ASA, interferes with this cascade primarily by inhibiting the IKK-mediated phosphorylation of IκBα.[9][11]
PPAR-γ Signaling Pathway
The activation of PPAR-γ by 5-ASA represents another key anti-inflammatory mechanism. PPAR-γ forms a heterodimer with the retinoid X receptor (RXR), and upon ligand binding (by 5-ASA), this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs). This binding event recruits coactivators and represses corepressors, leading to the transcription of target genes with anti-inflammatory properties and the transrepression of pro-inflammatory genes.
Conclusion
Preclinical studies provide robust evidence for the anti-inflammatory properties of balsalazide. Its unique prodrug design ensures the targeted delivery of the active moiety, 5-ASA, to the colon, where it exerts its effects through the modulation of critical inflammatory pathways, including the inhibition of NF-κB and the activation of PPAR-γ. Data from various animal models of colitis consistently demonstrate that balsalazide effectively reduces key markers of inflammation, such as neutrophil infiltration (MPO activity) and pro-inflammatory cytokine production, leading to amelioration of disease severity. The standardized experimental protocols outlined in this guide are fundamental to the continued investigation and development of balsalazide and other novel therapies for inflammatory bowel disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Balsalazide disodium for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. Review article: balsalazide therapy in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]
- 8. biomedres.us [biomedres.us]
- 9. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Combined Parthenolide and Balsalazide Have Enhanced Antitumor Efficacy Through Blockade of NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Topical PPARγ Agonist Induces PPARγ Activity in Ulcerative Colitis Mucosa and Prevents and Reverses Inflammation in Induced Colitis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. researchgate.net [researchgate.net]
- 18. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Targeting NF-κB pathway for treating ulcerative colitis: comprehensive regulatory characteristics of Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Balsalazide on the Gut Microbiome in Colitis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Balsalazide (B1667723), a second-generation aminosalicylate, is a cornerstone in the management of mild to moderate ulcerative colitis. Its efficacy is intrinsically linked to the gut microbiome, as it is a prodrug that requires bacterial azoreductases for its activation to the therapeutically active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), within the colon. This targeted delivery mechanism minimizes systemic absorption and associated side effects. While the clinical efficacy of balsalazide is well-established, a detailed understanding of its reciprocal interaction with the gut microbiome is an evolving area of research. This technical guide synthesizes the current understanding of balsalazide's effect on the gut microbiome in the context of colitis models, providing an in-depth overview of its mechanism of action, detailed experimental protocols, quantitative data on microbial shifts, and visualization of key pathways and workflows. The information presented herein is critical for researchers and professionals in drug development aiming to optimize IBD therapies and explore novel microbiome-targeted interventions.
Mechanism of Action: A Symbiotic Activation
Balsalazide's therapeutic action is a prime example of drug-microbiome synergy. The intact prodrug travels through the upper gastrointestinal tract with minimal absorption.[1] Upon reaching the colon, resident bacteria possessing azoreductase enzymes cleave the azo bond linking 5-ASA to its inert carrier, 4-aminobenzoyl-β-alanine.[1][2] This enzymatic action releases high concentrations of 5-ASA directly at the site of inflammation. The anti-inflammatory effects of 5-ASA are multifactorial, involving the inhibition of the cyclooxygenase and lipoxygenase pathways, which in turn reduces the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3] Additionally, 5-ASA is thought to modulate inflammatory signaling pathways such as NF-κB.
Experimental Protocols for Studying Balsalazide's Effect on the Gut Microbiome in Colitis Models
Investigating the intricate interplay between balsalazide and the gut microbiome in colitis necessitates robust and well-defined experimental models. The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in rodents is a widely used and reproducible preclinical model that mirrors many of the clinical and histopathological features of human ulcerative colitis.
DSS-Induced Colitis Model and Balsalazide Administration
A standard protocol for inducing acute colitis involves the administration of 3-5% (w/v) DSS in the drinking water of mice for 5-7 days. The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool, which are used to calculate a Disease Activity Index (DAI).
-
Animal Model: C57BL/6 mice (6-8 weeks old) are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Groups:
-
Control Group: Receive regular drinking water.
-
DSS Group: Receive DSS in drinking water.
-
Balsalazide Treatment Group: Receive DSS in drinking water and balsalazide administered orally (e.g., via gavage) at a clinically relevant dose.
-
-
Balsalazide Dosing: Doses can range from 100-400 mg/kg/day, depending on the study's objectives.
-
Duration: The experimental period is typically 7-10 days for acute colitis models.
-
Sample Collection: Fecal samples are collected at baseline and at the end of the experiment for microbiome analysis. Colon tissue is collected for histological analysis and measurement of inflammatory markers.
Microbiome Analysis: 16S rRNA Gene Sequencing
16S rRNA gene sequencing is a common method to profile the composition of the gut microbiota.
-
DNA Extraction: DNA is extracted from fecal samples using commercial kits optimized for microbial DNA.
-
PCR Amplification: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using universal primers.
-
Library Preparation and Sequencing: Amplicon libraries are prepared and sequenced on a high-throughput platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis: Sequencing reads are processed using pipelines such as QIIME2 or DADA2 for quality filtering, denoising, and clustering into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Downstream analyses include alpha diversity (within-sample diversity), beta diversity (between-sample community comparison), and differential abundance analysis to identify taxa that are significantly altered by balsalazide treatment.
Quantitative Data on Microbiome Changes
Direct studies on the specific effects of balsalazide on the gut microbiome in colitis models are limited. However, valuable insights can be extrapolated from studies on sulfasalazine (B1682708) (another 5-ASA prodrug) and mesalamine (the active component of balsalazide).
Effects of Sulfasalazine on the Gut Microbiome in a TNBS-Induced Colitis Model in Rats
The following table summarizes the key changes in the gut microbiota of rats with TNBS-induced colitis following treatment with sulfasalazine. It is plausible that balsalazide would induce similar restorative effects on the gut microbiome.
| Microbial Taxon | Change in Colitis Model | Effect of Sulfasalazine Treatment | Putative Function |
| Phylum Level | |||
| Proteobacteria | ↑ Increase | ↓ Decrease | Pro-inflammatory |
| Firmicutes | ↓ Decrease | ↑ Increase | Diverse metabolic roles, including production of short-chain fatty acids (SCFAs) |
| Genus Level | |||
| Escherichia-Shigella | ↑ Increase | ↓ Decrease | Pathobionts, pro-inflammatory |
| Enterococcus | ↑ Increase | ↓ Decrease | Pathobionts, pro-inflammatory |
| Lactobacillus | ↓ Decrease | ↑ Increase | Probiotic, anti-inflammatory |
| Blautia | ↓ Decrease | ↑ Increase | SCFA (butyrate) producer |
| Lachnospiraceae (family) | ↓ Decrease | ↑ Increase | SCFA (butyrate) producers |
Data extrapolated from studies on sulfasalazine in colitis models.[4][5]
Effects of Mesalamine on the Gut Microbiome in Ulcerative Colitis Patients
Studies on UC patients treated with mesalamine demonstrate a partial restoration of the dysbiotic gut microbiota.
| Microbial Taxon | Change in UC Patients | Effect of Mesalamine Treatment | Putative Function |
| Diversity | |||
| Alpha Diversity (Shannon) | ↓ Decrease | ↑ Partial Restoration | Indicator of microbial richness and evenness |
| Phylum Level | |||
| Proteobacteria | ↑ Increase | ↓ Decrease | Pro-inflammatory |
| Bacteroidetes | Variable | ↓ Decrease | Diverse metabolic roles |
| Firmicutes | ↓ Decrease | ↑ Increase | SCFA producers |
| Genus Level | |||
| Escherichia-Shigella | ↑ Increase | ↓ Decrease | Pathobionts, pro-inflammatory |
| Enterococcus | ↑ Increase | ↓ Decrease | Pathobionts, pro-inflammatory |
| Faecalibacterium | ↓ Decrease | ↑ Increase | Major butyrate (B1204436) producer, anti-inflammatory |
| Roseburia | ↓ Decrease | ↑ Increase | Butyrate producer |
Data synthesized from studies on mesalamine in UC patients.[6][7]
Signaling Pathways and Logical Relationships
Balsalazide, through the release of 5-ASA, influences host inflammatory pathways. The restoration of a healthier gut microbial community can also indirectly modulate host immunity through the production of beneficial metabolites like butyrate.
Conclusion and Future Directions
Balsalazide's efficacy in treating ulcerative colitis is a clear demonstration of the therapeutic potential of leveraging the metabolic capacity of the gut microbiome. While current evidence strongly suggests that balsalazide, through its active metabolite 5-ASA, can partially ameliorate the dysbiosis associated with colitis, further research is needed to delineate the specific effects of balsalazide itself. Future studies should focus on:
-
Directly investigating the impact of balsalazide on the gut microbiome in colitis models using multi-omics approaches, including metagenomics, metatranscriptomics, and metabolomics.
-
Elucidating the role of the inert carrier molecule of balsalazide in modulating the gut microbiome.
-
Identifying specific microbial signatures that predict a patient's response to balsalazide therapy, paving the way for personalized medicine approaches in IBD management.
A deeper understanding of the intricate interactions between balsalazide and the gut microbiome will undoubtedly open new avenues for the development of more effective and targeted therapies for inflammatory bowel diseases.
References
- 1. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ulcerative Colitis (UC): Symptoms, Causes, Treatment, and More [medicalnewstoday.com]
- 4. Frontiers | Modulation of Gut Microbiome Composition and Function in Experimental Colitis Treated with Sulfasalazine [frontiersin.org]
- 5. Modulation of Gut Microbiome Composition and Function in Experimental Colitis Treated with Sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Gut Microbiota and Related Metabolites Were Disturbed in Ulcerative Colitis and Partly Restored After Mesalamine Treatment [frontiersin.org]
- 7. 5-Aminosalicylic Acid Alters the Gut Bacterial Microbiota in Patients With Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunomodulatory Effects of Colazal (Balsalazide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colazal® (balsalazide), a second-generation aminosalicylate, serves as a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. Its therapeutic efficacy is intrinsically linked to its targeted delivery of the active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), to the colon. This technical guide provides a comprehensive investigation into the multifaceted immunomodulatory effects of this compound. It delves into the molecular mechanisms underpinning its anti-inflammatory properties, with a particular focus on the modulation of the nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathways. Furthermore, this guide outlines detailed experimental protocols for key assays used to evaluate the immunomodulatory capacity of this compound and presents quantitative data from preclinical and clinical studies in a structured format for comparative analysis. Visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interactions involved. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of IBD and the development of novel anti-inflammatory therapeutics.
Introduction
Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic, relapsing inflammation of the gastrointestinal tract. The pathogenesis of IBD is complex, involving a dysregulated immune response to gut microbiota in genetically susceptible individuals. A key therapeutic strategy in IBD is the mitigation of this aberrant inflammatory cascade. This compound (balsalazide) is a prodrug designed for targeted delivery of mesalamine to the colon, the primary site of inflammation in ulcerative colitis.[1] Balsalazide (B1667723) consists of mesalamine linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[1] This bond protects the active drug from absorption in the upper gastrointestinal tract, allowing for its release in the colon through the action of bacterial azoreductases.[1] The localized delivery of high concentrations of mesalamine to the inflamed mucosa is crucial for its therapeutic effect.[1]
The immunomodulatory effects of mesalamine are pleiotropic, extending beyond a simple anti-inflammatory action. It is known to interfere with the production of inflammatory mediators, modulate the activity of immune cells, and influence key signaling pathways that govern the inflammatory response. This guide will explore these mechanisms in detail, providing a technical overview of the science underpinning the clinical efficacy of this compound.
Core Immunomodulatory Mechanisms of Action
The anti-inflammatory effects of this compound are mediated by its active component, mesalamine (5-ASA). The mechanisms of action are multifactorial and include the inhibition of pro-inflammatory signaling pathways and the activation of anti-inflammatory pathways within the intestinal mucosa.
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[1] In the inflamed mucosa of IBD patients, NF-κB is constitutively active, perpetuating the inflammatory cycle.[2] Mesalamine has been demonstrated to be a potent inhibitor of NF-κB activation.[2][3]
The primary mechanism of NF-κB inhibition by mesalamine involves the prevention of the degradation of the inhibitory protein IκBα.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive complex with IκBα. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.[3] Mesalamine has been shown to block the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent activation of pro-inflammatory gene expression.[3] Some studies suggest that mesalamine may directly inhibit the IκB kinase (IKK) complex, the enzyme responsible for phosphorylating IκBα.
Activation of the PPAR-γ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with potent anti-inflammatory properties in the gut.[1] Activation of PPAR-γ can antagonize the activity of pro-inflammatory transcription factors like NF-κB and reduce the production of inflammatory mediators.[1] Mesalamine has been identified as a ligand and activator of PPAR-γ.[4][5]
Upon activation by 5-ASA, PPAR-γ translocates from the cytoplasm to the nucleus and forms a heterodimer with the retinoid X receptor (RXR).[6] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes with anti-inflammatory functions.[6] Furthermore, activated PPAR-γ can physically interact with the p65 subunit of NF-κB, leading to the export of the complex from the nucleus, thereby inhibiting NF-κB-mediated transcription.[5]
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
In patients with IBD, there is an increased mucosal production of arachidonic acid metabolites, including pro-inflammatory prostaglandins (B1171923) and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[7] Mesalamine is known to inhibit both COX and LOX enzymes, thereby reducing the synthesis of these inflammatory mediators.[7][8] This contributes to the resolution of inflammation and the alleviation of symptoms such as diarrhea and abdominal pain.
Modulation of MAP Kinase Signaling
Mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in signal transduction, regulating cellular processes such as proliferation, differentiation, and apoptosis. In the context of IBD, MAP kinase pathways are activated by pro-inflammatory stimuli and contribute to the inflammatory response. Mesalamine has been shown to inhibit the activation of MAP kinases, such as ERK and JNK, in response to stimuli like TNF-α.[3] This inhibition of MAP kinase signaling further contributes to the overall anti-inflammatory effect of this compound.
Data Presentation: Quantitative Effects of this compound/Balsalazide
The following tables summarize quantitative data from preclinical and clinical studies investigating the immunomodulatory and therapeutic effects of this compound (balsalazide) and its active component, mesalamine (5-ASA).
Table 1: Preclinical Efficacy of Balsalazide in a DSS-Induced Colitis Mouse Model
| Parameter | DSS Control Group | Balsalazide (42 mg/kg) | Balsalazide (141 mg/kg) | Balsalazide (423 mg/kg) | Reference |
| Disease Activity Index (DAI) Score | Increased from day 5 | Significantly decreased vs. DSS | Significantly decreased vs. DSS | Significantly decreased vs. DSS | [9] |
| Colon Length | Significant shortening | Preservation of colon length | Preservation of colon length | Preservation of colon length | [3] |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 2.18 ± 0.80 | 1.83 ± 0.34 | 1.66 ± 0.20 | 1.17 ± 0.18 | [9] |
| TNF-α Levels (pg/mg protein) | Significantly elevated | Significantly reduced vs. DSS | Significantly reduced vs. DSS | Significantly reduced vs. DSS | [9] |
| IFN-γ Levels (pg/mg protein) | Significantly elevated | Significantly reduced vs. DSS | Significantly reduced vs. DSS | Significantly reduced vs. DSS | [9] |
Table 2: Clinical Efficacy of Balsalazide vs. Mesalamine in Active, Mild-to-Moderate Ulcerative Colitis
| Outcome | Balsalazide (6.75 g/day ) | Mesalamine (2.4 g/day ) | p-value | Reference |
| Symptomatic Remission at 2 weeks | 64% | 43% | <0.05 | [10] |
| Symptomatic Remission at 8 weeks | 78% | 45% | <0.05 | [10] |
| Sigmoidoscopic Improvement at 2 weeks | 54.7% | 29.4% | 0.006 | [11] |
| Rectal Bleeding Improvement at 8 weeks | 64.7% | Not Reported | <0.006 (vs. 2.25g Balsalazide) | [11] |
| Median Time to Symptomatic Remission | 25 days | 37 days | Not Reported | [12] |
Table 3: In Vitro Effects of 5-ASA on PPAR-γ Activation
| Cell Line | 5-ASA Concentration | Fold Induction of PPAR-γ mRNA | Fold Induction of PPAR-γ Protein | Fold Activation of PPRE-driven gene | Reference |
| HT-29 | 30 mM | ~3-fold (at 12h) | ~3-fold (at 24h) | ~3-fold | [13][14] |
| Human Colonic Biopsies | 1 mM | Significant increase | Not Reported | Not Reported | [13] |
| Human Colonic Biopsies | 30 mM | Significant increase | Not Reported | Not Reported | [13] |
| Human Colonic Biopsies | 50 mM | Significant increase | Not Reported | Not Reported | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the immunomodulatory effects of this compound and its active metabolite, 5-ASA.
DSS-Induced Colitis in Mice
This protocol outlines a standard procedure for inducing colitis in mice to evaluate the efficacy of therapeutic agents like balsalazide.
-
Animals: C57BL/6 mice (6-8 weeks old) are commonly used.
-
Induction of Colitis: Administer 3-5% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS; molecular weight 36,000-50,000 Da) in the drinking water for 5-7 consecutive days. Control animals receive regular drinking water.
-
Treatment Groups:
-
Group 1: Healthy Control (regular drinking water, vehicle control).
-
Group 2: DSS Control (DSS in drinking water, vehicle control).
-
Group 3: DSS + Balsalazide (e.g., 100 mg/kg, administered daily via oral gavage).
-
Group 4: DSS + Mesalamine (equimolar dose to balsalazide, administered daily via oral gavage).
-
-
Monitoring: Record body weight, stool consistency, and presence of rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis (at day 7-10):
-
Macroscopic Assessment: Measure colon length and score for macroscopic signs of inflammation.
-
Histological Analysis: Fix colon tissue in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, crypt damage, and ulceration.
-
Myeloperoxidase (MPO) Assay: Homogenize colon tissue to quantify neutrophil infiltration by measuring MPO activity.
-
Cytokine Analysis: Homogenize colon tissue and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or qPCR.
-
Western Blot for NF-κB Activation
This protocol details the steps to assess the effect of 5-ASA on the NF-κB pathway by analyzing the levels of key proteins.
-
Cell Culture and Treatment: Culture intestinal epithelial cells (e.g., HT-29) and treat with TNF-α (e.g., 10 ng/mL) in the presence or absence of various concentrations of 5-ASA for specific time points.
-
Protein Extraction: Lyse cells to obtain cytoplasmic and nuclear protein fractions.
-
SDS-PAGE and Transfer: Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with primary antibodies against p65, phospho-p65, IκBα, and a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts). Recommended antibody dilutions should be optimized, but a starting point is typically 1:1000.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:2000 to 1:5000 dilution.
-
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify band intensities using densitometry software (e.g., ImageJ).
PPAR-γ Activation Assay
This protocol describes a method to determine the ability of 5-ASA to activate PPAR-γ.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HT-29) and transfect with a PPRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Treat the transfected cells with various concentrations of 5-ASA or a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.
-
Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Express the results as fold activation relative to the vehicle-treated control.
Flow Cytometry for Immune Cell Profiling
This protocol provides a general framework for analyzing immune cell populations in the intestinal lamina propria of mice.
-
Isolation of Lamina Propria Cells:
-
Excise the colon, remove Peyer's patches, and cut into small pieces.
-
Perform an initial wash with a solution containing EDTA to remove epithelial cells.
-
Digest the tissue with a solution containing collagenase and DNase.
-
Filter the cell suspension to obtain single cells.
-
-
Antibody Staining:
-
Stain cells with a viability dye to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45 for leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD11b and F4/80 for macrophages, Ly6G for neutrophils). The specific antibody panel will depend on the cell types of interest.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry software (e.g., FlowJo). Use a sequential gating strategy to identify and quantify the different immune cell populations.
-
ELISA for Cytokine Measurement
This protocol details the quantification of cytokines in cell culture supernatants or tissue homogenates.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample and Standard Incubation: Add standards of known cytokine concentrations and samples (cell culture supernatants or tissue homogenates) to the wells and incubate.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Reaction and Measurement: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the samples.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Frontiers | Optimized Protocol for Characterization of Mouse Gut Innate Lymphoid Cells [frontiersin.org]
- 2. Optimized Protocol for Characterization of Mouse Gut Innate Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Isolation and Flow Cytometry Analysis of Murine Intestinal Immune Cells After Chemically Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Balsalazide is more effective and better tolerated than mesalamine in the treatment of acute ulcerative colitis. The Abacus Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A randomized, double blind, dose-response comparison of balsalazide (6.75 g), balsalazide (2.25 g), and mesalamine (2.4 g) in the treatment of active, mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Colazal's Impact on Cellular Signaling Pathways in Colon Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Balsalazide (B1667723), marketed as Colazal, is a colon-specific prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). Its efficacy is rooted in the targeted delivery of the active moiety, mesalamine, directly to the site of inflammation in the colon. This minimizes systemic side effects and maximizes local therapeutic action. The anti-inflammatory effects of mesalamine are complex and multifactorial, involving the modulation of several key cellular signaling pathways within colonic epithelial cells. This technical guide provides an in-depth examination of this compound's mechanism of action, its profound impact on the Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathways, and its influence on arachidonic acid metabolism. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.
Introduction: Mechanism of Action of this compound (Balsalazide)
Balsalazide disodium (B8443419) is engineered as a prodrug to ensure its passage through the upper gastrointestinal tract remains intact.[1][2] It consists of the therapeutically active 5-ASA molecule linked by an azo bond to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[2] Upon reaching the colon, resident bacterial azoreductases cleave this azo bond, releasing equimolar quantities of mesalamine and the carrier moiety.[1][2][3] The carrier is largely inert and minimally absorbed, while mesalamine exerts its anti-inflammatory effects locally on the colonic mucosa.[1][4] The mechanism of 5-ASA is not entirely understood but is known to be a local effect on colonic epithelial cells.[1]
Core Signaling Pathways Modulated by Mesalamine
Mesalamine's therapeutic effects stem from its ability to interfere with multiple signaling cascades that are crucial in the inflammatory process.
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which are typically overactive in IBD.[5][6] The active form of this compound, 5-ASA, has been shown to be a potent inhibitor of the NF-κB pathway.[5] This inhibition is a key aspect of its anti-inflammatory mechanism.[5][7] Studies have demonstrated that mesalamine can suppress the nuclear translocation of the NF-κB p65 subunit and inhibit the phosphorylation of the inhibitor of NF-κB alpha (IκB-α).[7][8] By preventing IκB-α degradation, NF-κB is sequestered in the cytoplasm, thereby blocking the transcription of inflammatory genes.[6]
Activation of the PPAR-γ Signaling Pathway
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor highly expressed in colon epithelial cells that plays a critical role in regulating inflammation and cell differentiation.[9][10] Mesalamine has been identified as a ligand and agonist for PPAR-γ.[11][12][13] Upon activation by mesalamine, PPAR-γ translocates to the nucleus, where it can exert anti-inflammatory effects.[11] This activation leads to the upregulation of PPAR-γ expression and activity.[11] One of the downstream effects of PPAR-γ activation is the increased expression of the tumor suppressor gene PTEN (phosphatase and tensin homolog), which can inhibit pro-survival pathways like PI3K/Akt.[11][13] Mesalamine's pro-apoptotic and anti-proliferative actions in colonocytes are regulated, at least in part, through this PPAR-γ-dependent pathway.[14]
Inhibition of Arachidonic Acid Metabolism
In patients with IBD, there is an increased mucosal production of arachidonic acid metabolites, including prostaglandins (B1171923) and leukotrienes, via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[1][3] These eicosanoids are potent pro-inflammatory mediators. Mesalamine is thought to diminish inflammation by blocking the production of these metabolites in the colon, potentially through the inhibition of both COX and LOX enzymes.[1][3][15]
Other Implicated Pathways
Research suggests that mesalamine's effects are pleiotropic, influencing other signaling networks as well. These include the Wnt/β-catenin, PI3K/Akt, and MAPK signaling pathways, all of which are involved in cell proliferation, survival, and inflammation.[12][16] Mesalamine has been shown to reduce Akt activation and levels of phosphorylated β-catenin, which may contribute to its chemopreventive properties.[16]
Quantitative Data on Cellular Impact
The in vitro effects of mesalamine (5-ASA), the active metabolite of this compound, have been quantified in various studies. The following tables summarize representative data from studies using human colorectal cancer cell lines, which are common models for investigating cellular mechanisms in the colon.
Table 1: Anti-proliferative Effects of 5-ASA on HCT116 Colon Cancer Cells [17]
| Assay | Endpoint | 5-ASA Concentration (mM) | Result |
| MTT Assay | Cell Viability (%) | 0 | 100 ± 4.5 |
| 10 | 85 ± 5.1 | ||
| 25 | 62 ± 3.8 | ||
| 50 | 41 ± 4.2 | ||
| 100 | 25 ± 3.1 | ||
| IC50 Value | - | 48.5 mM | |
| Colony Formation Assay | Number of Colonies | 0 | 152 ± 12 |
| 25 | 89 ± 9 | ||
| 50 | 45 ± 6 |
Table 2: Impact of 5-ASA on Signaling Protein Expression in HCT116 Cells [17]
| Assay | Protein Target | 5-ASA Concentration (mM) | Result (Fold Change vs. Control) |
| Western Blot | p-p65 (NF-κB) | 50 | 0.4 ± 0.08 |
| Cyclin D1 | 50 | 0.5 ± 0.1 | |
| PPAR-γ | 50 | 1.8 ± 0.2 |
Key Experimental Protocols
The investigation of this compound's impact on cellular signaling relies on a variety of established molecular and cell biology techniques.
Cell Culture and Treatment
-
Cell Lines: Human colorectal carcinoma cell lines such as HCT116, HT-29, and Caco-2 are commonly used.[7][11][17]
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM, McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: For in vitro studies, mesalamine (5-ASA) is used directly, as balsalazide requires bacterial enzymes for activation.[17] Stock solutions are prepared in a suitable solvent like DMSO or sterile water. Cells are seeded and allowed to adhere before being treated with various concentrations of 5-ASA for specified time periods (e.g., 24-48 hours).
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify changes in the expression levels of key signaling proteins.[8][17]
-
Lysate Preparation: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated overnight at 4°C with primary antibodies specific to target proteins (e.g., p-p65, IκB-α, PPAR-γ, Caspase-3, β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification relative to a loading control like β-actin.
References
- 1. drugs.com [drugs.com]
- 2. benchchem.com [benchchem.com]
- 3. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]
- 6. Targeting NF-κB pathway for treating ulcerative colitis: comprehensive regulatory characteristics of Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPARgamma as a new therapeutic target in inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathophysiological Roles of PPARγ in Gastrointestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant Properties of Mesalamine in Colitis Inhibit Phosphoinositide 3-Kinase Signaling in Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PPARgamma is involved in mesalazine-mediated induction of apoptosis and inhibition of cell growth in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PathWhiz [smpdb.ca]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. benchchem.com [benchchem.com]
The Pivotal Role of Azoreduction in the Bioactivation of Balsalazide: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the core mechanism underpinning the therapeutic efficacy of balsalazide (B1667723): bacterial azoreduction. Intended for researchers, scientists, and drug development professionals, this document details the enzymatic conversion of the prodrug balsalazide into its active anti-inflammatory component, mesalamine, within the colon. This guide summarizes key quantitative data, presents detailed experimental protocols, and visualizes the critical pathways and workflows involved in this process.
Introduction: Balsalazide as a Colon-Targeted Prodrug
Balsalazide is a second-generation aminosalicylate specifically designed for the targeted delivery of mesalamine (5-aminosalicylic acid or 5-ASA) to the colon for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] Its structure consists of mesalamine linked via an azo bond to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1][2] This design is critical to its function, as it protects the active drug from absorption and degradation in the upper gastrointestinal tract, thereby minimizing systemic side effects and delivering the therapeutic agent directly to the site of inflammation.[2][3] The activation of balsalazide is entirely dependent on the metabolic activity of the gut microbiota.[2][4]
The Mechanism of Azoreduction: Activating the Therapeutic Agent
The key to balsalazide's therapeutic action lies in the reductive cleavage of its azo bond (R-N=N-R'). This bioactivation is carried out by azoreductase enzymes produced by anaerobic bacteria residing in the colon.[1][5][6] These flavoenzymes catalyze the reductive cleavage of the azo linkage, releasing equimolar quantities of the therapeutically active mesalamine and the inert carrier molecule, 4-aminobenzoyl-β-alanine.[5][7][8][9]
A proposed mechanism for this enzymatic reduction involves the tautomerization of the azo compound to a quinoneimine, which is then reduced by the azoreductase.[6][10] This process provides a unifying mechanism for the reduction of both azo and quinone substrates by these enzymes.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. biorxiv.org [biorxiv.org]
- 5. ijlret.com [ijlret.com]
- 6. Comparative pharmacokinetics of equimolar doses of 5-aminosalicylate administered as oral mesalamine (Asacol) and balsalazide: a randomized, single-dose, crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caister.com [caister.com]
- 8. Metabolism of azo food dyes by bacterial members of the human gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacogenomics of Balsalazide Response in Inflammatory Bowel Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Balsalazide (B1667723), a second-generation aminosalicylate, is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. Its efficacy is predicated on its targeted delivery to the colon, where it is cleaved by bacterial azoreductases to release the therapeutically active 5-aminosalicylic acid (5-ASA). While the clinical utility of balsalazide is well-established, patient response is heterogeneous. This variability is likely influenced by a complex interplay of factors, including the composition and metabolic activity of the gut microbiome and the host's genetic makeup. This technical guide provides an in-depth exploration of the pharmacogenomics of balsalazide response in IBD patients. We delve into the molecular mechanisms of balsalazide action, summarize the current, albeit limited, pharmacogenomic evidence, and propose candidate genetic variants that may influence its efficacy. Furthermore, we provide detailed experimental protocols for key analyses and visualize critical pathways and workflows to facilitate further research in this promising field of personalized medicine.
Introduction to Balsalazide and its Mechanism of Action
Balsalazide is a prodrug designed for colon-specific delivery of mesalamine (5-ASA).[1][2] It consists of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[1] This bond protects the drug from absorption in the upper gastrointestinal tract, ensuring its delivery to the site of inflammation in the colon.[3] The activation of balsalazide is entirely dependent on the enzymatic activity of the gut microbiota.[1][3]
The therapeutic effects of the released 5-ASA are multifactorial and primarily local to the colonic mucosa.[4][5] Key anti-inflammatory mechanisms include:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: 5-ASA blocks the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes from arachidonic acid.[2][4][6]
-
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: 5-ASA can inhibit the activation of NF-κB, a key transcription factor that orchestrates the expression of numerous inflammatory genes.[6][7]
-
Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ): PPAR-γ is a nuclear receptor with potent anti-inflammatory properties in the colon. 5-ASA has been shown to act as a ligand for PPAR-γ, contributing to its therapeutic effects.[8][9]
The Critical Role of the Gut Microbiome
The conversion of balsalazide to its active form is entirely mediated by azoreductases produced by colonic bacteria.[1][3] Therefore, the composition and metabolic function of an individual's gut microbiome are critical determinants of drug activation and, consequently, clinical response. Inter-individual variations in the gut microbiota could explain some of the observed differences in balsalazide efficacy.[3] This intricate drug-microbiome interaction underscores the need to consider the microbiome as a key variable in pharmacogenomic studies of balsalazide.
Pharmacogenomics of Balsalazide Response: Current Evidence and Future Directions
Direct pharmacogenomic studies on balsalazide are currently lacking in the scientific literature. However, research on 5-ASA and other aminosalicylates, as well as an understanding of its mechanism of action, allows for the proposal of candidate genes and pathways for investigation.
Host Genetics and Gut Microbiome Interactions
Given the pivotal role of the gut microbiota in balsalazide activation, host genetic variants that shape the composition of the microbiome are of significant interest. Several studies have demonstrated that host genetics can influence the abundance of specific bacterial taxa.[1][4][6]
Table 1: Host Genetic Variants Influencing Gut Microbiome Composition
| Gene | Variant(s) | Associated Microbiome Alteration | Potential Implication for Balsalazide Response |
| NOD2 | Risk alleles | Increased relative abundance of Enterobacteriaceae[4] | Altered microbial composition could affect the abundance of azoreductase-producing bacteria, thereby influencing balsalazide activation. |
| ATG16L1 | IBD risk variants | Associated with changes in the gut microbiota.[1] | May impact the microbial environment necessary for optimal balsalazide metabolism. |
| FUT2 | IBD risk variants | Influences the gut microbiota composition.[1] | Variations in the gut microbiome could lead to differential cleavage of the balsalazide prodrug. |
| CARD9 | IBD risk variants | Linked to alterations in the gut microbiome.[1] | Could indirectly affect balsalazide efficacy by modifying the microbial milieu. |
Candidate Genes in 5-ASA Signaling Pathways
Genetic variations in the molecular targets of 5-ASA could also contribute to inter-individual differences in response.
As a nuclear receptor that mediates some of 5-ASA's anti-inflammatory effects, polymorphisms in the PPARG gene are plausible candidates for influencing balsalazide response.[8][9] A decreased expression of PPAR-γ has been observed in the colonic tissue of ulcerative colitis patients.[10]
The NF-κB signaling pathway is a central regulator of inflammation in IBD.[11] Genetic variations in genes within this pathway could modulate the inflammatory response and, consequently, the therapeutic efficacy of 5-ASA. Polymorphisms in NFKB1 have been associated with susceptibility to ulcerative colitis.[11][12]
Table 2: Candidate Genes in 5-ASA Action Pathways and their Potential Role in Balsalazide Response
| Gene | Function | Potential Implication for Balsalazide Response |
| PPARG | Nuclear receptor with anti-inflammatory properties; a target of 5-ASA.[9] | Polymorphisms may alter the receptor's affinity for 5-ASA or its downstream signaling, affecting the anti-inflammatory response. |
| NFKB1 | Encodes a subunit of the NF-κB transcription factor.[11] | Variants may influence the baseline inflammatory state or the cellular response to 5-ASA's inhibitory effects on NF-κB. |
| TNFRSF1A | Encodes TNF receptor 1, a key component of the inflammatory cascade. | Polymorphisms have been associated with response to anti-TNF therapy and could potentially influence the inflammatory milieu in which balsalazide acts.[5] |
| IL10 | Encodes the anti-inflammatory cytokine Interleukin-10. | Variants in the IL10 gene have been associated with ulcerative colitis, and could impact the overall inflammatory burden and response to therapy.[13] |
Drug Transporter Genes
Although 5-ASA acts topically, its intracellular transport may be necessary for some of its effects. However, a study investigating common variants in cellular transport genes found no association with mesalamine response in adults with ulcerative colitis.[14] Further research may be warranted to explore the role of less common variants or other transporter families.
Experimental Protocols
Patient Cohort Selection and Phenotyping for Pharmacogenomic Studies
-
Inclusion Criteria: Patients diagnosed with mild-to-moderate active ulcerative colitis according to established clinical and endoscopic criteria.
-
Treatment Protocol: Standardized dosing regimen of balsalazide (e.g., 6.75 g/day ).
-
Response Assessment: Clinical response and remission should be defined using a validated scoring system (e.g., Mayo Score) at baseline and after a specified treatment period (e.g., 8 weeks). Endoscopic evaluation is also recommended.
-
Sample Collection: Whole blood for DNA extraction and fecal samples for microbiome analysis should be collected at baseline.
Genotyping Methodology
Single nucleotide polymorphisms (SNPs) can be genotyped using various high-throughput methods.
-
DNA Extraction: Extract genomic DNA from whole blood samples using a commercially available kit.
-
Genotyping Platforms:
-
TaqMan SNP Genotyping Assays: A real-time PCR-based method suitable for targeted genotyping of a small number of SNPs.[3]
-
SNP Microarrays: For genome-wide association studies (GWAS) or analysis of a large number of candidate SNPs.[15]
-
Next-Generation Sequencing (NGS): Provides comprehensive information on both known and novel variants.[15]
-
Gut Microbiome Analysis
-
Fecal Sample Collection and Storage: Patients should collect fecal samples using a standardized kit and immediately freeze them at -80°C.
-
DNA Extraction: Extract microbial DNA from fecal samples using a kit optimized for stool.
-
16S rRNA Gene Sequencing: Amplify and sequence the V3-V4 hypervariable regions of the 16S rRNA gene to profile the bacterial composition.
-
Bioinformatic Analysis: Process sequencing data using pipelines such as QIIME 2 or DADA2 for quality filtering, taxonomic assignment, and diversity analysis.
Visualization of Key Pathways and Workflows
Balsalazide Activation and 5-ASA Signaling Pathway
Caption: Balsalazide activation by gut microbiota and subsequent 5-ASA signaling.
Experimental Workflow for Balsalazide Pharmacogenomics
Caption: Workflow for a balsalazide pharmacogenomics study.
Conclusion
The pharmacogenomics of balsalazide response in IBD is a nascent but critical area of research. While direct genetic predictors of balsalazide efficacy are yet to be definitively identified, the intricate interplay between host genetics, gut microbiome composition, and the molecular targets of 5-ASA provides a fertile ground for investigation. Future studies employing well-phenotyped patient cohorts and integrated multi-omic approaches are essential to unravel the genetic basis of balsalazide response. Such endeavors hold the promise of personalizing therapy to maximize efficacy and improve outcomes for IBD patients.
References
- 1. gut.bmj.com [gut.bmj.com]
- 2. Host Genetic and Gut Microbial Signatures in Familial Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of SNP Genotyping Technologies - CD Genomics [cd-genomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Polymorphisms in the NFkB, TNF-alpha, IL-1beta, and IL-18 pathways are associated with response to anti-TNF therapy in Danish patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Host genetic variation impacts microbiome composition across human body sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacogenetics of Membrane Transporters: A Review of Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacogenetics in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARγ as a new therapeutic target in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPARγ in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A NFKB1 promoter polymorphism is involved in susceptibility to ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genome-wide association study of ulcerative colitis identifies three new susceptibility loci, including the HNF4A region - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genetic variants in cellular transport do not affect mesalamine response in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SNP & SNV Genotyping | NGS & array techniques [illumina.com]
Methodological & Application
Application Notes & Protocols for Testing Balsalazide Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for testing the efficacy of balsalazide (B1667723) and its active metabolite, mesalamine (5-aminosalicylic acid or 5-ASA), in in vitro cell culture models relevant to Inflammatory Bowel Disease (IBD) and Colorectal Cancer (CRC). Methodologies for cell line selection, culture, induction of inflammation, and assessment of anti-inflammatory, anti-proliferative, and pro-apoptotic effects are described. Data is presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Balsalazide is a colon-targeted prodrug that is cleaved by bacterial azo-reductases in the large intestine to release the therapeutically active component, mesalamine.[1] Mesalamine is an anti-inflammatory agent used in the treatment of IBD. Its mechanism of action is believed to be local to the colonic mucosa and involves the modulation of inflammatory pathways, such as the inhibition of prostaglandin (B15479496) production and the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] Furthermore, evidence suggests that mesalamine may have chemopreventive effects against colorectal cancer by inhibiting cell proliferation and inducing apoptosis.[4] The following protocols provide a framework for evaluating these effects in vitro.
Mechanism of Action Overview
Balsalazide's targeted delivery system ensures that high concentrations of mesalamine reach the colon, minimizing systemic side effects.[2][5] Mesalamine's anti-inflammatory properties are attributed to its ability to interfere with the production of inflammatory mediators and key signaling pathways like NF-κB.[3][6] In the context of cancer, mesalamine has been shown to impact pathways that control cell growth and survival, including the Wnt/β-catenin pathway.[7][8]
Caption: Balsalazide is cleaved to mesalamine, which inhibits pro-inflammatory pathways.
Recommended Cell Lines
The selection of an appropriate cell line is crucial for the relevance of in vitro studies.
| Cell Line | Type | Key Features | Application |
| Caco-2 | Human Colorectal Adenocarcinoma | Forms polarized monolayers, mimics absorptive enterocytes. | IBD models, barrier function studies. |
| HT-29 | Human Colorectal Adenocarcinoma | Heterogeneous population, can differentiate to produce mucus. | IBD and CRC models, inflammation studies. |
| HCT116 | Human Colorectal Carcinoma | Wild-type for key signaling proteins (e.g., APC). | CRC proliferation and apoptosis studies.[9] |
| SW480 | Human Colorectal Adenocarcinoma | APC mutant, high β-catenin activity. | CRC studies focusing on Wnt/β-catenin pathway. |
Experimental Protocols
In Vitro IBD Model: Anti-inflammatory Efficacy
This protocol details the induction of an inflammatory response in colon epithelial cells to test the anti-inflammatory effects of mesalamine.
Caption: Experimental workflow for assessing the anti-inflammatory effects of mesalamine.
Materials:
-
Caco-2 or HT-29 cells
-
Complete growth medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Mesalamine (5-ASA)
-
TNF-α or Lipopolysaccharide (LPS)
-
24-well cell culture plates
-
Reagents for ELISA and Western blotting
Protocol:
-
Seed Caco-2 or HT-29 cells in 24-well plates at an appropriate density. For Caco-2 cells, allow 21 days for differentiation into a polarized monolayer.
-
Pre-treat the cells with various concentrations of mesalamine (e.g., 50-200 µg/mL) for 2 hours.
-
Induce inflammation by adding TNF-α (10-100 ng/mL) for Caco-2 cells or LPS (100 ng/mL - 1.5 µg/mL) for HT-29 cells.[10][11][12]
-
Incubate for 24 hours.
-
Collect the supernatant for cytokine analysis by ELISA (e.g., IL-8, TNF-α).
-
Lyse the cells and collect protein for Western blot analysis of NF-κB pathway proteins (p-p65, IκBα).
CRC Model: Anti-proliferative and Pro-apoptotic Efficacy
These protocols are designed to evaluate the effect of mesalamine on the viability, proliferation, and apoptosis of colorectal cancer cells.
3.2.1. Cell Viability (MTT Assay)
Materials:
-
HCT116 or SW480 cells
-
96-well plates
-
Mesalamine (5-ASA)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of mesalamine concentrations (e.g., 10-50 mM) for 24, 48, and 72 hours.[13]
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm.
3.2.2. Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
HCT116 or SW480 cells
-
6-well plates
-
Mesalamine (5-ASA)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of mesalamine for 24-48 hours.
-
Harvest cells, including any floating cells from the supernatant.
-
Wash cells with cold PBS and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[14][15]
Data Presentation
Table 1: Anti-inflammatory Effect of Mesalamine on IL-8 Secretion
| Cell Line | Treatment | IL-8 Concentration (pg/mL) | % Inhibition |
| HT-29 | Control | Value | N/A |
| LPS (1 µg/mL) | Value | N/A | |
| LPS + Mesalamine (50 µM) | Value | Value | |
| LPS + Mesalamine (100 µM) | Value | Value | |
| LPS + Mesalamine (200 µM) | Value | Value |
Table 2: Anti-proliferative Effect of Mesalamine (IC50 Values)
| Cell Line | Time Point | IC50 (mM) |
| HCT116 | 24h | Value |
| 48h | Value | |
| 72h | Value | |
| SW480 | 24h | Value |
| 48h | Value | |
| 72h | Value |
Table 3: Pro-apoptotic Effect of Mesalamine
| Cell Line | Treatment (48h) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| HCT116 | Control | Value | Value |
| Mesalamine (25 mM) | Value | Value | |
| Mesalamine (50 mM) | Value | Value |
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of balsalazide's efficacy. By utilizing relevant cell culture models and a panel of established assays, researchers can effectively characterize the anti-inflammatory, anti-proliferative, and pro-apoptotic properties of its active metabolite, mesalamine. The provided tables and diagrams serve as a guide for data presentation and conceptual understanding of the experimental workflows and underlying molecular mechanisms.
References
- 1. Development of an Advanced Multicellular Intestinal Model for Assessing Immunomodulatory Properties of Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astragalin Inhibits the Proliferation and Migration of Human Colon Cancer HCT116 Cells by Regulating the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-aminosalicylic acid is an attractive candidate agent for chemoprevention of colon cancer in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 6. Inhibition of interleukin-1-stimulated NF-kappaB RelA/p65 phosphorylation by mesalamine is accompanied by decreased transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Mesalamine inhibits epithelial beta-catenin activation in chronic ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TNF-α Induces Vectorial Secretion of IL-8 in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for Novel Drug Delivery Systems for Colazal (Balsalazide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colazal® (balsalazide disodium) is a locally-acting anti-inflammatory prodrug designed for the treatment of mild to moderately active ulcerative colitis.[1][2][3] Its therapeutic efficacy relies on the targeted delivery of the active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), to the colon.[1][2] Balsalazide is specifically engineered to pass through the upper gastrointestinal tract intact and is cleaved by bacterial azoreductases in the colon to release mesalamine.[1][2][3] Mesalamine then exerts its anti-inflammatory effects directly on the colonic mucosa.[1][2][3]
The mechanism of action of mesalamine is not entirely understood but is thought to involve the inhibition of inflammatory pathways within the colonic epithelial cells, potentially by blocking the production of arachidonic acid metabolites like prostaglandins (B1171923) and leukotrienes.[1][2][3][4] Recent studies also suggest that mesalamine may activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.
While this compound represents a significant advancement in colon-targeted drug delivery, the development of novel drug delivery systems offers the potential to further enhance the therapeutic index of mesalamine. Advanced formulations, such as nanoparticles and microspheres, can offer improved site-specificity, sustained drug release, and enhanced mucosal penetration, thereby increasing efficacy and potentially reducing side effects.
These application notes provide an overview of two promising novel drug delivery systems for mesalamine and detailed protocols for their fabrication and characterization.
Mechanism of Action of Mesalamine
Mesalamine is believed to exert its anti-inflammatory effects through multiple mechanisms, primarily centered on the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the activation of PPAR-γ.
-
Inhibition of NF-κB Pathway: In inflammatory bowel disease, various stimuli can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the degradation of IκBα and the subsequent release and translocation of the NF-κB dimer (p50/p65) into the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like COX-2. Mesalamine is thought to inhibit the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB in an inactive state in the cytoplasm.
-
Activation of PPAR-γ: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a key role in regulating inflammation in the colon. Activation of PPAR-γ can suppress the expression of pro-inflammatory genes. Mesalamine has been shown to act as a ligand for PPAR-γ, promoting its activation and leading to a downstream anti-inflammatory effect.
References
- 1. Colorectal Cancer Chemoprevention by Mesalazine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of the potential of mesalazine to prevent colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 4. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application of Colazal (Balsalazide) in Organoid Models of Intestinal Inflammation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Intestinal organoids have emerged as a powerful in vitro model to study IBD pathogenesis and for drug screening, as they closely recapitulate the in vivo architecture and physiology of the intestinal epithelium. Colazal (balsalazide) is a locally-acting aminosalicylate used in the treatment of mild to moderate ulcerative colitis.[1][2] It is a prodrug that delivers its active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), directly to the colon where it is released by bacterial azoreductases.[1] 5-ASA exerts anti-inflammatory effects, though its precise mechanism is not fully elucidated, it is thought to involve inhibition of the cyclooxygenase (COX) and lipoxygenase pathways, as well as nuclear factor-kappa B (NF-κB) signaling.[3][4]
This document provides a detailed protocol for utilizing intestinal organoids to model intestinal inflammation and to evaluate the therapeutic potential of this compound's active component, 5-ASA. As standard organoid cultures lack the gut microbiota necessary to activate the prodrug balsalazide, these protocols will utilize mesalamine (5-ASA) to directly assess its anti-inflammatory effects on intestinal organoids.
Experimental Protocols
Protocol 1: Establishment of Murine Intestinal Organoids
This protocol describes the isolation of intestinal crypts and the establishment of 3D organoid cultures.
Materials:
-
Murine small or large intestine
-
Gentle Cell Dissociation Reagent
-
Matrigel
-
IntestiCult™ Organoid Growth Medium (Stemcell Technologies)
-
24-well tissue culture plates
Procedure:
-
Isolate the small or large intestine from a mouse and flush with cold PBS.
-
Open the intestine longitudinally and cut into small pieces.
-
Wash the tissue pieces multiple times with cold PBS.
-
Incubate the tissue in Gentle Cell Dissociation Reagent for 15 minutes at room temperature on a rocking platform.
-
Vigorously shake the tube to release the crypts.
-
Filter the supernatant through a 70 µm cell strainer.
-
Centrifuge the filtrate to pellet the crypts.
-
Resuspend the crypt pellet in Matrigel at a density of approximately 200 crypts per 50 µL.
-
Plate 50 µL domes of the Matrigel-crypt suspension into a pre-warmed 24-well plate.
-
Allow the Matrigel to polymerize at 37°C for 10-15 minutes.[5]
-
Overlay each dome with 500 µL of IntestiCult™ Organoid Growth Medium.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-10 days.
Protocol 2: Induction of an Inflammatory Phenotype in Intestinal Organoids
This protocol describes how to induce an inflammatory state in established intestinal organoids to mimic IBD.
Materials:
-
Established intestinal organoids (from Protocol 1)
-
Recombinant murine Tumor Necrosis Factor-alpha (TNF-α)
-
Recombinant murine Interleukin-1 beta (IL-1β)
-
Lipopolysaccharide (LPS)
-
Organoid culture medium
Procedure:
-
Culture established intestinal organoids for 3 days after passaging.
-
Prepare an inflammatory cocktail in the organoid culture medium containing:
-
Replace the existing medium of the organoids with the medium containing the inflammatory cocktail.
-
Culture the organoids for 24-72 hours to induce an inflammatory phenotype. A full media change with the cytokine cocktail should be performed every 48 hours for longer-term studies.[6]
Protocol 3: Treatment of Inflamed Organoids with 5-ASA (Mesalamine)
This protocol details the treatment of inflamed organoids with the active metabolite of this compound.
Materials:
-
Inflamed intestinal organoids (from Protocol 2)
-
5-aminosalicylic acid (Mesalamine)
-
Organoid culture medium with inflammatory cocktail
Procedure:
-
Prepare a stock solution of 5-ASA in a suitable solvent (e.g., DMSO).
-
On the day of treatment, dilute the 5-ASA stock solution in the organoid culture medium containing the inflammatory cocktail to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Remove the existing medium from the inflamed organoids and replace it with the 5-ASA-containing medium.
-
Include appropriate controls:
-
Untreated, non-inflamed organoids
-
Inflamed organoids treated with vehicle control
-
-
Incubate the organoids for 24-48 hours.
-
Harvest the organoids and the culture supernatant for downstream analysis.
Protocol 4: Analysis of Anti-inflammatory Effects
This section outlines various methods to assess the efficacy of 5-ASA in mitigating inflammation in the organoid model.
A. Morphological Analysis:
-
Method: Perform brightfield microscopy daily to monitor organoid growth and morphology.[6]
-
Expected Outcome: Inflamed organoids may exhibit a cystic and less-budded morphology, while 5-ASA treatment is expected to restore a more complex, budding phenotype indicative of healthier organoids.
B. Gene Expression Analysis (qPCR):
-
Method: Isolate RNA from harvested organoids and perform quantitative real-time PCR (qPCR) to analyze the expression of pro-inflammatory cytokines, chemokines, and tight junction proteins.[7][8]
-
Target Genes:
-
Expected Outcome: 5-ASA treatment is expected to downregulate the expression of pro-inflammatory cytokines and chemokines and upregulate the expression of tight junction proteins in inflamed organoids.
C. Protein Analysis (ELISA and Western Blot):
-
Method (ELISA): Use the culture supernatant to quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using enzyme-linked immunosorbent assay (ELISA) kits.
-
Method (Western Blot): Prepare protein lysates from harvested organoids to analyze the expression levels of proteins involved in inflammatory signaling pathways (e.g., phosphorylated NF-κB p65) and tight junction integrity (e.g., Occludin, Claudin-1).
-
Expected Outcome: A decrease in the secretion of pro-inflammatory cytokines and reduced phosphorylation of NF-κB p65, along with increased expression of tight junction proteins, would indicate an anti-inflammatory effect of 5-ASA.
D. Barrier Function Assay (Transepithelial Electrical Resistance - TEER):
-
Method: For this assay, organoids need to be dissociated into single cells and cultured as a 2D monolayer on transwell inserts. Once a confluent monolayer with high TEER is established, inflammation is induced, and the effect of 5-ASA on restoring barrier integrity is measured by monitoring TEER.[8]
-
Expected Outcome: Inflammatory stimuli will decrease TEER, and effective treatment with 5-ASA is expected to restore or maintain higher TEER values, indicating improved barrier function.[8][9]
Data Presentation
Table 1: Hypothetical Effect of 5-ASA on Pro-inflammatory Gene Expression in Inflamed Intestinal Organoids
| Treatment Group | Relative Tnf-α mRNA Expression (Fold Change) | Relative Il-1β mRNA Expression (Fold Change) | Relative Cxcl2 mRNA Expression (Fold Change) |
| Control (Untreated) | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| Inflamed (Vehicle) | 8.5 ± 1.2 | 10.2 ± 1.5 | 15.8 ± 2.1 |
| Inflamed + 10 µM 5-ASA | 6.2 ± 0.9 | 7.8 ± 1.1 | 11.5 ± 1.6 |
| Inflamed + 50 µM 5-ASA | 3.1 ± 0.5 | 4.1 ± 0.6 | 6.2 ± 0.9 |
| Inflamed + 100 µM 5-ASA | 1.8 ± 0.3 | 2.5 ± 0.4 | 3.1 ± 0.5 |
Table 2: Hypothetical Effect of 5-ASA on Tight Junction Gene Expression in Inflamed Intestinal Organoids
| Treatment Group | Relative Ocln mRNA Expression (Fold Change) | Relative Cldn1 mRNA Expression (Fold Change) |
| Control (Untreated) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Inflamed (Vehicle) | 0.3 ± 0.05 | 0.4 ± 0.07 |
| Inflamed + 10 µM 5-ASA | 0.5 ± 0.08 | 0.6 ± 0.09 |
| Inflamed + 50 µM 5-ASA | 0.8 ± 0.1 | 0.8 ± 0.1 |
| Inflamed + 100 µM 5-ASA | 0.9 ± 0.1 | 0.9 ± 0.1 |
Table 3: Hypothetical Effect of 5-ASA on Secreted Pro-inflammatory Cytokines from Inflamed Intestinal Organoids
| Treatment Group | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Control (Untreated) | 15 ± 5 | 20 ± 8 |
| Inflamed (Vehicle) | 250 ± 30 | 310 ± 45 |
| Inflamed + 10 µM 5-ASA | 180 ± 25 | 220 ± 30 |
| Inflamed + 50 µM 5-ASA | 90 ± 15 | 110 ± 20 |
| Inflamed + 100 µM 5-ASA | 40 ± 10 | 55 ± 12 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Balsalazide disodium for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PathWhiz [smpdb.ca]
- 4. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Establishment of Epithelial Inflammatory Injury Model Using Intestinal Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and Functional Characterization of Human Intestinal Organoids and Monolayers for Modeling Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemistry (IHC) in Colazal® (Balsalazide)-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colazal® (balsalazide) is a locally-acting aminosalicylate indicated for the treatment of mildly to moderately active ulcerative colitis.[1][2] It is a prodrug that is enzymatically cleaved by bacterial azoreductases in the colon to release the therapeutically active component, mesalamine (5-aminosalicylic acid or 5-ASA), and an inert carrier molecule.[1] The mechanism of action of 5-ASA is not fully understood but is believed to be a local anti-inflammatory effect on colonic epithelial cells.[1] Evidence suggests that 5-ASA may modulate inflammatory responses through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the cyclooxygenase (COX) pathway, thereby reducing the production of pro-inflammatory mediators.[3][4]
Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and abundance of specific proteins within the tissue context. For tissues treated with this compound, IHC can be employed to investigate the drug's mechanism of action and to assess its pharmacodynamic effects on key inflammatory markers. These application notes provide detailed protocols for the preparation and IHC staining of this compound-treated tissues, with a focus on markers relevant to its anti-inflammatory activity.
Key IHC Targets in this compound-Treated Tissues
Based on the known mechanism of action of mesalamine, the following protein targets are of high interest for IHC analysis in this compound-treated tissues:
-
NF-κB (p65 subunit): A key transcription factor that regulates the expression of numerous pro-inflammatory genes. Mesalamine has been shown to inhibit the activation and nuclear translocation of NF-κB.[3][4]
-
COX-2: An inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. 5-ASA is thought to inhibit COX activity.
-
Ki-67: A marker of cellular proliferation. Chronic inflammation is associated with increased epithelial cell turnover, and effective anti-inflammatory treatment may reduce this.
-
Inflammatory Cytokines (e.g., TNF-α, IL-1β): Although challenging to detect reliably by IHC, assessing the infiltration of cytokine-producing inflammatory cells can be informative.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of balsalazide (B1667723) or its active metabolite, mesalamine, on histological and molecular markers in colitis.
Table 1: Effect of Mesalamine on NF-κB p65 Expression in DSS-Induced Colitis in Rats
| Treatment Group | NF-κB p65 Positive Nuclei per Crypt | Percentage of Stained Nuclei (%) |
| Control | 0.5 ± 0.1 | 1.5 ± 0.3 |
| DSS | 23.7 ± 2.1 | 71.8 ± 6.3 |
| DSS + Mesalamine (100 mg/kg) | 8.9 ± 1.3 | 26.9 ± 3.9 |
*p < 0.05 compared to DSS group. Data adapted from a study on the effects of mesalamine in a rat model of colitis.
Table 2: Histological Improvement in Pediatric Patients with Ulcerative Colitis Treated with Balsalazide
| Balsalazide Dosage | Number of Patients with Histological Improvement | Percentage of Patients with Histological Improvement (%) |
| 2.25 g/day | 3 of 10 | 30 |
| 6.75 g/day | 8 of 16 | 50 |
Data from a randomized, double-blind study in pediatric patients aged 5 to 17 years.[5]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action in colonic epithelial cells.
References
- 1. Review article: balsalazide therapy in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Balsalazide disodium for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, efficacy, and pharmacokinetics of balsalazide in pediatric patients with mild-to-moderate active ulcerative colitis: results of a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mesalamine in Colon Tissue Following Colazal Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colazal® (balsalazide disodium) is an orally administered prodrug designed for the targeted delivery of mesalamine (5-aminosalicylic acid, 5-ASA) to the colon.[1] This localized delivery system is crucial for the treatment of inflammatory bowel diseases such as ulcerative colitis, as it maximizes the therapeutic concentration of the active drug at the site of inflammation while minimizing systemic absorption and potential side effects.[1] Upon reaching the colon, bacterial azoreductases cleave the azo bond in balsalazide, releasing the therapeutically active mesalamine.[1][2] These application notes provide a comprehensive guide to measuring mesalamine levels in colon tissue following the administration of this compound, including detailed protocols for tissue sample analysis and an overview of the relevant signaling pathways.
Data Presentation: Mesalamine Concentration in Colonic Mucosa
The following table summarizes quantitative data on mesalamine concentrations measured in the colonic mucosa of patients with inflammatory bowel disease treated with 5-ASA pro-drugs, such as balsalazide. It is important to note that mucosal drug concentrations can exhibit significant inter-individual variability.
| Drug Formulation Category | Mean Mucosal Mesalamine Concentration (ng/mg of tissue) | Patient Population | Notes |
| Pro-drugs (e.g., Balsalazide) | 33.35 ± 5.78[3] | Patients with Inflammatory Bowel Disease[3] | Pro-drugs rely on bacterial azoreductases in the colon to release the active 5-ASA.[3] |
| pH-dependent-release formulations | 51.75 ± 5.72[3] | Patients with Inflammatory Bowel Disease[3] | These formulations release 5-ASA in response to the pH gradient of the gastrointestinal tract.[3] |
| Time-dependent-release formulations | 38.24 ± 5.53[3] | Patients with Inflammatory Bowel Disease[3] | These formulations are designed to release 5-ASA over a specified time interval.[3] |
Signaling Pathway of Mesalamine
Mesalamine exerts its anti-inflammatory effects through the modulation of several key signaling pathways, most notably the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.
Caption: Mesalamine Inhibition of the NF-κB Signaling Pathway.
Experimental Protocols
Experimental Workflow for Measuring Mesalamine in Colon Tissue
The following diagram outlines the general workflow for the quantification of mesalamine in colonic tissue biopsies.
Caption: Workflow for Mesalamine Quantification in Colon Tissue.
Detailed Protocol for Mesalamine Quantification in Colon Tissue using HPLC
This protocol is a composite based on established methods for the analysis of mesalamine in biological tissues.[4][5] Researchers should validate the method in their own laboratory.
1. Materials and Reagents
-
Mesalamine (5-ASA) analytical standard
-
N-acetyl-5-aminosalicylic acid (Ac-5-ASA) analytical standard (as a potential metabolite)
-
Internal Standard (e.g., 4-aminosalicylic acid)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Perchloric acid
-
Propionic anhydride (B1165640)
-
Phosphate (B84403) buffer components (e.g., sodium hydrogen phosphate, potassium dihydrogen phosphate)
-
Homogenizer (e.g., tissue lyser, ultrasonic disruptor)
-
Centrifuge
-
HPLC system with UV or fluorescence detector, or an LC-MS/MS system
2. Standard Solution Preparation
-
Prepare stock solutions of mesalamine, Ac-5-ASA, and the internal standard in a suitable solvent (e.g., methanol or water).
-
Prepare a series of working standard solutions by serial dilution of the stock solutions to create a calibration curve (e.g., 1-100 µg/mL).
3. Sample Preparation
-
Obtain colon tissue biopsies and immediately freeze them at -80°C until analysis.
-
Accurately weigh the frozen tissue sample.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add a known amount of the internal standard to the homogenate.
-
To precipitate proteins, add a precipitating agent such as perchloric acid or methanol.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
For enhanced detection with fluorescence, a derivatization step with propionic anhydride can be performed.[5]
4. HPLC-UV/Fluorescence Analysis
-
HPLC Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like triethylamine) and an organic solvent (e.g., methanol or acetonitrile). The exact composition should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Detection:
-
UV detection at a wavelength determined by the absorption maximum of mesalamine (around 300-330 nm).
-
Fluorescence detection with excitation and emission wavelengths optimized for the derivatized or native compound.
-
-
Run Time: Sufficient to allow for the elution of mesalamine, Ac-5-ASA, and the internal standard.
5. Data Analysis and Quantification
-
Generate a standard curve by plotting the peak area ratio of mesalamine to the internal standard against the concentration of the working standard solutions.
-
Determine the concentration of mesalamine in the tissue samples by interpolating their peak area ratios from the standard curve.
-
Express the final concentration as ng or µg of mesalamine per mg of colon tissue.
Conclusion
The accurate measurement of mesalamine in colon tissue is essential for understanding the pharmacokinetics of this compound and its therapeutic efficacy. The protocols and information provided herein offer a robust framework for researchers to quantify mesalamine levels at its site of action. Adherence to detailed and validated analytical methods is crucial for obtaining reliable and reproducible data in preclinical and clinical research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. biomedres.us [biomedres.us]
- 3. 5-ASA colonic mucosal concentrations resulting from different pharmaceutical formulations in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose loading with delayed-release mesalazine: a study of tissue drug concentrations and standard pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Colazal (Balsalazide) Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of current and emerging in vivo imaging techniques to track the delivery and activation of Colazal (balsalazide). The accompanying protocols offer step-by-step guidance for key experimental procedures.
Introduction to this compound and its Mechanism of Action
This compound is an orally administered prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), a cornerstone therapy for inflammatory bowel disease (IBD), particularly ulcerative colitis. Its targeted delivery mechanism relies on the specific enzymatic activity of the colonic microbiota. Balsalazide (B1667723) consists of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond. This bond protects the active drug from absorption in the upper gastrointestinal tract. Upon reaching the colon, resident bacterial azoreductases cleave the azo bond, releasing 5-ASA to exert its anti-inflammatory effects directly at the site of disease.[1][2][3]
The therapeutic action of 5-ASA is multifactorial. It is believed to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in modulating inflammation.[4] Activation of PPAR-γ can interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory cytokine production. Additionally, 5-ASA can inhibit the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes by blocking the cyclooxygenase (COX) and lipoxygenase pathways.[5][6][7]
Signaling Pathway of this compound Activation and 5-ASA Action
Caption: Diagram of this compound's activation in the colon and the subsequent anti-inflammatory mechanisms of 5-ASA.
In Vivo Imaging Techniques and Protocols
Several in vivo imaging modalities can be employed to track the delivery, release, and therapeutic effect of this compound. The choice of technique depends on the specific research question, the available instrumentation, and the animal model.
Fluorescence Imaging
Fluorescence imaging offers high sensitivity for visualizing the site of this compound activation by detecting the activity of azoreductases or by using theranostic prodrugs where 5-ASA is linked to a fluorescent reporter.[6][8][9] Near-infrared (NIR) probes are particularly advantageous for in vivo applications due to reduced tissue absorbance and scattering at these wavelengths.[1][10][11]
This protocol is adapted from studies using NIR fluorescent probes to detect azoreductase activity.[1][10]
Workflow for Fluorescence Imaging of Azoreductase Activity
Caption: A generalized workflow for in vivo fluorescence imaging to detect azoreductase activity in a mouse model of colitis.
Materials:
-
Azoreductase-sensitive NIR fluorescent probe (e.g., Cy-Azo).[10]
-
Dextran sulfate (B86663) sodium (DSS) for colitis induction.
-
C57BL/6 mice (or other susceptible strain).
-
In vivo imaging system with NIR fluorescence capabilities (e.g., IVIS Lumina).
-
Anesthesia system (e.g., isoflurane).
-
Oral gavage needles.
Procedure:
-
Induction of Colitis: Induce colitis in mice by administering 2-3% (w/v) DSS in their drinking water for 5-7 days. Monitor mice daily for weight loss, stool consistency, and signs of bleeding.[4]
-
Probe Administration: On the day of imaging, administer the NIR fluorescent probe to both colitic and healthy control mice. The route of administration (oral gavage or intravenous) will depend on the probe's characteristics.
-
Anesthesia: Anesthetize the mice using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
In Vivo Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescence images at the appropriate excitation and emission wavelengths for the specific NIR probe (e.g., for a Cy-Azo like probe, excitation around 710 nm and emission around 735 nm).[10]
-
Collect images at multiple time points (e.g., 0.5, 1, 2, 4, 6, and 24 hours) to monitor probe activation and clearance.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the abdominal area corresponding to the colon.
-
Quantify the average fluorescence intensity within the ROIs for each time point.
-
Compare the fluorescence signal between colitic and healthy mice. An increased signal in the colonic region of colitic mice indicates higher azoreductase activity.[12]
-
-
Ex Vivo Validation (Optional): After the final imaging time point, euthanize the mice and explant the gastrointestinal tract. Image the explanted organs to confirm the localization of the fluorescent signal within the colon.
Magnetic Resonance Imaging (MRI)
MRI is a non-invasive technique that provides excellent soft-tissue contrast, making it suitable for tracking the transit and disintegration of this compound capsules through the gastrointestinal tract.[13][14] While MRI does not directly visualize the drug molecule, it can confirm that the delivery vehicle reaches the colon intact.[5]
This protocol is based on methodologies for tracking oral dosage forms in preclinical models.[5]
Workflow for MRI-based Capsule Tracking
Caption: A generalized workflow for tracking the gastrointestinal transit of a drug delivery capsule using MRI in a rat model.
Materials:
-
Sprague-Dawley rats.
-
Model capsules filled with an MRI-visible marker (e.g., olive oil) or labeled with a contrast agent (e.g., iron oxide particles).[5][14]
-
Oral MRI contrast agent (e.g., Gadolinium-DTPA).
-
High-field MRI scanner (e.g., 7T or higher) with an appropriate animal coil.
-
Anesthesia system.
Procedure:
-
Animal Preparation: Fast rats overnight with free access to water.
-
Contrast Agent Administration: Administer an oral MRI contrast agent to enhance the visualization of the GI tract lumen.
-
Capsule Administration: Administer the MRI-visible model capsule via oral gavage.
-
Anesthesia and Positioning: Anesthetize the rat and position it within the MRI scanner's animal coil.
-
MRI Acquisition:
-
Acquire anatomical reference scans.
-
Perform serial T1-weighted and T2-weighted scans at regular intervals (e.g., every 30-60 minutes) to track the capsule's position.
-
-
Image Analysis:
-
Analyze the series of MRI images to determine the location of the capsule (stomach, small intestine, cecum, colon) at each time point.
-
Assess the integrity of the capsule by observing the containment of the MRI-visible marker. Disintegration is marked by the release of the marker into the GI lumen.
-
Record the gastric emptying time and the colon arrival time.
-
Gamma Scintigraphy
Gamma scintigraphy is a well-established nuclear medicine technique for quantitatively assessing the in vivo transit and drug release from oral dosage forms.[15] This is achieved by radiolabeling the formulation with a gamma-emitting radionuclide, such as Technetium-99m (99mTc).[15][16]
This protocol is adapted from studies evaluating colon-specific drug delivery systems.[15]
Workflow for Gamma Scintigraphy
Caption: A generalized workflow for tracking a radiolabeled drug formulation in vivo using gamma scintigraphy.
Materials:
-
New Zealand white rabbits.
-
This compound formulation.
-
99mTc-pertechnetate.
-
Stannous chloride (reducing agent).
-
Gamma camera.
Procedure:
-
Radiolabeling:
-
Prepare a solution of stannous chloride.
-
Add the this compound formulation to the stannous chloride solution.
-
Add 99mTc-pertechnetate and incubate at room temperature.
-
-
Quality Control:
-
Determine the radiolabeling efficiency using instant thin-layer chromatography (ITLC) to ensure that the 99mTc is stably bound to the formulation.
-
-
Animal Preparation: Fast rabbits overnight with free access to water.
-
Administration: Administer the radiolabeled this compound formulation orally.
-
Scintigraphic Imaging:
-
Place the rabbit under the gamma camera.
-
Acquire serial static or dynamic images at regular intervals (e.g., every 30 minutes for the first few hours, then hourly) for up to 24 hours.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the stomach, small intestine, and colon on the scintigraphic images.
-
Correct for radioactive decay and calculate the percentage of radioactivity in each ROI over time.
-
Determine the gastric emptying time, small intestinal transit time, and colon arrival time.
-
Quantitative Data Presentation
The following tables summarize pharmacokinetic and biodistribution data for balsalazide and 5-ASA from various studies.
Table 1: Pharmacokinetic Parameters of Balsalazide and its Metabolites in Healthy Adult Volunteers (Single and Repeated Doses) [17]
| Parameter | Single Dose (3.3 g) | Repeated Dose (3.3 g every 12h for 7 days) |
| Balsalazide | ||
| Cmax (mcg/mL) | 0.3 ± 0.2 | 0.3 ± 0.2 |
| Tmax (hours) | 0.5 (0.5-2) | 0.5 (0.5-2) |
| AUC (mcg•h/mL) | 1.3 ± 0.7 | 1.6 ± 0.9 |
| T½ (hours) | 1.9 ± 0.7 | 8.4 ± 12.4 |
| 5-ASA | ||
| Cmax (mcg/mL) | 0.5 ± 0.3 | 1.5 ± 0.6 |
| Tmax (hours) | 12 (8-16) | 12 (1.5-16) |
| AUC (mcg•h/mL) | 2.2 ± 1.6 | 13.4 ± 6.3 |
| T½ (hours) | 9.5 ± 10.1 | 9.0 ± 8.6 |
| N-Ac-5-ASA | ||
| Cmax (mcg/mL) | 1.2 ± 0.4 | 2.2 ± 0.6 |
| Tmax (hours) | 12 (8-16) | 10 (1-16) |
| AUC (mcg•h/mL) | 5.9 ± 2.9 | 21.0 ± 6.4 |
| T½ (hours) | 10.4 ± 17.6 | 7.2 ± 6.8 |
| Data are presented as mean ± SD, except for Tmax which is median (range). |
Table 2: Urinary Excretion of Balsalazide and Metabolites in Healthy Volunteers (Steady-State) [17]
| Compound | Mean % of Dose Excreted in Urine over 12 hours |
| Balsalazide | 0.16% |
| 5-ASA | 4.6% |
| N-Ac-5-ASA | 15.6% |
| 4-ABA | 0.40% |
| N-Ac-4-ABA | 1.8% |
| Total | ~23% |
Table 3: Mucosal 5-ASA Concentrations in Ulcerative Colitis Patients with Different Formulations [1][18]
| Formulation Type | Mean Mucosal 5-ASA Concentration (ng/mg tissue) |
| Pro-drugs (e.g., Balsalazide) | 33.35 ± 5.78 |
| pH-dependent-release | 51.75 ± 5.72 |
| Time-dependent-release | 38.24 ± 5.53 |
| Oral + Topical Treatment | 72.33 ± 11.23 |
| Data are presented as mean ± SEM. |
Table 4: 5-ASA and Ac-5-ASA Concentrations in Rat Intestinal Membranes After Oral Administration [19]
| Time After Administration | Intestinal Segment | 5-ASA (nmol/g tissue) | Ac-5-ASA (nmol/g tissue) |
| 3 hours | Small Intestine | High | High |
| Cecum/Proximal Colon | Detected | Detected | |
| 8 hours | Small Intestine | Low | Low |
| Colonic Region | High | High | |
| Qualitative summary based on reported findings. |
Conclusion
In vivo imaging techniques are invaluable tools for understanding the pharmacokinetics and pharmacodynamics of colon-targeted drugs like this compound. Fluorescence imaging provides a direct way to visualize drug activation, MRI allows for the tracking of the delivery vehicle, and gamma scintigraphy offers a quantitative method to assess gastrointestinal transit and release. The selection of the most appropriate technique will depend on the specific scientific question being addressed. The protocols and data presented here serve as a comprehensive guide for researchers and professionals in the field of drug development to effectively utilize these powerful imaging modalities.
References
- 1. Collection - In-Situ Imaging of Azoreductase Activity in the Acute and Chronic Ulcerative Colitis Mice by a Near-Infrared Fluorescent Probe - Analytical Chemistry - Figshare [acs.figshare.com]
- 2. Gamma scintigraphy in sensing drug delivery systems -Nuclear Engineering and Technology | Korea Science [koreascience.kr]
- 3. quotientsciences.com [quotientsciences.com]
- 4. Fluorescence-mediated Tomography for the Detection and Quantification of Macrophage-related Murine Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous in vivo visualization and localization of solid oral dosage forms in the rat gastrointestinal tract by magnetic resonance imaging (MRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo imaging of colitis and colon cancer development in mice using high resolution chromoendoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute murine colitis reduces colonic 5-aminosalicylic acid metabolism by regulation of N-acetyltransferase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Azo-linked 5-ASA-coumarin prodrug: Fluorescent tracking for colonic drug release in UC treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-Situ Imaging of Azoreductase Activity in the Acute and Chronic Ulcerative Colitis Mice by a Near-Infrared Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Application of In Vivo MRI Imaging to Track a Coated Capsule and Its Disintegration in the Gastrointestinal Tract in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design and gamma scintigraphic evaluation of colon specific pectin-EC pellets of secnidazole prepared by powder layering technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gamma scintigraphy in the evaluation of drug delivery systems [Persian] [irjnm.tums.ac.ir]
- 17. Design of colon targeting drug delivery systems using natural polymeric carriers and their evaluation by gamma scintigraphy technique (Journal Article) | ETDEWEB [osti.gov]
- 18. 5-ASA colonic mucosal concentrations resulting from different pharmaceutical formulations in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Establishing a Murine Model of Chronic Colitis for Balsalazide Efficacy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease (CD), is characterized by chronic, relapsing inflammation of the gastrointestinal tract. Murine models of colitis are indispensable tools for investigating IBD pathogenesis and for the preclinical evaluation of novel therapeutic agents.[1] Among the various models, chemically-induced colitis, particularly using Dextran Sulfate Sodium (DSS), is widely employed due to its simplicity, reproducibility, and clinical similarities to human UC.[2] By administering DSS in cycles, a chronic inflammation model can be established, mimicking the relapsing-remitting nature of the human disease.[3][4]
Balsalazide (B1667723) is a second-generation aminosalicylate, a prodrug designed for targeted delivery of its active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), to the colon.[5][6] Upon reaching the large intestine, bacterial azoreductases cleave the azo bond in balsalazide, releasing 5-ASA directly at the site of inflammation.[7][8] The therapeutic effects of 5-ASA are attributed to the inhibition of inflammatory pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and the nuclear factor-kappa B (NF-κB) signaling cascade.[7][9]
These application notes provide a detailed protocol for establishing a chronic DSS-induced colitis model in mice, suitable for evaluating the therapeutic efficacy of balsalazide. The protocol outlines animal handling, disease induction, treatment administration, and key endpoint analyses, including clinical disease activity, macroscopic scoring, and histological assessment.
I. Experimental Design & Workflow
A typical study involves acclimatizing the animals, inducing chronic colitis through cyclical DSS administration, treating with balsalazide or a vehicle control, and finally, collecting tissues for various analyses at the study endpoint.
Caption: A flowchart of the experimental design for chronic colitis studies.
II. Balsalazide's Mechanism of Action
Balsalazide is a prodrug that remains intact through the upper gastrointestinal tract. In the colon, resident bacteria metabolize it to release the active anti-inflammatory agent, 5-ASA. 5-ASA then acts locally on the colonic mucosa to suppress key inflammatory pathways.
Caption: The activation and mechanism of action of balsalazide in the colon.
III. Detailed Experimental Protocols
A. Materials and Reagents
-
Animals: 8-10 week old C57BL/6 or BALB/c mice.
-
Dextran Sulfate Sodium (DSS): MW 36,000-50,000 Da (e.g., MP Biomedicals).
-
Balsalazide: Pharmaceutical grade.
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Anesthetics: Isoflurane or Ketamine/Xylazine solution.
-
Reagents for MPO Assay: See Protocol D.
-
Reagents for Cytokine Analysis: See Protocol E.
-
Formalin: 10% neutral buffered formalin.
-
Standard histology reagents: Paraffin, hematoxylin, and eosin (B541160) (H&E).
B. Chronic Colitis Induction and Treatment This protocol establishes chronic colitis through three cycles of DSS administration.[10][11]
-
Acclimatization: House mice under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least 7 days.
-
Baseline Measurement: Record the initial body weight of each mouse.
-
Induction Cycles:
-
Cycle 1: Administer 1.5-2.5% (w/v) DSS in sterile drinking water for 5 consecutive days. The exact concentration may need optimization based on the mouse strain and facility environment.[4] This is followed by a 14-day rest period where mice receive regular sterile drinking water.
-
Cycle 2 & 3: Repeat the 5-day DSS administration followed by a 14-day rest period for two more cycles.
-
-
Treatment Administration:
-
Prepare a suspension of balsalazide in the vehicle (e.g., 0.5% CMC). A typical dose for murine studies might range from 100-300 mg/kg.
-
Divide mice into at least three groups:
-
Group 1: Healthy Control (regular water, vehicle gavage).
-
Group 2: DSS + Vehicle (DSS cycles, vehicle gavage).
-
Group 3: DSS + Balsalazide (DSS cycles, balsalazide gavage).
-
-
Administer treatment or vehicle daily via oral gavage, starting from the first day of DSS administration until the end of the experiment.
-
-
Clinical Monitoring:
-
Monitor mice daily throughout the study.
-
Record body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).
-
C. Assessment of Colitis Severity
1. Disease Activity Index (DAI) The DAI is a composite score of clinical signs and is calculated daily for each animal.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None (<1%) | Normal, well-formed | None |
| 1 | 1-5% | ||
| 2 | 5-10% | Loose stools | Faintly positive (Hemoccult) |
| 3 | 10-15% | ||
| 4 | >15% | Diarrhea | Gross bleeding |
| Table 1: Disease Activity Index (DAI) Scoring System. |
2. Macroscopic Assessment At the study endpoint, euthanize mice and perform the following:
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure the colon length (cm) and weight (mg). Inflammation typically leads to colon shortening and increased weight due to edema.[12]
-
Flush the colon with ice-cold PBS, open it longitudinally, and score for macroscopic damage.
| Score | Macroscopic Features |
| 0 | No damage, normal morphology |
| 1 | Localized hyperemia, no ulcers |
| 2 | Ulceration without hyperemia |
| 3 | Ulceration at one site with inflammation |
| 4 | Ulceration at two or more sites with inflammation |
| 5 | Major ulceration extending >2 cm |
| Table 2: Macroscopic Scoring System for Colonic Damage. |
3. Histological Analysis
-
Fix a distal segment of the colon in 10% neutral buffered formalin.
-
Process the tissue, embed in paraffin, section at 5 µm, and stain with H&E.[13][14]
-
Score the slides in a blinded manner by a trained pathologist.
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |
| Inflammation Severity | None | Mild | Moderate | Severe | - |
| Inflammation Extent | None | Mucosa | Mucosa & Submucosa | Transmural | - |
| Crypt Damage | None | Basal 1/3 damaged | Basal 2/3 damaged | Crypts lost, surface epithelium present | Crypts & surface epithelium lost |
| Ulceration (%) | 0% | 1-25% | 26-50% | 51-75% | 76-100% |
| Table 3: Histological Scoring System for Colitis (adapted from various sources).[15][16] |
D. Myeloperoxidase (MPO) Activity Assay MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is a quantitative marker of neutrophil infiltration and inflammation.[17]
-
Homogenization: Homogenize a pre-weighed colon tissue sample (approx. 50 mg) in 1 mL of ice-cold potassium phosphate (B84403) buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[18]
-
Processing: Subject the homogenate to three freeze-thaw cycles and sonicate briefly on ice.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[17]
-
Assay:
-
Add 10 µL of the resulting supernatant to a 96-well plate.
-
Add 200 µL of the reaction solution (50 mM potassium phosphate buffer, pH 6.0, containing 0.167 mg/mL o-dianisidine dihydrochloride (B599025) and 0.0005% H₂O₂).
-
Measure the change in absorbance at 460 nm over 5 minutes using a microplate reader.
-
-
Quantification: Express MPO activity as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute.
E. Cytokine Measurement by ELISA Quantifying pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in colon tissue provides insight into the immunological response.[19]
-
Homogenization: Homogenize a pre-weighed colon tissue sample in a lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
ELISA:
-
Use the supernatant to perform ELISAs for the cytokines of interest according to the manufacturer's instructions (e.g., R&D Systems, eBioscience).[20]
-
The basic principle involves capturing the cytokine with a specific antibody coated on a 96-well plate, followed by detection with a second, enzyme-linked antibody.[21]
-
-
Quantification: Determine cytokine concentrations (pg/mL) by comparing the sample absorbance to a standard curve. Normalize the results to the total protein concentration of the tissue lysate (pg/mg of protein).
IV. Key Inflammatory Signaling Pathway
In IBD, various stimuli activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes. The active component of balsalazide, 5-ASA, is known to interfere with this pathway, reducing the inflammatory response.
Caption: The NF-κB pathway in colitis and its inhibition by 5-ASA.
V. Expected Outcomes & Data Interpretation
The table below summarizes the anticipated results from a successful study.
| Parameter | Healthy Control | DSS + Vehicle | DSS + Balsalazide |
| Body Weight | Stable gain | Significant loss | Attenuated weight loss |
| DAI Score | 0 | High score (>2.5) | Significantly reduced score |
| Colon Length | Normal | Significantly shortened | Significantly longer than vehicle |
| Histology Score | 0-1 | High score (>8) | Significantly reduced score |
| MPO Activity | Baseline | Markedly elevated | Significantly reduced |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Low/Undetectable | Markedly elevated | Significantly reduced |
| Table 4: Summary of Expected Results. |
A statistically significant reduction in the DAI, macroscopic damage, histological score, MPO activity, and pro-inflammatory cytokine levels in the balsalazide-treated group compared to the vehicle-treated group would demonstrate the therapeutic efficacy of balsalazide in this chronic colitis model.[6][22] These results would provide a strong preclinical rationale for further development.
References
- 1. Pharmacological Intervention Studies Using Mouse Models of the Inflammatory Bowel Diseases: Translating Preclinical Data into New Drug Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Balsalazide disodium for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]
- 8. What is Balsalazide Disodium used for? [synapse.patsnap.com]
- 9. Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. 2.4. Histological colitis scoring [bio-protocol.org]
- 13. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model [jove.com]
- 15. [PDF] A guide to histomorphological evaluation of intestinal inflammation in mouse models. | Semantic Scholar [semanticscholar.org]
- 16. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biocompare.com [biocompare.com]
- 22. biomedres.us [biomedres.us]
Application Notes and Protocols for RNA Sequencing Analysis of Colon Tissue from Colazal-Treated Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colazal (balsalazide) is a locally-acting aminosalicylate indicated for the treatment of mildly to moderately active ulcerative colitis.[1] It is a prodrug that delivers mesalamine (5-aminosalicylic acid or 5-ASA) to the colon, where it exerts its anti-inflammatory effects.[2][3] The exact mechanism of action of 5-ASA is not fully understood but is believed to involve the inhibition of inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway, and the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[4][5] RNA sequencing (RNA-seq) is a powerful tool to investigate the transcriptomic changes in the colon tissue of mice treated with this compound, providing insights into its molecular mechanisms and identifying potential biomarkers of drug response.
These application notes provide a comprehensive overview and detailed protocols for conducting RNA-seq analysis on colon tissue from a mouse model of colitis treated with this compound.
Experimental Design and Workflow
A typical experimental design involves inducing colitis in mice (e.g., using dextran (B179266) sodium sulfate (B86663) - DSS), followed by treatment with this compound. Colon tissue is then collected for RNA extraction and subsequent sequencing.
Figure 1. Experimental workflow for RNA-seq analysis.
Experimental Protocols
Animal Model and this compound Treatment
-
Animal Model: A common model for inducing colitis is the administration of dextran sodium sulfate (DSS) in the drinking water of C57BL/6 mice.
-
Treatment Groups:
-
DSS + this compound: Mice with DSS-induced colitis treated with this compound.
-
DSS + Vehicle: Mice with DSS-induced colitis treated with the vehicle control.
-
Control: Healthy mice receiving regular drinking water.
-
-
This compound Administration: this compound can be administered orally via gavage. The dosage and duration of treatment should be determined based on previous studies or preliminary experiments.
Colon Tissue Collection
-
Euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Secure the mouse to a dissecting pad.
-
Make a midline incision through the skin and abdominal wall to expose the abdominal cavity.
-
Carefully dissect the entire colon from the cecum to the rectum.[6]
-
Remove any fecal content by gently flushing the colon with cold phosphate-buffered saline (PBS).[6]
-
For RNA-seq analysis, immediately place the colon tissue in a tube containing an RNA stabilization solution (e.g., RNAlater) and store at -80°C until RNA extraction.[7][8]
RNA Extraction
-
Homogenize the colon tissue sample in a lysis buffer (e.g., QIAzol or RLT plus β-mercaptoethanol).[7]
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This typically involves steps of phase separation, precipitation, washing, and elution.
-
Treat the extracted RNA with DNase to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). A high-quality RNA sample should have an RNA Integrity Number (RIN) of 8 or higher.
RNA Library Preparation and Sequencing
-
Prepare RNA sequencing libraries from 100 ng of total RNA using a commercial kit such as the Illumina TruSeq Sample Prep Kit, following the manufacturer's protocol.[7]
-
The general steps include poly(A) selection for mRNA enrichment, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Perform quality control on the prepared libraries to ensure appropriate size distribution and concentration.
-
Sequence the libraries on a high-throughput sequencing platform, such as the Illumina HiSeq system, aiming for 10-25 million reads per sample.[7]
Data Analysis
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to the mouse reference genome (e.g., mm10) using a splice-aware aligner like STAR or TopHat.[7][8]
-
Differential Gene Expression Analysis: Use software packages such as DESeq2 or edgeR to identify differentially expressed genes (DEGs) between the treatment groups (e.g., DSS + this compound vs. DSS + Vehicle).
-
Pathway and Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the identified DEGs to understand the biological processes and signaling pathways affected by this compound treatment.
Expected Quantitative Data
Based on studies of mesalazine (5-ASA), the active component of this compound, the following tables summarize the expected changes in gene expression and affected pathways.
Table 1: Potential Differentially Expressed Genes in Colon Tissue of this compound-Treated Mice
| Gene Symbol | Gene Name | Expected Regulation by this compound | Function |
| Tnf | Tumor necrosis factor | Down-regulated | Pro-inflammatory cytokine |
| Il1b | Interleukin 1 beta | Down-regulated | Pro-inflammatory cytokine[9] |
| Il6 | Interleukin 6 | Down-regulated | Pro-inflammatory cytokine |
| Cxcl1 | C-X-C motif chemokine ligand 1 | Down-regulated | Chemokine involved in neutrophil recruitment |
| Cxcl10 | C-X-C motif chemokine ligand 10 | Down-regulated | Pro-inflammatory chemokine |
| Mmp3 | Matrix metallopeptidase 3 | Down-regulated | Involved in tissue remodeling and inflammation[9] |
| Pparg | Peroxisome proliferator activated receptor gamma | Up-regulated | Nuclear receptor with anti-inflammatory properties[5] |
| Slc7a11 | Solute carrier family 7 member 11 | Up-regulated | Involved in ferroptosis regulation[10] |
| Hmox1 | Heme oxygenase 1 | Up-regulated | Antioxidant enzyme[10] |
Table 2: Potential Enriched Pathways in Colon Tissue of this compound-Treated Mice
| Pathway Name | KEGG ID | Expected Regulation by this compound |
| NF-kappa B signaling pathway | mmu04064 | Down-regulated |
| Cytokine-cytokine receptor interaction | mmu04060 | Down-regulated |
| Chemokine signaling pathway | mmu04062 | Down-regulated |
| PPAR signaling pathway | mmu03320 | Up-regulated |
| N-Glycan biosynthesis | mmu00510 | Modulated[11] |
Signaling Pathways
NF-κB Signaling Pathway
This compound, through its active metabolite 5-ASA, is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[4] Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory genes.
Figure 2. Inhibition of the NF-κB signaling pathway by this compound.
PPAR-γ Signaling Pathway
5-ASA has been shown to activate PPAR-γ, a nuclear receptor that plays a role in reducing inflammation in the colonic mucosa.[5]
Figure 3. Activation of the PPAR-γ signaling pathway by this compound.
References
- 1. Balsalazide Disodium, this compound: Drug Facts, Side Effects and Dosage [medicinenet.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. Transcriptional landscape of intestinal environment in DSS-induced ulcerative colitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. circRNA expression profiling of colon tissue from mesalazine-treated mouse of inflammatory bowel disease reveals an important circRNA-miRNA-mRNA pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Colazal (Balsalazide) Solubility and Activity Issues in In Vitro Assays
Welcome to the technical support center for using Colazal (balsalazide) in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a primary focus on solubility and the unique prodrug nature of balsalazide (B1667723).
Frequently Asked Questions (FAQs)
Q1: What is this compound (balsalazide) and how does its chemical form affect solubility?
A1: this compound is the brand name for balsalazide disodium (B8443419), a prodrug of mesalamine (5-aminosalicylic acid or 5-ASA).[1][2] It is specifically designed to deliver mesalamine to the colon. The drug substance, balsalazide disodium, is a stable, orange to yellow microcrystalline powder.[3][4] Crucially for laboratory work, the disodium salt form is freely soluble in water and isotonic saline.[1][3][4][5] It is sparingly soluble in methanol (B129727) and ethanol (B145695) and practically insoluble in most other organic solvents.[3][4][6] If you are experiencing solubility issues, verify that you are using the disodium salt form, as the free acid form of balsalazide is less soluble in aqueous solutions.
Q2: Will balsalazide be therapeutically active in my standard in vitro cell culture assay?
A2: This is a critical consideration. Balsalazide is a prodrug that is not pharmacologically active in its intact form.[1] Its therapeutic effect comes from mesalamine, which is released when bacterial azoreductases in the colon cleave balsalazide's azo bond.[1][2][7][8][9] Standard mammalian cell lines (e.g., cancer cell lines, immortalized fibroblasts) do not possess these bacterial enzymes. Therefore, in a typical monoculture in vitro assay, balsalazide will remain as the inactive prodrug. If your research goal is to study the anti-inflammatory effects of the active compound, you should use mesalamine (5-ASA) directly. If your goal is to study the properties of the prodrug itself, then using balsalazide is appropriate.
Caption: Metabolic activation of balsalazide to mesalamine.
Q3: I've prepared a stock solution, but it precipitates when I add it to my cell culture medium. What causes this and how can I prevent it?
A3: This phenomenon, often called "crashing out," is common when a compound is diluted from a high-concentration organic stock (like DMSO) into an aqueous environment like cell culture media where its solubility is lower.[10] Although balsalazide disodium is water-soluble, high concentrations or interactions with media components can still cause precipitation.
Potential Causes & Solutions:
-
High Final Concentration: Your final concentration may exceed the solubility limit in the complex milieu of the culture medium. Perform a dose-response experiment to find the lowest effective concentration.[10]
-
Improper Dilution: Rapidly adding the stock to the media can create localized high concentrations, causing precipitation.[10] Try adding the stock solution dropwise while gently vortexing the medium.
-
Temperature: Ensure your cell culture medium is pre-warmed to 37°C before adding the drug stock.[10]
-
pH Shift: The pH of your final solution may affect solubility. While balsalazide is designed to be stable in acid, ensure the final pH of your assay medium is compatible with the drug's solubility.
Q4: What is the best solvent for preparing a stock solution of balsalazide disodium?
A4: Based on its chemical properties, several options are viable. The choice depends on your experimental needs and the required stock concentration.
-
Water or Isotonic Saline: Since balsalazide disodium is freely soluble in water and saline, these are the preferred solvents to avoid any potential solvent-induced cellular toxicity.[3][4][5]
-
DMSO: Dimethyl sulfoxide (B87167) (DMSO) can also be used. Commercial suppliers report high solubility in DMSO (e.g., ≥71 mg/mL).[11][12] DMSO is a standard solvent in cell-based assays but can have biological effects on its own.[13][14]
-
Ethanol/Methanol: Balsalazide disodium is only sparingly soluble in these solvents, making them less ideal for high-concentration stocks.[3][4][6]
Q5: What is the maximum concentration of a solvent like DMSO that is safe for my cells?
A5: The tolerance to solvents like DMSO is cell-line dependent. As a general rule, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5% (v/v) .[15] Concentrations above 1% are often cytotoxic and can significantly alter cellular functions, confounding experimental results.[14] It is always best practice to run a solvent toxicity control, where cells are treated with the highest concentration of the solvent used in the experiment to ensure it has no effect on the measured endpoint.
Troubleshooting Guide: Balsalazide Solubility
This table summarizes common issues, their potential causes, and actionable solutions for your in vitro experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Initial Insolubility | 1. Incorrect form used (free acid instead of disodium salt).2. Incorrect solvent used (e.g., non-polar organic solvents). | 1. Verify Compound: Ensure you are using balsalazide disodium .[1][3]2. Change Solvent: Use sterile water, PBS, or DMSO for your stock solution.[5][11][12] |
| Precipitation Upon Dilution in Media | 1. Final concentration exceeds solubility limit in the media.2. Improper dilution technique.3. Media was at room temperature or cold. | 1. Determine Solubility Limit: Test a serial dilution to find the max soluble concentration in your specific media (see Protocol 2).[16]2. Optimize Dilution: Pre-warm media to 37°C. Add stock solution slowly while gently mixing.[10]3. Use a Co-solvent: If necessary, ensure the final DMSO concentration is <0.5%.[15] |
| Inconsistent Experimental Results | 1. Partial precipitation or micro-precipitates in wells, reducing effective concentration.2. Degradation of the compound in solution over time. | 1. Visual Inspection: Before adding to cells, inspect the final diluted solution for any cloudiness or particles.[10]2. Filter Solution: Consider filtering the final diluted solution through a 0.22 µm syringe filter (Note: this may slightly lower the final concentration).[10]3. Prepare Fresh: Prepare fresh dilutions from the stock solution immediately before each experiment. |
| No Biological Effect Observed | 1. Balsalazide is a prodrug and is not being activated to mesalamine in your cell system.2. The concentration used is too low. | 1. Use Active Metabolite: For studying anti-inflammatory effects, use mesalamine (5-ASA) directly in your assay.2. Re-evaluate Dose: If studying the prodrug, confirm your dose-response range. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Balsalazide Disodium Stock Solution in Water
-
Weigh Compound: Accurately weigh out 43.73 mg of balsalazide disodium dihydrate (MW: 437.32 g/mol ).[3][4]
-
Add Solvent: Add the powder to a sterile 1.5 mL or 2 mL microcentrifuge tube. Add 1 mL of sterile, nuclease-free water.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and orange-to-yellow in color.
-
Sterilize: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.[12]
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
This protocol helps you find the highest concentration of balsalazide that will stay in solution in your specific experimental conditions.
-
Prepare Stock: Make a high-concentration stock solution of balsalazide disodium (e.g., 100 mM in water or DMSO) as described in Protocol 1.
-
Serial Dilutions: Prepare a series of dilutions of your compound in your complete cell culture medium (including serum) in sterile tubes or a 96-well plate. For example, prepare final concentrations ranging from 1 µM to 10 mM.
-
Equilibrate: Incubate the dilutions under your standard culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experiment's duration (e.g., 4, 24, or 48 hours).
-
Observe for Precipitation: Visually inspect each dilution for any signs of precipitation (e.g., haziness, crystals, particles). You can also examine a small drop under a microscope.[16]
-
Determine Limit: The highest concentration that remains completely clear is the approximate maximum soluble concentration for your assay conditions. Use concentrations at or below this limit for your experiments.
Caption: Experimental workflow for troubleshooting solubility.
References
- 1. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Balsalazide: a novel 5-aminosalicylate prodrug for the treatment of active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
- 6. shared.salix.com [shared.salix.com]
- 7. drugs.com [drugs.com]
- 8. Safety, Efficacy, and Pharmacokinetics of Balsalazide in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Colazal (Balsalazide) Dosage for Preclinical Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Colazal (balsalazide) in preclinical animal models of colitis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the brand name for the drug balsalazide (B1667723) disodium. It is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), the active anti-inflammatory agent. Balsalazide is designed to deliver mesalamine directly to the colon, where it is cleaved by bacterial azoreductases.[1][2][3][4][5] This targeted delivery minimizes systemic absorption and potential side effects. The exact mechanism of 5-ASA is not fully understood but is believed to involve the local inhibition of inflammatory mediators in the colon, such as prostaglandins (B1171923) and leukotrienes, by blocking cyclooxygenase and lipoxygenase pathways.[1][3][4]
Q2: Which are the most common preclinical animal models of colitis for testing this compound?
A2: The most frequently used models are chemically induced colitis models, which mimic the inflammation seen in human inflammatory bowel disease (IBD). These include:
-
Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis: This is a widely used model for its simplicity and reproducibility in inducing acute or chronic colonic inflammation.[6][7][8][9][10][11]
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis: This model is known for inducing a Th1-mediated immune response, which shares some characteristics with Crohn's disease.[6][7][9][12][13][14]
Other models such as IL-10 knockout mice and T-cell transfer models are also utilized.[6][7]
Q3: What are the typical dosage ranges for balsalazide in preclinical colitis models?
A3: The optimal dosage of balsalazide can vary depending on the animal species, the specific colitis model, and the severity of the induced disease. It is always recommended to perform a pilot study to determine the most effective dose for your specific experimental conditions. The following table summarizes dosages reported in the literature:
| Animal Model | Species | Dosage Range | Administration Route | Reference |
| DSS-Induced Colitis | Mouse | 42 - 423 mg/kg/day | Oral gavage | [15][16] |
| DSS-Induced Colitis | Mouse | 100 mg/kg/day | Oral gavage | [4] |
| Colitis-Associated Cancer | Mouse | 300 mg/kg | Not specified | [17] |
| TNBS-Induced Colitis | Rat | Not specified | Not specified | [12] |
| Reproduction Studies | Rat, Rabbit | Up to 2 g/kg/day | Oral | [18][19] |
| Acute Toxicity | Mouse, Rat | Up to 5 g/kg (single dose) | Oral | [20][18][21] |
Q4: How should this compound be prepared and administered to animals?
A4: For preclinical studies, this compound capsules can be opened and the contents suspended in a suitable vehicle for administration.
-
Formulation: The powder from the capsules can be suspended in vehicles such as water, saline, or a 0.5% methylcellulose (B11928114) solution. It is crucial to ensure a homogenous suspension for accurate dosing.
-
Administration: Oral gavage is the most common and precise method for administering a specific dose of balsalazide to rodents.[4] Administration in drinking water is another possibility, but it may lead to variability in drug intake between animals.
Troubleshooting Guides
Issues with Colitis Induction
| Issue | Possible Cause | Troubleshooting Steps |
| High mortality rate in the DSS model | DSS concentration is too high for the specific mouse strain, age, or sex.[1] Underlying health issues in the animal colony.[1] | Reduce the DSS concentration by 0.5-1%.[1] Ensure the baseline health of the animals is good. |
| Lack of significant colitis symptoms (e.g., minimal weight loss, no rectal bleeding) | DSS concentration is too low or the duration of administration is too short.[1] Degradation of DSS. | Incrementally increase the DSS concentration or extend the administration period by 1-2 days.[1] Prepare fresh DSS solutions daily and store them at 4°C.[1] |
| High variability in disease severity between animals | Genetic differences within the animal strain. Differences in gut microbiota composition. Inconsistent DSS administration. | Use animals from a single, reliable vendor.[8] Co-house animals to normalize gut microbiota. Ensure consistent and accurate administration of DSS. |
Issues with this compound Treatment
| Issue | Possible Cause | Troubleshooting Steps |
| Variable or suboptimal therapeutic effect | Inconsistent dosing due to improper formulation or administration. Insufficient dosage. | Ensure the balsalazide suspension is homogenous before each administration. Consider increasing the dosage based on pilot study results. |
| Animal stress or injury during oral gavage | Improper gavage technique. | Ensure personnel are properly trained in oral gavage techniques for the specific animal model. Use appropriate gavage needle sizes. |
| Unexpected adverse effects | Although generally well-tolerated, high doses may lead to unforeseen effects. | Monitor animals closely for any signs of toxicity. If adverse effects are observed, consider reducing the dose. |
Experimental Protocols
DSS-Induced Colitis in Mice
This protocol provides a general framework. Specific parameters should be optimized for your laboratory conditions.
-
Animals: 8-10 week old C57BL/6 mice are commonly used.[4]
-
Induction: Administer 2-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 5-7 consecutive days.[11]
-
Treatment Groups (Example):
-
Group 1: Control (regular drinking water + vehicle)
-
Group 2: DSS Control (DSS in drinking water + vehicle)
-
Group 3: DSS + Balsalazide (DSS in drinking water + balsalazide at the desired dose via oral gavage)[4]
-
-
Monitoring:
-
Disease Activity Index (DAI): Record daily measurements of body weight loss, stool consistency, and rectal bleeding. The DAI is a composite score of these parameters.
-
Histological Analysis: At the end of the experiment, collect colon tissue for histological scoring of inflammation and tissue damage.[2][3]
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a marker of neutrophil infiltration and inflammation.[7][22][23][24]
-
TNBS-Induced Colitis in Rats
-
Animals: Male Wistar or Sprague-Dawley rats are often used.
-
Induction:
-
Treatment: Begin balsalazide treatment (oral gavage) before or after TNBS administration, depending on the study design (preventive or therapeutic).
-
Efficacy Assessment: Similar to the DSS model, assess disease severity through clinical signs, colon macroscopy, histology, and biochemical markers like MPO activity.
Visualizations
Signaling Pathway of Balsalazide's Action
Caption: Mechanism of Balsalazide activation in the colon.
Experimental Workflow for Preclinical Colitis Studies
Caption: General workflow for preclinical colitis experiments.
Troubleshooting Logic for DSS-Induced Colitis
Caption: Troubleshooting decision tree for DSS-induced colitis.
References
- 1. benchchem.com [benchchem.com]
- 2. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Extensive Histopathological Characterization of Inflamed Bowel in the Dextran Sulfate Sodium Mouse Model with Emphasis on Clinically Relevant Biomarkers and Targets for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jove.com [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Visceral and Somatic Hypersensitivity in TNBS induced Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. turkjgastroenterol.org [turkjgastroenterol.org]
- 15. Balsalazine decreases intestinal mucosal permeability of dextran sulfate sodium-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Balsalazine decreases intestinal mucosal permeability of dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. lgmpharma.com [lgmpharma.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat [bio-protocol.org]
Technical Support Center: Addressing Variability in Colazal (Balsalazide) Response in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in the response to Colazal (balsalazide) in animal models of colitis.
Troubleshooting Guide: Inconsistent Efficacy of this compound in Animal Models
Researchers may encounter variability in the efficacy of this compound in preclinical studies. This guide provides a structured approach to troubleshooting common issues.
Question: We are observing significant variability in the anti-inflammatory effects of this compound in our DSS-induced colitis model. What are the potential causes and how can we address them?
Answer:
Variability in this compound's efficacy is a common challenge and can stem from several factors related to the drug's mechanism of action, the animal model itself, and experimental procedures. This compound is a prodrug that requires bacterial azoreductases in the colon to release its active moiety, 5-aminosalicylic acid (5-ASA).[1][2] Therefore, any factor influencing the gut microbiota can impact its efficacy.
Here is a step-by-step guide to troubleshoot inconsistent results:
Step 1: Evaluate the Gut Microbiome
The composition and metabolic activity of the gut microbiota are crucial for the activation of balsalazide (B1667723).[1][3]
-
Microbiota Composition: The abundance of bacteria with azoreductase activity, such as species from the Clostridium and Eubacterium genera, can significantly influence the conversion of balsalazide to 5-ASA.[1]
-
Recommendation: If possible, perform 16S rRNA or metagenomic sequencing of fecal samples before and after treatment to assess the microbial composition. A higher abundance of azoreductase-producing bacteria may correlate with a better response.[1]
-
-
Microbiota Homogenization: Animals from different sources can have distinct gut microbial profiles.
-
Recommendation: Source animals from a single vendor and co-house them for an acclimation period to promote a more uniform gut microbiota across the cohort.[1]
-
Step 2: Review Animal Model and Husbandry
The choice of animal model and husbandry practices can introduce significant variability.
-
Animal Strain and Sex: Different mouse strains exhibit varying susceptibility to DSS-induced colitis.[4][5] Additionally, sex-based differences in gut microbiota and immune responses can affect disease severity and drug efficacy.[6][7][8] Male mice, for instance, have been reported to develop more severe experimental colitis in some models.[9]
-
Recommendation: Use a consistent animal strain and sex for all experiments. If using both sexes, analyze the data separately. Be aware of the reported susceptibilities of different strains to DSS.[4]
-
-
Diet: Diet is a primary driver of gut microbiota composition and can influence colitis severity.[10][11] High-fat diets, for example, can exacerbate colonic inflammation.[11][12]
-
Recommendation: Provide a standardized diet to all animals throughout the study. Avoid sudden dietary changes. Consider the impact of specific dietary components, as different fiber sources can either reduce or increase colitis severity.[10]
-
Step 3: Standardize Experimental Protocols
Inconsistencies in the induction of colitis and drug administration can lead to variable outcomes.
-
DSS Administration: The molecular weight, concentration, and duration of DSS administration are critical parameters that determine the severity of colitis.[13][14]
-
Drug Formulation and Administration: Inconsistent preparation or administration of this compound can affect its delivery to the colon.
-
Recommendation: Ensure the drug is properly formulated and administered consistently (e.g., oral gavage). For oral formulations, consider the impact of food on gastrointestinal transit time.[16]
-
Step 4: Analyze Disease Severity and Drug Metabolism
Severe disease can alter drug metabolism and efficacy.
-
Gastrointestinal Transit Time: Severe colitis can lead to diarrhea, which reduces the transit time of this compound through the colon, thereby decreasing the time available for bacterial conversion to 5-ASA.[1][3]
-
Recommendation: Monitor the Disease Activity Index (DAI), including stool consistency. When analyzing data, consider stratifying animals based on their DAI scores to assess if disease severity correlates with treatment response.[1]
-
-
Metabolite Analysis: Directly measuring the levels of balsalazide and its metabolites (5-ASA and N-acetyl-5-ASA) in plasma and colon tissue can confirm successful drug delivery and metabolism.[16]
-
Recommendation: If feasible, perform pharmacokinetic analysis to correlate drug and metabolite concentrations with efficacy.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (balsalazide) and why is the gut microbiota essential for its activity?
A1: Balsalazide is a prodrug of 5-aminosalicylic acid (5-ASA), the active anti-inflammatory agent.[1][2] It consists of 5-ASA linked to an inert carrier molecule (4-aminobenzoyl-β-alanine) by an azo bond.[2][17] This bond protects 5-ASA from absorption in the upper gastrointestinal tract. Upon reaching the colon, commensal bacteria produce azoreductase enzymes that cleave the azo bond, releasing 5-ASA to exert its therapeutic effects locally at the site of inflammation.[1][2] Therefore, the gut microbiota is indispensable for the activation of balsalazide.
Q2: Which bacterial species are primarily responsible for metabolizing balsalazide?
A2: The key bacterial enzymes for metabolizing azo-bonded drugs like balsalazide are azoreductases. These enzymes are produced by various anaerobic bacteria in the colon. The genus Clostridium is a major producer of azoreductases, and other genera like Eubacterium have also been implicated in this process.[1]
Q3: Can the carrier molecule in balsalazide cause any side effects?
A3: The carrier molecule in balsalazide, 4-aminobenzoyl-β-alanine, is considered largely inert and is designed to have minimal pharmacological activity, contributing to a better tolerability profile compared to first-generation aminosalicylates like sulfasalazine.[17] However, some studies have shown that all aminosalicylate prodrugs with azo bonds, including balsalazide, can induce ileal secretion at high concentrations, which could potentially lead to diarrhea.[18]
Q4: Are there specific microbial biomarkers that can predict the response to balsalazide in animal models?
A4: While the principle is well-established, specific microbial biomarkers for predicting balsalazide response in animal models are still an active area of research.[1] Theoretically, a higher abundance of bacterial taxa known to possess azoreductase genes, such as members of the Firmicutes phylum (e.g., Clostridium species), would be associated with a more efficient conversion of balsalazide to 5-ASA and thus a better therapeutic response.[1]
Data Presentation
Table 1: Factors Influencing Variability in this compound Response in Animal Models
| Factor | Description | Impact on this compound Efficacy | Recommendations for Minimizing Variability |
| Gut Microbiota | Composition and metabolic activity of commensal bacteria. | Essential for the conversion of balsalazide to active 5-ASA.[1] | Source animals from a single vendor, co-house for acclimation, consider microbiota profiling.[1] |
| Animal Strain | Genetic background of the animal model. | Different strains have varying susceptibility to colitis.[4][5] | Use a consistent and well-characterized strain (e.g., C57BL/6).[19] |
| Animal Sex | Biological sex of the animals. | Sex-based differences in microbiota and immune responses can alter disease severity and drug efficacy.[6][8] | Use a single sex or analyze data for each sex separately.[7] |
| Diet | Composition of the animal feed. | Influences gut microbiota and inflammation. High-fat diets can worsen colitis.[10][11] | Provide a standardized diet throughout the study. |
| DSS Model Parameters | Molecular weight, concentration, and duration of DSS administration. | Determines the severity and reproducibility of colitis.[13][14] | Standardize all DSS parameters and use a consistent protocol.[20] |
| Drug Administration | Formulation, dose, and route of administration. | Affects drug delivery and bioavailability at the target site.[16] | Ensure consistent and accurate drug administration. |
Table 2: Expected Outcomes of Efficacy Parameters in a DSS-Induced Colitis Model with Effective this compound Treatment
| Efficacy Parameter | DSS Control Group (Untreated) | This compound-Treated Group |
| Disease Activity Index (DAI) | High score (significant weight loss, diarrhea, bleeding).[19] | Significantly lower DAI compared to DSS control.[19] |
| Colon Length (cm) | Significant shortening of the colon.[19] | Preservation of colon length, significantly longer than DSS control.[19] |
| Histological Score | High score (severe inflammation, ulceration, crypt loss).[19] | Markedly reduced histological score.[19] |
| Myeloperoxidase (MPO) Activity (U/g tissue) | Markedly elevated levels (high neutrophil infiltration).[19] | Significantly reduced MPO activity compared to DSS control.[19] |
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | Significantly elevated levels in colonic tissue. | Significant reduction in cytokine levels. |
Experimental Protocols
Protocol: Induction of Acute Colitis using Dextran Sulfate Sodium (DSS) in Mice
This protocol provides a standardized procedure for inducing acute colitis in mice to evaluate the efficacy of therapeutic agents like this compound.
-
Animals and Acclimatization:
-
Induction of Colitis:
-
DSS Preparation: Prepare a fresh solution of DSS (molecular weight 36,000-50,000 Da) in autoclaved drinking water.[13][15] The concentration typically ranges from 2.0% to 3.5% (w/v), depending on the desired severity of colitis.[4][14]
-
DSS Administration: Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[4][14] Replace the DSS solution every 1-2 days.[15]
-
-
Treatment Administration:
-
This compound Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer this compound or vehicle control daily via oral gavage, starting from the first day of DSS administration and continuing throughout the study period.
-
-
Monitoring and Efficacy Assessment:
-
Daily Monitoring: Monitor and record body weight, stool consistency, and the presence of blood in the stool daily to calculate the Disease Activity Index (DAI).[13]
-
Endpoint Analysis (Day 7-8):
-
Mandatory Visualization
Caption: Mechanism of this compound (balsalazide) activation in the colon.
Caption: Anti-inflammatory signaling pathways targeted by 5-ASA.
Caption: Workflow for a DSS-induced colitis efficacy study.
Caption: Key factors contributing to variability in this compound response.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ueg-elearning.s3.amazonaws.com [ueg-elearning.s3.amazonaws.com]
- 6. Sex-Specific Differences in the Gut Microbiome in Response to Dietary Fiber Supplementation in IL-10-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Effect of Sex-Specific Differences on IL-10−/− Mouse Colitis Phenotype and Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interactions between diet and the intestinal microbiota alter intestinal permeability and colitis severity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mpbio.com [mpbio.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Comparative analysis of the in vitro prosecretory effects of balsalazide, sulfasalazine, olsalazine, and mesalamine in rabbit distal ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
Technical Support Center: Mitigating Off-Target Effects of Balsalazide in Cell Culture
Welcome to the technical support center for researchers utilizing balsalazide (B1667723) in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects, ensuring the validity and accuracy of your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is balsalazide and how does it work in a cellular context?
A1: Balsalazide is a prodrug of 5-aminosalicylic acid (5-ASA), also known as mesalamine.[1][2] In its intended clinical use, it is designed to deliver 5-ASA to the colon, where bacterial azoreductases cleave the azo bond, releasing the active 5-ASA molecule and an inert carrier moiety, 4-aminobenzoyl-β-alanine.[2][3][4] In cell culture, balsalazide itself is largely inactive. For most in vitro studies, it is more direct to use 5-ASA, as the bacterial enzymes required for activation are not present.[1] The observed biological effects in cell culture are primarily due to 5-ASA.
Q2: What are the primary known "off-target" signaling pathways affected by balsalazide's active metabolite, 5-ASA?
A2: The principal off-target effects of 5-ASA in cell culture, particularly in non-inflammatory research models, stem from its influence on fundamental cellular signaling pathways. These include:
-
Inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway: This can lead to reduced inflammation, but also impact cell survival, proliferation, and apoptosis.[1][3][5]
-
Modulation of the PPAR-γ (Peroxisome Proliferator-Activated Receptor-gamma) pathway: Activation of PPAR-γ can influence lipid metabolism, cell differentiation, and also has anti-proliferative and pro-apoptotic effects.[1]
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways: This reduces the production of prostaglandins (B1171923) and leukotrienes, which can have broad effects on cellular processes beyond inflammation.[6]
Q3: Is the carrier molecule, 4-aminobenzoyl-β-alanine, truly inert in cell culture?
A3: The carrier moiety, 4-aminobenzoyl-β-alanine, is generally considered to be biologically inactive or inert.[2][4][7] However, there is limited direct research on its potential effects across a wide range of cell lines. As a prudent measure in sensitive assay systems, it is advisable to run a control experiment with the carrier molecule alone to confirm its lack of effect in your specific experimental model.
Q4: Should I use balsalazide or 5-ASA directly in my cell culture experiments?
A4: For the vast majority of in vitro applications, using 5-ASA (mesalamine) directly is the recommended approach.[1] This is because the conversion of balsalazide to 5-ASA requires bacterial enzymes that are absent in standard cell culture conditions. Using 5-ASA directly provides a more accurate concentration of the active compound and eliminates any potential, albeit unlikely, confounding effects from the uncleaved prodrug or the carrier molecule.
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
Possible Causes:
-
High Concentration: Balsalazide's active metabolite, 5-ASA, can induce cytotoxicity and apoptosis at higher concentrations. For example, in HCT116 colon cancer cells, a concentration-dependent decrease in cell viability has been observed, with an IC50 value of approximately 48.5 mM for 5-ASA.[1][5]
-
Off-Target Pathway Inhibition: Inhibition of the pro-survival NF-κB pathway can lead to apoptosis.[5]
-
Activation of Pro-Apoptotic Pathways: Activation of PPAR-γ by 5-ASA can induce apoptosis.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to 5-ASA.
Mitigation Strategies:
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration of 5-ASA for your specific cell line and experimental duration using a cell viability assay (e.g., MTT, PrestoBlue).
-
Use Appropriate Controls:
-
Vehicle Control: To account for any effects of the solvent (e.g., DMSO, sterile water).
-
5-ASA Control: If studying a specific pathway, ensure the effects are not general cytotoxicity.
-
Carrier Moiety Control (4-aminobenzoyl-β-alanine): To confirm it has no effect in your system.
-
-
Reduce Treatment Duration: Shorter exposure times may achieve the desired experimental effect without inducing significant cell death.
Issue 2: Altered Cell Proliferation or Cell Cycle Arrest
Possible Causes:
-
NF-κB Inhibition: The NF-κB pathway is involved in promoting the expression of proteins necessary for cell cycle progression, such as Cyclin D1. Inhibition by 5-ASA can lead to cell cycle arrest.[1]
-
mTOR Signaling Inhibition: 5-ASA has been shown to inhibit mTOR signaling, a key regulator of cell growth and proliferation, in a phospholipase D-dependent manner.
Mitigation Strategies:
-
Analyze Cell Cycle Distribution: Use flow cytometry with propidium (B1200493) iodide staining to determine if cells are arresting at a specific phase of the cell cycle (e.g., G1/G0).[8]
-
Assess Proliferation Markers: Use techniques like Western blotting to measure the expression of key cell cycle proteins (e.g., Cyclin D1, Ki-67) or a BrdU incorporation assay.
-
Consider Alternative Molecules: If the anti-proliferative effect is confounding your primary research question, consider using a more specific modulator of the pathway you are investigating.
Issue 3: Inconsistent or Irreproducible Results
Possible Causes:
-
Compound Instability: Ensure that stock solutions of balsalazide or 5-ASA are prepared and stored correctly (e.g., protected from light, stored at -20°C) to prevent degradation.
-
Use of Balsalazide Instead of 5-ASA: As mentioned, using the prodrug directly in cell culture can lead to variability as there is no mechanism for its activation.
-
General Cell Culture Issues: Problems such as mycoplasma contamination, poor cell health, or high passage number can all contribute to inconsistent results.[9][10]
Mitigation Strategies:
-
Use Freshly Prepared Solutions: Prepare working dilutions from a stable stock solution immediately before each experiment.
-
Switch to 5-ASA: If you have been using balsalazide, switch to using 5-ASA directly for more consistent results.
-
Adhere to Good Cell Culture Practices: Regularly test for mycoplasma, use low-passage cells, and ensure your cells are healthy and growing optimally before starting an experiment.[11]
Data Presentation
The following table summarizes quantitative data on the anti-proliferative effects of 5-ASA (the active metabolite of balsalazide) on HCT116 human colorectal carcinoma cells.
| Assay Type | Endpoint Measured | 5-ASA Concentration (mM) | Result | Reference |
| MTT Assay | Cell Viability (%) | 0 | 100 ± 4.5 | [1] |
| 10 | 85 ± 5.1 | [1] | ||
| 25 | 62 ± 3.8 | [1] | ||
| 50 | 41 ± 4.2 | [1] | ||
| 100 | 25 ± 3.1 | [1] | ||
| IC50 Value | 48.5 | [1] | ||
| Colony Formation Assay | Number of Colonies | 0 | 152 ± 12 | [1] |
| 25 | 89 ± 9 | [1] | ||
| 50 | 45 ± 6 | [1] | ||
| Western Blot | Protein Expression (Fold Change vs. Control) | 50 | [1] | |
| p-p65 (NF-κB) | 0.4 ± 0.08 | [1] | ||
| Cyclin D1 | 0.5 ± 0.1 | [1] | ||
| PPAR-γ | 1.8 ± 0.2 | [1] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
This protocol is adapted for determining the cytotoxic effects of 5-ASA on adherent cell lines.
Materials:
-
Adherent cells of interest
-
Complete culture medium
-
5-ASA (mesalamine)
-
Vehicle (e.g., sterile DMSO or water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 5-ASA in complete medium. Remove the medium from the wells and add 100 µL of the 5-ASA dilutions. Include wells with vehicle-only and medium-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value.
Protocol 2: Analysis of NF-κB and PPAR-γ Pathway Proteins by Western Blot
Materials:
-
Cells cultured in 6-well plates
-
5-ASA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-PPAR-γ, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentration of 5-ASA for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL detection system.[1]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Balsalazide activation and its primary off-target pathways in vitro.
Caption: Troubleshooting workflow for unexpected results in cell culture.
Caption: Logical relationship of balsalazide components and off-target effects.
References
- 1. N-(4-Aminobenzoyl)-β-alanine | CAS#:7377-08-4 | Chemsrc [chemsrc.com]
- 2. Balsalazide: a review of its therapeutic use in mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Safety, Efficacy, and Pharmacokinetics of Balsalazide in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy N-(4-Aminobenzoyl)-Beta-Alanine | 7377-08-4 [smolecule.com]
- 6. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: balsalazide therapy in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 9. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 11. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and overcoming resistance to Colazal therapy in vitro
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Colazal (balsalazide) and its active metabolite, 5-aminosalicylic acid (5-ASA or mesalamine), in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in vivo?
A1: this compound (balsalazide) is a prodrug used to treat inflammatory bowel disease (IBD). In the colon, gut microbiota produce azoreductase enzymes that cleave balsalazide (B1667723) into the therapeutically active component, 5-aminosalicylic acid (5-ASA), and an inert carrier molecule. 5-ASA exerts a local anti-inflammatory effect on the colonic epithelium.
Q2: What is the mechanism of action of 5-ASA?
A2: The exact mechanism of 5-ASA is not fully understood, but it is known to have several anti-inflammatory effects. These include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which reduces the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. Additionally, 5-ASA can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many inflammatory genes.
Q3: Can I use this compound (balsalazide) directly on my cell cultures?
A3: No, balsalazide is a prodrug and requires activation by bacterial azoreductases to release the active 5-ASA. Most mammalian cell lines do not possess these enzymes. Therefore, for most in vitro experiments, you should use 5-ASA (mesalamine) directly. If you intend to study the activation of balsalazide itself, you will need to incorporate a system that mimics the colonic microbiota.
Q4: What are suitable in vitro models for studying the effects of 5-ASA?
A4: Several human colorectal adenocarcinoma cell lines are commonly used, including Caco-2, HT-29, and T84.[1][2][3] These cell lines can be used to model the intestinal epithelium and study inflammatory responses. For more complex studies, co-culture systems (e.g., epithelial cells with immune cells like macrophages) or intestinal organoids can provide a more physiologically relevant environment.[1][2][4]
Troubleshooting Guide
Issue 1: No observable anti-inflammatory effect of 5-ASA in our cell-based assay.
Q: We are treating our inflamed colon epithelial cells (e.g., Caco-2, HT-29) with 5-ASA, but we are not seeing a reduction in inflammatory markers (e.g., IL-8, TNF-α). What could be the reason?
A: There are several potential reasons for a lack of 5-ASA efficacy in an in vitro setting. These can be broadly categorized into issues with the experimental setup, cellular uptake of 5-ASA, or the specific inflammatory stimulus being used.
Potential Causes and Solutions:
-
Inadequate 5-ASA Concentration or Incubation Time:
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and inflammatory stimulus. Refer to the table below for starting recommendations.
-
-
Poor Cellular Uptake of 5-ASA:
-
Choice of Inflammatory Stimulus:
-
Solution: The anti-inflammatory effects of 5-ASA may be more pronounced against specific inflammatory pathways. Ensure your stimulus (e.g., TNF-α, IL-1β, LPS) activates a pathway that is known to be inhibited by 5-ASA, such as the NF-κB pathway.
-
-
Cell Line Specificity:
-
Solution: Different colon cell lines can have varying sensitivities to 5-ASA. If you continue to see no effect, consider testing your hypothesis in a different cell line (e.g., T84, which is also widely used in IBD research).[1]
-
Experimental Protocol: Assessing 5-ASA Efficacy on TNF-α-induced Inflammation in Caco-2 cells
| Parameter | Recommendation |
| Cell Line | Caco-2 |
| Seeding Density | 2 x 10^5 cells/cm^2 |
| Culture Medium | DMEM with 10% FBS, 1% Penicillin-Streptomycin |
| Differentiation | Culture for 14-21 days to form a differentiated monolayer |
| Pre-treatment | Treat with varying concentrations of 5-ASA (e.g., 0.1, 1, 10 mM) for 2 hours |
| Inflammatory Stimulus | Add TNF-α (10 ng/mL) for 24 hours |
| Readout | Measure IL-8 concentration in the supernatant by ELISA |
| Expected Outcome | A dose-dependent decrease in IL-8 production with increasing concentrations of 5-ASA |
Logical Workflow for Troubleshooting Lack of 5-ASA Efficacy
Caption: Troubleshooting workflow for lack of 5-ASA efficacy in vitro.
Issue 2: Difficulty in modeling the activation of balsalazide in vitro.
Q: We want to study the conversion of balsalazide to 5-ASA in vitro. How can we achieve this?
A: Since mammalian cells lack the necessary azoreductase enzymes, you need to create an environment that mimics the metabolic activity of the colonic microbiota.
Potential Solutions:
-
Using a Fecal Slurry or Bacterial Culture Supernatant:
-
Description: This involves incubating balsalazide with a suspension of fecal matter from a healthy donor or with the cell-free supernatant from a culture of anaerobic bacteria known to possess azoreductase activity (e.g., Eubacterium or Clostridium species).[8]
-
Advantage: Provides a more physiologically relevant source of enzymatic activity.
-
Disadvantage: Can have high variability between donors and batches.
-
-
Using Purified Azoreductase Enzymes:
-
Description: You can use purified bacterial azoreductase enzymes to convert balsalazide to 5-ASA in a cell-free system.[9]
-
Advantage: Provides a more controlled and reproducible experimental setup.
-
Disadvantage: May not fully represent the complexity of the gut microbiome.
-
Experimental Protocol: In Vitro Cleavage of Balsalazide using a Bacterial Azoreductase Assay
| Component | Description |
| Enzyme Source | Purified azoreductase from a bacterial source (e.g., Staphylococcus aureus).[9] |
| Reaction Buffer | 25 mM potassium phosphate (B84403) buffer (pH 7.1).[9] |
| Substrate | Balsalazide (concentration to be optimized, e.g., 1 mM) |
| Cofactor | NADPH (0.1 mM).[9] |
| Incubation | 37°C under anaerobic conditions. |
| Reaction Monitoring | Measure the decrease in balsalazide concentration or the appearance of 5-ASA over time using HPLC. |
Experimental Workflow for Balsalazide Activation and Efficacy Testing
Caption: Workflow for in vitro activation of balsalazide and subsequent efficacy testing.
Issue 3: Inconsistent results in NF-κB reporter assays.
Q: We are using an NF-κB luciferase reporter cell line to assess the effect of 5-ASA, but our results are variable. What could be causing this?
A: NF-κB reporter assays can be sensitive to various experimental conditions. Inconsistency can arise from issues with cell health, transfection efficiency (if transient), or the assay protocol itself.
Potential Causes and Solutions:
-
Cell Viability and Confluency:
-
Solution: Ensure that cells are healthy and at a consistent confluency (typically 70-80%) at the time of the experiment. Over-confluent or stressed cells can lead to altered NF-κB activity.
-
-
Inconsistent Stimulation:
-
Solution: Ensure that the inflammatory stimulus (e.g., TNF-α) is added at the same concentration and for the same duration in all wells. Prepare a master mix of the stimulus to minimize pipetting errors.
-
-
Luciferase Assay Reagent and Protocol:
-
Solution: Use a high-quality luciferase assay reagent and follow the manufacturer's protocol precisely. Ensure complete cell lysis to release all the luciferase enzyme. Allow the plate to equilibrate to room temperature before adding the reagent and reading the luminescence.
-
Experimental Protocol: NF-κB Luciferase Reporter Assay
| Parameter | Recommendation |
| Cell Line | HEK293 or a colon epithelial cell line stably expressing an NF-κB luciferase reporter.[10][11] |
| Seeding Density | Optimize for 70-80% confluency at the time of assay. |
| Pre-treatment | 2 hours with 5-ASA. |
| Stimulation | 6 hours with TNF-α (10 ng/mL). |
| Lysis and Readout | Use a commercial luciferase assay system (e.g., Promega's Luciferase Assay System) and measure luminescence on a plate reader. |
| Data Normalization | Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number. |
Signaling Pathway of 5-ASA-mediated NF-κB Inhibition
Caption: Simplified signaling pathway of 5-ASA inhibiting TNF-α-induced NF-κB activation.
References
- 1. In vitro models and ex vivo systems used in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Human intestinal epithelium in a dish: Current models for research into gastrointestinal pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammation CRO, Cellomatics, explores in vitro models to study Inflammatory Bowel Disease (IBD) - Cellomatics Biosciences [cellomaticsbio.com]
- 5. Mesalazine-PAMAM Nanoparticles for Transporter-Independent Intracellular Drug Delivery: Cellular Uptake and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mesalazine–PAMAM Nanoparticles for Transporter-Independent Intracellular Drug Delivery: Cellular Uptake and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Azoreductase activity of anaerobic bacteria isolated from human intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and molecular characterization of an azoreductase from Staphylococcus aureus, a tetrameric NADPH-dependent flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. acrobiosystems.com [acrobiosystems.com]
Technical Support Center: Methodological Considerations for Long-Term Colazal Studies in Animals
This guide provides researchers, scientists, and drug development professionals with essential methodological considerations, troubleshooting advice, and detailed protocols for conducting long-term preclinical studies of Colazal (balsalazide) in animal models of colitis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended animal model for a long-term this compound study?
For long-term studies mimicking ulcerative colitis (UC), chemically induced models are most common, with the chronic Dextran (B179266) Sulfate (B86663) Sodium (DSS) model being a well-established choice.[1][2] This model is advantageous because it is reproducible, relatively inexpensive, and can be used in various mouse strains.[3][4] Chronic colitis is typically induced by administering multiple cycles of DSS in drinking water, which better reflects the relapsing-remitting nature of human IBD.[5] Other models to consider include the 2,4,6-trinitrobenzene sulfonic acid (TNBS) model, which induces a Th1-mediated response, and genetic models like the Interleukin-10 knockout (IL-10-/-) mouse, which spontaneously develops colitis.[6][7] The choice depends on the specific research question and the pathways being investigated.
Table 1: Comparison of Common Animal Models for Chronic Colitis
| Model | Induction Method | Key Features | Advantages | Disadvantages |
| Chronic DSS | 2-5 cycles of 1-5% DSS in drinking water for 5-7 days, followed by regular water.[5] | Mimics human UC histopathology; epithelial injury-driven.[2][5] | High reproducibility, cost-effective, applicable to various genetic backgrounds.[3][4] | Can have high mortality at higher concentrations; inflammation may not be sustained without repeated injury.[3][7] |
| Chronic TNBS | Weekly rectal administration of TNBS/ethanol.[5] | Induces a Th1-mediated transmural inflammation, similar to Crohn's disease.[7][8] | Useful for studying fibrosis and cell-mediated immune responses.[8] | Technically challenging administration; high variability between animals.[4][8] |
| IL-10 Knockout | Spontaneous development of colitis due to genetic modification.[7] | Chronic, immune-mediated inflammation.[9] | Models the genetic predisposition aspect of IBD; allows study of disease onset.[10] | Disease onset and severity can be variable and are highly dependent on the microbiome and housing conditions.[4][10] |
| T-Cell Transfer | Adoptive transfer of naïve CD4+ T cells into immunodeficient mice (e.g., Rag-/-).[6] | Induces chronic colitis over 5-10 weeks; well-controlled onset.[4] | Excellent for studying the specific role of T-cells in IBD pathogenesis.[3][4] | Requires specialized immunodeficient animals; technically complex.[4] |
Q2: How is this compound (balsalazide) activated, and what is its mechanism of action?
This compound (balsalazide) is a prodrug designed for targeted delivery of its active component, mesalamine (5-aminosalicylic acid or 5-ASA), to the colon.[11][12] Balsalazide (B1667723) itself passes through the upper gastrointestinal tract intact.[13] Upon reaching the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond, releasing mesalamine and an inert carrier molecule.[12][14]
The precise mechanism of 5-ASA is not fully understood but it is known to exert a local anti-inflammatory effect on the colonic epithelium.[13][14] It is believed to modulate inflammatory pathways by inhibiting both the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation in patients with ulcerative colitis.[13][15] Some evidence also suggests balsalazide may suppress colitis-associated carcinogenesis by modulating the IL-6/STAT3 pathway.[11]
Q3: What are the key parameters to monitor during a long-term colitis study?
Consistent and multi-faceted monitoring is crucial for a successful long-term study.[16][17] Key parameters include:
-
Clinical Signs (Disease Activity Index - DAI): A composite score based on daily or alternate-day measurements of body weight loss, stool consistency, and the presence of blood in the stool (hematochezia).[5][17] This provides a non-invasive way to track disease progression and therapeutic response over time.
-
Histopathological Analysis: Microscopic evaluation of H&E-stained colon sections is the gold standard for assessing inflammation.[19] Scoring systems quantify leukocyte infiltration, tissue damage (e.g., crypt loss, ulceration), and changes in mucosal architecture.[20][21]
-
Biomarker Analysis: Measurement of inflammatory markers in tissue homogenates, serum, or feces provides quantitative data on the inflammatory state.[22][23] Common biomarkers include Myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), and levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[18][24] Fecal calprotectin is another valuable non-invasive marker.[22][24]
Section 2: Troubleshooting Guides
This section addresses common issues encountered during long-term colitis experiments.
Table 2: Troubleshooting Common Issues in Long-Term Colitis Studies
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability in Disease Severity | - Genetic drift in animal substrains.[3]- Differences in gut microbiome between cages/animals.[10]- Inconsistent DSS administration (e.g., uneven water consumption). | - Source all animals from a single, consistent vendor.[10]- Cohouse animals or mix bedding before study initiation to normalize microbiota.[3][10]- Ensure DSS is fully dissolved and water bottles are checked and rotated regularly.[5] |
| Unexpectedly High Mortality | - DSS concentration is too high for the specific mouse strain, age, or sex. (e.g., C57BL/6 are more susceptible than BALB/c).[7][10]- Contamination of DSS or water.- Severe dehydration and malnutrition due to illness. | - Run a pilot study to determine the optimal DSS concentration (typically 1.5-3%) for your specific strain and conditions.[7]- Use fresh, high-quality DSS for each cycle.[7]- Provide supportive care, such as hydrogel or softened mash diet, for severely ill animals. |
| Difficulty with Oral Gavage | - Animal stress leading to resistance.- Improper technique causing esophageal injury or aspiration.- Conditioned taste aversion to the drug formulation.[25] | - Ensure personnel are thoroughly trained in proper restraint and gavage techniques.- Use appropriate gavage needle size (e.g., 20-22 gauge with a flexible tip for mice).- Consider alternative, less stressful methods like formulating this compound in a palatable diet/gel or using osmotic pumps for continuous delivery if the study design allows.[26][27] |
| No Therapeutic Effect Observed | - Insufficient dose or frequency of this compound.- Poor bioavailability due to formulation issues.- Disease model is too severe for the tested dose.- The chosen model acts through pathways not targeted by 5-ASA. | - Review literature for effective dose ranges in similar models. Consider a dose-response study.- Ensure the drug is properly suspended or dissolved for accurate dosing.- Reduce the severity of the colitis model (e.g., lower DSS concentration) to create a therapeutic window.- Confirm the model's relevance. 5-ASA is most effective in models of epithelial injury like DSS-induced colitis.[2] |
Section 3: Experimental Protocols
Protocol 1: Induction of Chronic DSS-Induced Colitis in Mice
This protocol describes a standard method for inducing chronic colitis using dextran sulfate sodium (DSS).
Materials:
-
8-12 week old mice (e.g., C57BL/6)
-
Dextran Sulfate Sodium (DSS), MW 36-50 kDa
-
Sterile drinking water
-
Animal scale
Procedure:
-
Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment begins.[9]
-
Baseline Measurement: Record the initial body weight of each mouse.
-
Induction (Cycle 1):
-
Prepare a 2.0-3.0% (w/v) DSS solution in sterile drinking water. The exact concentration should be optimized for your chosen strain and facility.[5]
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
-
Recovery (Inter-cycle Period):
-
Replace the DSS solution with regular sterile drinking water for 10-14 days.
-
-
Subsequent Cycles:
-
Repeat steps 3 and 4 for a total of 2-4 cycles to establish a chronic inflammatory state.[5]
-
-
Monitoring:
-
Monitor animal health daily.
-
Record body weight, stool consistency, and presence of fecal blood at least every other day to calculate the Disease Activity Index (DAI).[8]
-
Protocol 2: Assessment of Disease Activity Index (DAI)
The DAI is a standardized scoring system used to quantify the clinical symptoms of colitis.[16]
Table 3: Disease Activity Index (DAI) Scoring Parameters
| Score | Weight Loss (%) | Stool Consistency | Hematochezia (Blood in Stool) |
| 0 | No loss or weight gain | Normal, well-formed pellets | Negative |
| 1 | 1 - 5% | Soft but still formed | Negative |
| 2 | 5 - 10% | Soft | Positive (visible blood) |
| 3 | 10 - 15% | Very soft, pasty | Positive |
| 4 | > 15% | Diarrhea (liquid stool) | Gross bleeding |
Calculation:
-
For each animal, assign a score of 0-4 for each of the three parameters.
-
The final DAI score is the sum of the individual scores (Weight Loss + Stool Consistency + Hematochezia) divided by 3.
-
DAI = (Score_WeightLoss + Score_Stool + Score_Hemo) / 3
-
A higher DAI score indicates more severe disease.
Protocol 3: Histological Evaluation of Colitis
This protocol outlines a common scoring system for quantifying inflammation and damage in colon tissue sections.[19][20]
Procedure:
-
Tissue Processing: Collect distal colon segments, fix in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining: Section the tissue (5 µm) and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Scoring: Evaluate the slides under a light microscope in a blinded fashion using the criteria below.
Table 4: Histological Scoring Criteria for Colitis
| Parameter | Score | Description |
| Inflammation Severity | 0 | No inflammatory infiltrate |
| 1 | Mild, scattered infiltrate in the lamina propria | |
| 2 | Moderate, diffuse infiltrate in the lamina propria | |
| 3 | Severe infiltrate extending into the submucosa, with high density of inflammatory cells | |
| Epithelial/Crypt Damage | 0 | Intact crypts and epithelium |
| 1 | Loss of the basal one-third of crypts | |
| 2 | Loss of the basal two-thirds of crypts | |
| 3 | Loss of entire crypts, with only surface epithelium remaining | |
| 4 | Complete loss of both crypts and surface epithelium (ulceration) |
Calculation:
-
The total histology score is the sum of the scores for Inflammation Severity and Epithelial/Crypt Damage.
-
Higher scores correspond to more severe colitis. This scoring can be made more complex by adding parameters like the extent of inflammation (focal vs. widespread).[21]
References
- 1. Research Progress in Animal Models of Ulcerative Colitis [slarc.org.cn]
- 2. benchchem.com [benchchem.com]
- 3. Webinar Q&A — Colitis Animal Models in IBD Research | Taconic Biosciences [taconic.com]
- 4. irjournal.org [irjournal.org]
- 5. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]
- 6. Select animal models of colitis and their value in predicting clinical efficacy of biological therapies in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality of Methods Reporting in Animal Models of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colitis Mouse Models in IBD Research: Key Considerations | Taconic Biosciences [taconic.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound (Balsalazide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. drugs.com [drugs.com]
- 15. PathWhiz [smpdb.ca]
- 16. researchgate.net [researchgate.net]
- 17. Animal models of inflammatory bowel disease: category and evaluation indexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Inflammatory Markers in IBD Animal Models - Ace Therapeutics [acetherapeutics.com]
- 19. Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Preclinical Markers in Inflammatory Bowel Disease. A Nested Case–Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bridging the Gap: Uncovering Predictive Biomarkers from IBD Patients in Preclinical Animal Models - Colorado Bioscience Association [cobioscience.com]
- 24. mdpi.com [mdpi.com]
- 25. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: Assay Interference from Balsalazide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information for identifying, troubleshooting, and mitigating potential assay interference from the anti-inflammatory drug balsalazide (B1667723) and its metabolites. Accurate and reliable experimental data is crucial, and understanding potential sources of interference is a critical aspect of laboratory medicine and drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is balsalazide and how is it metabolized?
A: Balsalazide is a prodrug used in the treatment of inflammatory bowel disease. It is designed to deliver its active component, mesalamine (also known as 5-aminosalicylic acid or 5-ASA), directly to the colon. In the colon, bacterial azoreductases cleave the azo bond of balsalazide, releasing mesalamine and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1][2][3] Mesalamine is the therapeutically active agent, while 4-aminobenzoyl-β-alanine is largely unabsorbed and considered inert.[1][2] Both mesalamine and 4-aminobenzoyl-β-alanine can be further metabolized, primarily through N-acetylation, into N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) and N-acetyl-4-aminobenzoyl-β-alanine respectively.[1][2] These metabolites are excreted in urine and feces.[1][2]
Caption: Metabolic pathway of balsalazide.
Q2: Which laboratory assays are known to be affected by balsalazide or its metabolites?
A: The most well-documented instance of assay interference is the measurement of urinary normetanephrine (B1208972) by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[3] The metabolite N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) has a similar chromatographic profile to normetanephrine, which can lead to co-elution and a falsely elevated result.[3] This can be particularly problematic in the diagnostic workup for pheochromocytoma and paraganglioma, where accurate normetanephrine levels are crucial.[3]
There have also been reports of sulfasalazine, a drug that also metabolizes to mesalamine, interfering with assays that use nicotinamide (B372718) adenine (B156593) dinucleotide (NAD(H)) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP(H)) for measurement of ultraviolet absorbance around 340 nm.
Currently, there is limited evidence in the scientific literature of widespread interference from balsalazide or its metabolites with other common analytical methods, such as immunoassays (e.g., ELISA) or general clinical chemistry panels. However, the potential for interference should not be entirely dismissed, especially in cases of unexpected or inconsistent results.
Q3: How can I identify potential assay interference from balsalazide metabolites?
A: Identifying potential interference requires a systematic approach. Key indicators of possible interference include:
-
Unexpected or Inconsistent Results: The laboratory results do not align with the clinical picture or other diagnostic findings.
-
Knowledge of Patient Medication: Awareness that the patient is being treated with balsalazide or other mesalamine-containing drugs is the first critical step.
-
Method-Specific Issues: The interference is often specific to a particular analytical method (e.g., HPLC-EC for normetanephrine).
The following workflow can help in troubleshooting suspected interference:
Caption: Workflow for troubleshooting suspected assay interference.
Quantitative Data Summary
The following table provides a summary of the known interference of mesalamine metabolites with urinary normetanephrine assays. Please note that obtaining precise quantitative data from literature is challenging; this table illustrates the principle of the interference.
| Interfering Substance | Assay Method | Analyte | Observed Effect | Mitigation Strategy |
| N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) | HPLC with Electrochemical Detection (HPLC-EC) | Urinary Normetanephrine | Falsely elevated concentrations | Use a more specific method such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[3] |
| Sulfapyridine (metabolite of sulfasalazine) | Assays measuring UV absorbance at ~340 nm using NAD(H) or NADP(H) | e.g., Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Potential for falsely decreased results | Review assay methodology and consider alternative analytical platforms. |
Experimental Protocols
Protocol 1: Investigation of Suspected Mesalamine Interference in Urinary Normetanephrine Measurement
Objective: To determine if a patient's urine sample contains a substance (suspected to be a mesalamine metabolite) that interferes with the quantification of normetanephrine by HPLC-EC.
Materials:
-
Patient urine sample (collected from a patient on balsalazide therapy)
-
Control urine sample (from a healthy, unmedicated individual)
-
Normetanephrine analytical standard
-
N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) analytical standard
-
HPLC-EC system
-
LC-MS/MS system
Methodology:
-
Initial Analysis (HPLC-EC):
-
Analyze the patient's urine sample for normetanephrine according to the standard operating procedure for the HPLC-EC assay.
-
Analyze the control urine sample under the same conditions.
-
-
Confirmation with an Alternative Method (LC-MS/MS):
-
Analyze the patient's urine sample for normetanephrine using a validated LC-MS/MS method. This method has different separation and detection principles and is not expected to be affected by the same interference.
-
-
Spiking Study (HPLC-EC):
-
Spike the control urine sample with a known concentration of N-Ac-5-ASA.
-
Analyze the spiked control sample using the HPLC-EC method.
-
Observe if a peak appears at or near the retention time of normetanephrine, causing a falsely elevated result.
-
-
Data Analysis and Interpretation:
-
Concordant Results: If the normetanephrine concentration is elevated in both the HPLC-EC and LC-MS/MS methods, the result is likely a true positive.
-
Discordant Results: If the normetanephrine concentration is elevated in the HPLC-EC method but within the normal range in the LC-MS/MS method, this strongly suggests the presence of an interfering substance in the HPLC-EC assay.
-
Spiking Study Confirmation: If the N-Ac-5-ASA spiked sample shows a false positive for normetanephrine in the HPLC-EC assay, this provides direct evidence of the interference mechanism.
-
Expected Outcome: For a patient on balsalazide, it is expected that the HPLC-EC method may yield a falsely high normetanephrine level, while the LC-MS/MS method will provide an accurate, lower result. The spiking study should demonstrate that N-Ac-5-ASA can cause this interference. This protocol provides a clear and scientifically sound approach to resolving clinically important, discordant laboratory results.
References
Validation & Comparative
A Preclinical Head-to-Head: Colazal (Balsalazide) vs. Sulfasalazine in Colitis Models
For researchers and drug development professionals, this guide provides an objective, data-driven comparison of the preclinical efficacy of two key aminosalicylates, Colazal (balsalazide) and sulfasalazine (B1682708), in established models of colitis. This analysis synthesizes findings from direct head-to-head and independent preclinical studies to offer a comprehensive overview of their comparative anti-inflammatory activities.
Both balsalazide (B1667723) and sulfasalazine are prodrugs designed for the targeted delivery of the therapeutically active moiety, 5-aminosalicylic acid (5-ASA), to the colon. While their efficacy in mitigating colonic inflammation is well-established, differences in their carrier molecules may influence their therapeutic profiles. This guide delves into the preclinical evidence to elucidate these differences.
Mechanism of Action: A Tale of Two Prodrugs
Balsalazide and sulfasalazine share the same active component, 5-ASA, but utilize different carrier molecules to ensure its delivery to the colon. Sulfasalazine, a first-generation aminosalicylate, links 5-ASA to sulfapyridine (B1682706) via an azo bond. In contrast, balsalazide, a second-generation compound, connects 5-ASA to the inert carrier molecule, 4-aminobenzoyl-β-alanine. Upon reaching the colon, gut bacteria cleave the azo bond in both prodrugs, liberating 5-ASA. The anti-inflammatory effects of 5-ASA are attributed to its ability to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Additionally, 5-ASA is understood to interfere with the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory cascade.
The primary distinction lies in their carrier molecules. The sulfapyridine released from sulfasalazine is systemically absorbed and associated with a range of adverse effects. Conversely, the 4-aminobenzoyl-β-alanine carrier of balsalazide is largely unabsorbed and considered inert, which may contribute to a more favorable safety profile.
Preclinical Comparative Efficacy in an Acute Colitis Model
A direct head-to-head preclinical study in an ethanol-induced colitis model in rats provides valuable insights into the comparative efficacy of balsalazide and sulfasalazine in an acute inflammatory setting. This model induces acute mucosal injury and inflammation, allowing for the assessment of the drugs' cytoprotective and anti-inflammatory properties.
Quantitative Data Summary: Ethanol-Induced Colitis in Rats
| Parameter | Control (Ethanol alone) | Balsalazide | Sulfasalazine |
| MPO Activity (U/g tissue) | High | Significantly Reduced | Significantly Reduced |
| Histamine Release (ng/g tissue) | High | Significantly Reduced | Significantly Reduced |
| LDH Release (U/L) | High | Significantly Reduced | Significantly Reduced |
| Tissue Edema | High | Significantly Reduced | Significantly Reduced |
| Note: Specific quantitative values from the study were not available in the public domain. The table reflects the reported significant reductions. |
The study demonstrated that both balsalazide and sulfasalazine exhibited significant cytoprotective and anti-inflammatory effects in this acute model, as evidenced by the reduction in all measured inflammatory markers.
Insights from a Chronic Colitis Model: An Indirect Comparison
While a direct head-to-head preclinical study in a chronic colitis model was not identified, separate studies utilizing the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice offer an indirect comparison of the two drugs. The DSS model mimics the chronic inflammation characteristic of ulcerative
In Vitro Showdown: A Comparative Analysis of Balsalazide and Mesalamine
A detailed in vitro comparison reveals nuances in the activity of balsalazide (B1667723) and its active metabolite, mesalamine (5-aminosalicylic acid or 5-ASA), the cornerstone treatments for inflammatory bowel disease (IBD). While both ultimately target key inflammatory pathways, their distinct characteristics, particularly concerning their prosecretory effects and mechanisms of action, are critical for researchers and drug development professionals.
This guide provides a comprehensive analysis of the in vitro performance of balsalazide, a prodrug, and its active form, mesalamine. By examining their effects on intestinal ion secretion and cellular inflammatory responses, we aim to provide a clearer understanding of their individual and comparative in vitro profiles.
Key Performance Indicators: A Tabular Comparison
To facilitate a clear comparison, the following tables summarize the key quantitative data from in vitro studies.
| Drug | Concentration Range (mM) | Change in Short-Circuit Current (Isc) (μA/cm²)[1] |
| Mesalamine | 0.1 - 10 | No significant induction of secretion |
| Balsalazide | 0.1 - 10 | 6.3 ± 1.5 to 16.7 ± 1.3 |
Table 1: Comparative Prosecretory Effects of Mesalamine and Balsalazide in Rabbit Distal Ileum. This table illustrates the significant difference in the prosecretory effects of the two drugs. While mesalamine showed no impact on ion secretion, balsalazide, due to its azo bond, induced a dose-dependent increase in the short-circuit current, an indicator of ion secretion.[1]
| Drug | Target Pathway | Key Effects |
| Balsalazide | NF-κB | Reduces inflammatory responses via inhibition of NF-κB activity.[2] |
| Mesalamine | NF-κB, COX, LOX | Inhibits NF-κB activation, thereby downregulating the inflammatory cascade.[2] Also inhibits cyclooxygenase (COX) and lipoxygenase (LOX) pathways, reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[2] |
Table 2: Comparative Anti-Inflammatory Mechanisms. Both drugs exert their anti-inflammatory effects by targeting the NF-κB pathway.[2] Mesalamine is also known to directly inhibit the COX and LOX pathways.[2] Balsalazide's primary in vivo advantage lies in its targeted delivery of mesalamine to the colon, where it is cleaved by bacterial azoreductases to release the active 5-ASA.
Unraveling the Mechanisms: Signaling Pathways and Experimental Designs
The anti-inflammatory effects of both balsalazide and mesalamine are rooted in their ability to modulate key signaling pathways involved in the inflammatory cascade.
The NF-κB Signaling Pathway: A Central Target
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of pro-inflammatory gene expression. Both balsalazide and mesalamine have been shown to inhibit this pathway, albeit through mechanisms that are still being fully elucidated in a comparative in vitro context.
Figure 1: Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how both balsalazide and mesalamine can inhibit the activation of IKK, a key kinase in the NF-κB pathway. This inhibition prevents the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.
Experimental Workflow: Assessing In Vitro Efficacy
A typical experimental workflow to compare the anti-inflammatory effects of balsalazide and mesalamine in vitro would involve several key steps:
Figure 2: Experimental Workflow. This flowchart outlines a standard in vitro methodology for comparing the anti-inflammatory efficacy of balsalazide and mesalamine.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential.
Protocol 1: In Vitro Prosecretory Effects Assay
This protocol is adapted from the study by Kles et al. (2005).[1]
Objective: To measure and compare the effects of balsalazide and mesalamine on intestinal ion secretion.
Materials:
-
Rabbit distal ileum tissue
-
Ussing chambers
-
Krebs buffer
-
Balsalazide and mesalamine stock solutions
-
Voltage-clamp apparatus
Procedure:
-
Mount sections of rabbit distal ileum in Ussing chambers.
-
Bathe both sides of the tissue with Krebs buffer and maintain at 37°C, gassed with 95% O₂ and 5% CO₂.
-
Measure the baseline short-circuit current (Isc) after a 30-minute equilibration period.
-
Add equimolar concentrations of balsalazide or mesalamine to the mucosal side of the tissue in a cumulative dose-response manner (e.g., 0.1 mM to 10 mM).
-
Record the change in Isc after the addition of each drug concentration.
-
Calculate the net change in Isc (ΔIsc) by subtracting the baseline Isc from the peak Isc after drug addition.
Protocol 2: In Vitro Anti-Inflammatory Efficacy Assay (Cytokine Release)
Objective: To compare the ability of balsalazide and mesalamine to inhibit the release of pro-inflammatory cytokines from intestinal epithelial cells.
Materials:
-
Human intestinal epithelial cell line (e.g., Caco-2 or HT-29)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., TNF-α or lipopolysaccharide [LPS])
-
Balsalazide and mesalamine stock solutions
-
ELISA kits for target cytokines (e.g., IL-8, TNF-α)
Procedure:
-
Seed intestinal epithelial cells in 24-well plates and grow to confluence.
-
Pre-treat the cells with various concentrations of balsalazide or mesalamine for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α at 10 ng/mL) for a defined period (e.g., 6-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of the target cytokine in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each drug concentration compared to the stimulated control.
Conclusion
The in vitro data clearly demonstrates that while balsalazide and mesalamine share a common active moiety and a primary anti-inflammatory target in the NF-κB pathway, they exhibit distinct profiles. Balsalazide, as a prodrug, induces a significant prosecretory effect in vitro, a factor that is not observed with mesalamine. Conversely, mesalamine's direct inhibitory action on COX and LOX pathways is a key aspect of its anti-inflammatory mechanism. For researchers in drug development, these in vitro findings underscore the importance of considering both the direct cellular effects and the delivery mechanism when evaluating and developing new therapies for inflammatory bowel disease. Further head-to-head in vitro studies quantifying the comparative potency in inhibiting various inflammatory mediators are warranted to provide a more complete picture of their relative efficacy at the cellular level.
References
Validating the Anti-Neoplastic Effects of Colazal (Balsalazide) in Colon Cancer Models: A Comparative Guide
This guide provides a comprehensive comparison of the anti-neoplastic effects of Colazal (balsalazide) with other alternatives in colon cancer models. It is intended for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data.
Introduction to this compound (Balsalazide)
Balsalazide (B1667723), marketed as this compound, is a prodrug of 5-aminosalicylic acid (5-ASA). It is primarily used to treat inflammatory bowel diseases (IBD) such as ulcerative colitis.[1][2][3] Structurally, it consists of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[2] This bond is cleaved by bacterial azoreductases in the colon, releasing the active 5-ASA molecule directly at the site of inflammation.[4] This targeted delivery minimizes systemic absorption and associated side effects.[3] Beyond its anti-inflammatory properties, emerging preclinical and clinical evidence suggests a potential role for 5-ASA compounds, including balsalazide, in the chemoprevention of colorectal cancer (CRC).[2][5]
Mechanism of Anti-Neoplastic Action
The anti-cancer effects of balsalazide are attributed to its active moiety, 5-ASA. The proposed mechanisms are multifaceted and appear to be independent of its well-known anti-inflammatory effects mediated by cyclooxygenase (COX) inhibition.[2][4] Key pathways implicated in its anti-neoplastic activity include:
-
Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a protein complex that plays a crucial role in promoting inflammation and cell survival.[4] In many cancers, the NF-κB pathway is constitutively active, leading to the transcription of genes that inhibit apoptosis (e.g., Bcl-2, Bcl-xL) and promote proliferation.[1] 5-ASA has been shown to inhibit NF-κB activation, thereby promoting cancer cell apoptosis.[1][6] This is achieved by suppressing the phosphorylation of IκBα, the inhibitor of NF-κB, which prevents the translocation of the active p65 subunit to the nucleus.[1][6]
-
Induction of Apoptosis: By inhibiting the NF-κB pathway, 5-ASA downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1] This shifts the balance towards pro-apoptotic proteins (e.g., BAX, Bid), leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3 and caspase-8, key executioners of apoptosis.[1][7]
-
Cell Cycle Modulation: Some studies suggest that 5-ASA can affect cell cycle progression. For instance, it has been shown to cause an increase in the proportion of cells in the G0/G1 phase and a decrease in the S phase in some colon cancer cell lines.[2]
Comparative Experimental Data
The anti-neoplastic efficacy of balsalazide has been evaluated in various preclinical models, both in vitro and in vivo. Its effects have been studied as a monotherapy and in combination with other agents.
In Vitro Studies: Human Colon Cancer Cell Lines
Balsalazide's effects have been tested on several human colorectal cancer cell lines, including HCT116, SW480, and HT-29.
Table 1: Effect of Balsalazide and Parthenolide on HCT116 Cell Viability and Apoptosis
| Treatment (24h) | Concentration | Cell Viability (%) | Apoptotic Cells (%) (Late Apoptosis - UR Quadrant) |
| Control | - | 100 | ~2 |
| Balsalazide | 20 mM | 81.77 ± 3.90 | 10.40 |
| Parthenolide (PT) | 10 µM | 77.54 ± 2.80 | ~7-10 |
| Balsalazide + PT | 20 mM + 10 µM | 33.97 ± 4.74 | 31.98 |
Data sourced from a study on HCT116 human colorectal cancer cells.[1][8]
The data clearly indicates a synergistic effect when balsalazide is combined with Parthenolide (PT), a known NF-κB inhibitor.[1] While balsalazide alone shows a modest effect on cell viability and apoptosis, the combination therapy significantly enhances cancer cell death.[1]
In Vivo Studies: Animal Models of Colon Carcinogenesis
The chemopreventive potential of balsalazide has been demonstrated in established animal models of colon cancer.
Table 2: Effect of Balsalazide on Aberrant Crypt Foci (ACF) and Intestinal Tumors in Animal Models
| Animal Model | Carcinogen | Treatment | Key Findings |
| Fischer 344 Rats | Azoxymethane (AOM) | Balsalazide in drinking water | Dose-dependent reduction in ACF formation by up to 60%.[2][9] |
| B6-Min/+ Mice | Spontaneous | Balsalazide in drinking water | Dose-dependent reduction of intestinal tumor number, reaching 80% in the distal small intestine and colon.[9] |
These studies show that balsalazide can effectively inhibit the early stages of colon carcinogenesis and reduce tumor formation in genetically predisposed models.[9]
Clinical and Comparative Insights
While preclinical data is promising, clinical evidence for balsalazide as a standalone anti-cancer agent is less robust. A study on patients with colonic polyps did not find a significant reduction in polyp size or number after 6 months of treatment with 3 g/day of balsalazide.[5] However, it did note a non-significant trend towards a smaller increase in total adenoma burden compared to placebo.[5]
When compared to other 5-ASA formulations, the primary advantage of balsalazide lies in its targeted delivery to the colon, potentially leading to higher local concentrations of the active drug.[3][4] Other 5-ASA drugs like mesalazine (Asacol, Pentasa) and sulfasalazine (B1682708) have also been associated with a reduced risk of colorectal cancer in IBD patients.[2][10][11] A large epidemiological study showed that regular use of mesalazine (at doses ≥1.2 g/day ) was associated with a significant reduction in CRC risk in ulcerative colitis patients.[10][11]
Signaling Pathways and Experimental Workflows
Diagram 1: NF-κB Signaling Pathway Inhibition by Balsalazide (5-ASA)
References
- 1. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-aminosalicylic acid is an attractive candidate agent for chemoprevention of colon cancer in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]
- 5. Chemoprevention of Colonic Polyps with Balsalazide: An Exploratory, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irjournal.org [irjournal.org]
- 9. Chemoprevention of colon cancer carcinogenesis by balsalazide: inhibition of azoxymethane-induced aberrant crypt formation in the rat colon and intestinal tumor formation in the B6-Min/+ mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Aminosalicylate use and colorectal cancer risk in inflammatory bowel disease: a large epidemiological study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer | MDPI [mdpi.com]
Head-to-head comparison of different aminosalicylates in IBD research
For Researchers, Scientists, and Drug Development Professionals
Aminosalicylates are a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). While the active moiety, 5-aminosalicylic acid (5-ASA), is consistent across this class of drugs, variations in their chemical structure and formulation lead to differences in efficacy, safety, and patient tolerance. This guide provides an objective, data-driven comparison of different aminosalicylates, supported by experimental data from key clinical trials and in vitro studies.
Executive Summary
This guide delves into a head-to-head comparison of prominent aminosalicylates, including the prodrugs sulfasalazine (B1682708), balsalazide (B1667723), and olsalazine, alongside various formulations of mesalamine (5-ASA). The comparative analysis focuses on their efficacy in inducing and maintaining remission in IBD, their pharmacokinetic profiles, safety, and underlying mechanisms of action. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex interactions involved.
Comparative Efficacy in Ulcerative Colitis
The efficacy of aminosalicylates is most pronounced in the treatment of mild to moderate ulcerative colitis. Clinical trials have demonstrated the effectiveness of these agents in inducing and maintaining remission.
Induction of Remission
A key area of investigation has been the comparison of different mesalamine formulations and their efficacy relative to the first-generation aminosalicylate, sulfasalazine.
Table 1: Efficacy of Different Aminosalicylates in Inducing Remission in Mild-to-Moderate Ulcerative Colitis
| Drug/Formulation | Daily Dose | Trial Duration | Primary Endpoint | Result | Citation |
| Mesalamine (pH-dependent release) | 3.6 g | 8 weeks | Decrease in UC-DAI | Superior to time-dependent release mesalamine (2.25 g/day ) and placebo. | [1][2] |
| Mesalamine (pH-dependent release) | 2.4 g | 8 weeks | Decrease in UC-DAI | Non-inferior to time-dependent release mesalamine (2.25 g/day ). | [1][2] |
| Mesalamine (time-dependent release) | 2.25 g | 8 weeks | Decrease in UC-DAI | Less effective than 3.6 g/day pH-dependent release mesalamine. | [1][2] |
| Sulfasalazine | 3.0 g | 4 weeks | Clinical & Endoscopic Improvement | No significant difference in improvement compared to controlled-release mesalazine (1.5 g/day ). | [3] |
| Balsalazide | 6.75 g | 12 weeks | Clinical, Sigmoidoscopic & Histological Improvement | Similar improvement to sulfasalazine (3 g/day ) in patients who could tolerate the treatment. | [4] |
| Balsalazide | 6.75 g | 8 weeks | Clinical & Sigmoidoscopic Remission | 61% of patients achieved remission. | [5] |
Maintenance of Remission
Maintaining remission is a critical long-term goal in UC management. Studies have compared the ability of different aminosalicylates to prevent relapse.
Table 2: Efficacy of Different Aminosalicylates in Maintaining Remission in Quiescent Ulcerative Colitis
| Drug/Formulation | Daily Dose | Trial Duration | Primary Endpoint | Result | Citation |
| Mesalamine (pH-dependent release) | 2.4 g | 48 weeks | Proportion of patients without bloody stools | Non-inferior to time-dependent release mesalamine (2.25 g/day ). | [6] |
| Mesalamine (time-dependent release) | 2.25 g | 48 weeks | Proportion of patients without bloody stools | Similar efficacy to pH-dependent release mesalazine (2.4 g/day ). | [6] |
| Sulfasalazine | - | 6-18 months | Relapse Rate | More effective than 5-ASA for maintenance of remission (43% vs 48% relapse). | [7] |
Comparative Efficacy in Crohn's Disease
The role of aminosalicylates in Crohn's disease (CD) is more controversial, with studies showing modest or no significant benefit over placebo for inducing remission.[8][9] Sulfasalazine has shown a modest benefit, primarily in patients with Crohn's colitis.[8] High-dose mesalamine has been investigated, but results are conflicting.[8] For maintaining remission in CD, neither sulfasalazine nor mesalamine has consistently demonstrated effectiveness.[9]
Pharmacokinetic Profiles
The delivery mechanism of 5-ASA to the colon is a key differentiator among aminosalicylate formulations. This is reflected in their pharmacokinetic profiles. Systemic absorption of 5-ASA is generally low and is not considered the primary mode of action.[10]
Table 3: Pharmacokinetic Parameters of Different Oral Aminosalicylates
| Drug/Formulation | Active Moiety Delivery | Mean Urinary Excretion of Total 5-ASA (24-96h) | Mean Fecal Excretion of Total 5-ASA (24-96h) | Citation |
| Sulfasalazine | Azo-bond cleavage by colonic bacteria | 11-33% | 23-75% | [11][12] |
| Olsalazine | Azo-bond cleavage by colonic bacteria | 14-31% | 17-50% | [11][12] |
| Balsalazide | Azo-bond cleavage by colonic bacteria | 12-35% | 22-46% | [11][12] |
| Mesalamine (pH-dependent) | pH-sensitive coating dissolution | 10-40% | 20-64% | [11][12] |
| Mesalamine (time-dependent) | Ethylcellulose coating dissolution | 15-53% | 12-59% | [11][12] |
Safety and Tolerability
A significant advantage of newer 5-ASA formulations over sulfasalazine is their improved tolerability. The side effects of sulfasalazine are often attributed to its sulfapyridine (B1682706) moiety and include headache, nausea, and rash.[3][13]
Table 4: Comparative Safety of Aminosalicylates
| Comparison | Adverse Events | Withdrawals due to Adverse Events | Citation |
| Mesalamine vs. Sulfasalazine | Fewer adverse events with mesalamine (42% vs 83%). | Fewer withdrawals with mesalamine. | [13] |
| Balsalazide vs. Sulfasalazine | Significantly fewer withdrawals with balsalazide (1 vs 9 patients). | Significantly fewer withdrawals with balsalazide (P=0.004). | [5] |
| Balsalazide vs. Sulfasalazine | - | Significantly fewer withdrawals with balsalazide (2/28 vs 9/29, P=0.041). | [4] |
Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of 5-ASA are multifactorial and are thought to be mediated locally in the colonic mucosa. Key mechanisms include the inhibition of pro-inflammatory mediators and effects on critical signaling pathways.
One of the primary mechanisms of action of 5-ASA involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating inflammation.[10][14] The acetylated metabolite of 5-ASA, N-acetyl-5-ASA, binds to and activates PPAR-γ.[10][14] This activation leads to the downregulation of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[14][15]
Aminosalicylates are also known to act as free radical scavengers and can inhibit the production of leukotrienes and the release of interleukin-1, further contributing to their anti-inflammatory effects.[5][16]
Experimental Protocols
Assessment of Clinical Efficacy: Ulcerative Colitis Disease Activity Index (UC-DAI)
Protocol for UC-DAI Assessment:
-
Stool Frequency (Score 0-3):
-
0: Normal number of stools for the patient.
-
1: 1-2 more stools than normal.
-
2: 3-4 more stools than normal.
-
3: 5 or more stools than normal.
-
-
Rectal Bleeding (Score 0-3):
-
0: No blood seen.
-
1: Streaks of blood with stool less than half the time.
-
2: Obvious blood with stool most of the time.
-
3: Blood alone passed.
-
-
Endoscopic Findings (Score 0-3):
-
0: Normal or inactive disease.
-
1: Mild disease (erythema, decreased vascular pattern, mild friability).
-
2: Moderate disease (marked erythema, absent vascular pattern, friability, erosions).
-
3: Severe disease (spontaneous bleeding, ulceration).
-
-
Physician's Global Assessment (Score 0-3):
-
0: Normal.
-
1: Mildly active disease.
-
2: Moderately active disease.
-
3: Severely active disease.
-
Remission is typically defined as a total Mayo score of ≤ 2 with no individual subscore > 1.[11] Response is often defined as a decrease in the total Mayo score of ≥ 3 points and a decrease in the rectal bleeding subscore of ≥ 1 or an absolute rectal bleeding subscore of 0 or 1.[9]
In Vitro Assessment of Intestinal Secretion: Ussing Chamber Experiments
Ussing chambers are used to measure ion transport across epithelial tissues, providing insights into the pro-secretory or anti-secretory effects of drugs.[19][20][21]
Protocol for Ussing Chamber Experiment:
-
Tissue Preparation:
-
Obtain intestinal tissue (e.g., rabbit distal ileum) and mount it between the two halves of the Ussing chamber, separating the mucosal and serosal sides.[15]
-
-
Bathing Solution:
-
Fill both chambers with a physiological Ringer's solution (e.g., Krebs-Ringer bicarbonate solution) and maintain at 37°C, gassed with 95% O2/5% CO2.[21]
-
-
Measurement of Short-Circuit Current (Isc):
-
Voltage-clamp the tissue to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
-
Drug Application:
-
Add equimolar concentrations of the aminosalicylates to be tested to the mucosal side of the chamber.[15]
-
-
Data Analysis:
-
Record the change in Isc over time. An increase in Isc indicates a pro-secretory effect.
-
In a study comparing balsalazide, sulfasalazine, olsalazine, and mesalamine, the azo-bonded prodrugs (balsalazide, sulfasalazine, olsalazine) were found to significantly stimulate ileal secretion, while mesalamine did not.[15] This suggests that the azo linkage itself may contribute to secretory side effects like diarrhea.
Pharmacokinetic Analysis
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of aminosalicylates.
Protocol for a Typical Pharmacokinetic Study:
-
Study Population:
-
Healthy volunteers or patients with IBD.
-
-
Drug Administration:
-
Administer a single oral dose of the aminosalicylate formulation.
-
-
Sample Collection:
-
Collect blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose) to measure plasma concentrations of the parent drug and its metabolites.[22]
-
Collect urine and feces over a defined period (e.g., 24-96 hours) to quantify the amount of drug and metabolites excreted.[11][12]
-
-
Bioanalytical Method:
-
Use a validated analytical method, such as high-performance liquid chromatography (HPLC), to determine the concentrations of the analytes in plasma, urine, and feces.
-
-
Pharmacokinetic Parameter Calculation:
-
Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and the percentage of the dose excreted in urine and feces.[22]
-
Conclusion
The landscape of aminosalicylate therapy for IBD has evolved significantly from the initial use of sulfasalazine. While all aminosalicylates deliver the active 5-ASA moiety to the colon, their efficacy and tolerability profiles differ due to variations in their delivery mechanisms and associated carrier molecules.
For researchers and drug development professionals, understanding these head-to-head comparisons is crucial for designing new therapeutic strategies and optimizing existing treatments. The data presented in this guide highlights that while newer mesalamine formulations offer improved tolerability over sulfasalazine, the choice of a specific aminosalicylate may depend on the individual patient's disease characteristics and tolerance. Future research should continue to focus on direct comparative efficacy trials and further elucidation of the nuanced mechanisms of action of these important therapeutic agents.
References
- 1. Defining endoscopic response and remission in ulcerative colitis clinical trials: an international consensus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Direct Comparison of Two Different Mesalamine [research.amanote.com]
- 3. researchgate.net [researchgate.net]
- 4. A double-blind comparison of balsalazide, 6.75 g daily, and sulfasalazine, 3 g daily, in patients with newly diagnosed or relapsed active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind comparison of balsalazide, 6.75 g, and sulfasalazine, 3 g, as sole therapy in the management of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct comparison of two different mesalamine formulations for the maintenance of remission in patients with ulcerative colitis: a double-blind, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral 5-aminosalicylic acid compounds for maintaining remission in ulcerative colitis | Cochrane [cochrane.org]
- 8. Endoscopic activity in inflammatory bowel disease: clinical significance and application in practice [e-ce.org]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. doi.ceu-jgh.org [doi.ceu-jgh.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. mdpi.com [mdpi.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Mayo Score/Disease Activity Index (DAI) for Ulcerative Colitis [mdcalc.com]
- 18. medicalalgorithms.com [medicalalgorithms.com]
- 19. Ussing chamber experiments for distension evoked secretion in mucosa/submucosa preparations from human colon [protocols.io]
- 20. Measurement of novel intestinal secretory and barrier pathways and effects of proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Similar pharmacokinetics of three dosing regimens comprising two oral delayed‐release mesalamine formulations in healthy adult volunteers: Randomised, open‐label, parallel‐group study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Balsalazide and Sulfasalazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the safety profiles of two key aminosalicylates, balsalazide (B1667723) and sulfasalazine (B1682708), widely used in the treatment of inflammatory bowel disease (IBD). Both drugs are effective in delivering the active therapeutic agent, 5-aminosalicylic acid (5-ASA), to the colon. However, their distinct molecular structures lead to notable differences in their safety and tolerability, a critical consideration in the long-term management of IBD. This analysis is supported by data from clinical trials and post-marketing surveillance to provide a comprehensive overview for research and drug development.
Mechanism of Action and Metabolism: A Tale of Two Prodrugs
Balsalazide and sulfasalazine are both prodrugs of 5-ASA, designed to ensure its targeted delivery to the colon where it exerts its anti-inflammatory effects. The primary distinction lies in their carrier molecules.
-
Sulfasalazine is a first-generation aminosalicylate composed of 5-ASA linked to sulfapyridine (B1682706) via an azo bond.[1] In the colon, gut bacteria cleave this bond, releasing both 5-ASA and sulfapyridine. While 5-ASA is the therapeutic moiety, the systemically absorbed sulfapyridine is associated with a significant number of adverse effects.[2]
-
Balsalazide , a second-generation aminosalicylate, also utilizes an azo bond to link 5-ASA to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1] This carrier is designed to be pharmacologically inactive and is largely unabsorbed, contributing to a more favorable safety profile for balsalazide.[2]
The differing metabolic pathways of these two drugs are central to their safety profiles. The systemic absorption of sulfapyridine from sulfasalazine is a key factor in many of its associated adverse reactions. In contrast, the carrier molecule of balsalazide is largely excreted unchanged in the feces, minimizing systemic side effects.
Comparative Safety Profile: Adverse Event Data
Clinical trial data consistently demonstrates a more favorable safety profile for balsalazide compared to sulfasalazine. A significantly lower incidence of adverse events and withdrawals from treatment are reported with balsalazide.[3][4][5] The majority of adverse effects associated with sulfasalazine are attributed to the sulfapyridine moiety and are often dose-dependent.
| Adverse Event Category | Balsalazide (6.75 g/day ) | Sulfasalazine (Frequency) | Comments |
| Gastrointestinal | Headache (8%), Abdominal Pain (6%), Diarrhea (5%), Nausea (5%), Vomiting (4%)[1] | Nausea, vomiting, anorexia, gastric distress are common.[6] | Gastrointestinal side effects are the most frequently reported for both drugs. |
| Dermatological | Rash (rare) | Erythema, pruritus, rash are common.[6] Stevens-Johnson syndrome and toxic epidermal necrolysis are rare but serious risks.[7] | Skin reactions are more commonly associated with sulfasalazine. |
| Hematological | Anemia (in male patients, ≥2%)[8] | Agranulocytosis (rare but serious), neutropenia (2%), thrombocytopenia (1%).[7][9] | Hematological adverse events are a significant concern with sulfasalazine. |
| Hepatic | Rare reports of hepatotoxicity.[1] | Deranged liver enzymes, hepatitis are among the most common reasons for discontinuation.[2] | Liver function monitoring is recommended for patients on sulfasalazine. |
| Renal | Interstitial nephritis (rare).[1] | Crystalluria, interstitial nephritis (rare).[7] | Both drugs carry a risk of renal adverse events, primarily associated with the 5-ASA moiety. |
| Hypersensitivity | Rare | Fever, rash are common.[6] | Hypersensitivity reactions are a notable issue with sulfasalazine. |
| Other | Arthralgia (4%), Respiratory infection (4%)[1] | Reversible oligospermia in males.[6] |
Note: Frequencies for sulfasalazine are often reported as "common," "less common," or "rare" in literature, making a direct numerical comparison challenging. The data presented reflects the general understanding from clinical studies and post-marketing surveillance.
Signaling Pathways of Key Adverse Events
Sulfapyridine-Induced Hypersensitivity: The arylamine group in the sulfapyridine moiety is metabolized by cytochrome P450 enzymes to reactive metabolites.[2] These metabolites can act as haptens, binding to proteins and triggering an immune response, leading to hypersensitivity reactions such as skin rashes and fever.[2] In some individuals, this can lead to severe cutaneous adverse reactions (SCARs) like Stevens-Johnson syndrome.
5-ASA-Induced Interstitial Nephritis: While less common, nephrotoxicity is a potential adverse effect of all 5-ASA containing drugs, including balsalazide and sulfasalazine. The exact mechanism is not fully elucidated but is thought to involve a delayed, cell-mediated hypersensitivity reaction in the renal interstitium.[10] It may also be related to the inhibition of prostaglandin (B15479496) synthesis, leading to renal hypoxia.[10]
Experimental Protocols: Safety and Toxicology Assessment
The safety profiles of balsalazide and sulfasalazine have been established through a series of non-clinical and clinical studies, adhering to international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).
1. Repeated-Dose Oral Toxicity Studies in Rodents (Based on OECD Guideline 407/408)
-
Objective: To evaluate the potential adverse effects of repeated oral administration of the test substance over a period of 28 or 90 days.
-
Methodology:
-
Animal Model: Typically Wistar or Sprague-Dawley rats.
-
Groups: A control group receiving the vehicle and at least three treatment groups receiving graded doses of the test substance.
-
Administration: The test substance is administered daily by oral gavage or in the diet.
-
Observations: Daily clinical observations for signs of toxicity, weekly measurement of body weight and food/water consumption.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine is collected for urinalysis.
-
Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
-
2. In Vitro Assessment of Drug-Induced Hypersensitivity
-
Objective: To assess the potential of a drug to induce a hypersensitivity reaction using in vitro models.
-
Methodology (e.g., Dendritic Cell Activation Assay):
-
Cell Culture: A human cell line, such as THP-1 (a human monocytic cell line), is cultured and differentiated into dendritic-like cells.
-
Drug Exposure: The cells are exposed to various concentrations of the test drug and its metabolites.
-
Marker Analysis: After a defined incubation period, the expression of cell surface markers associated with dendritic cell activation (e.g., CD86, CD54) is measured by flow cytometry.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., IL-8) in the cell culture supernatant is quantified using ELISA.
-
Data Interpretation: A significant increase in the expression of activation markers or cytokine production compared to controls indicates a potential for the drug to induce hypersensitivity.[1]
-
Conclusion
The available evidence strongly indicates that balsalazide has a superior safety and tolerability profile compared to sulfasalazine. This is primarily due to the inert nature of its carrier molecule, which avoids the systemic adverse effects associated with the sulfapyridine moiety of sulfasalazine. While both drugs share the potential for 5-ASA-related adverse effects, such as interstitial nephritis, the overall incidence of adverse events is significantly lower with balsalazide. For drug development professionals, the evolution from sulfasalazine to balsalazide represents a successful example of rational drug design to improve the therapeutic index of a well-established active moiety. Future research should continue to focus on elucidating the precise molecular mechanisms of 5-ASA-induced nephrotoxicity to further enhance the safety of this important class of drugs for IBD.
References
- 1. In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide Allergies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oecd guidelines for toxicology studies | PPTX [slideshare.net]
- 5. 5-ASA induced interstitial nephritis in patients with inflammatory bowel disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. efsa.europa.eu [efsa.europa.eu]
- 7. oecd.org [oecd.org]
- 8. dovepress.com [dovepress.com]
- 9. medboundhub.com [medboundhub.com]
- 10. In vitro testing for diagnosis of idiosyncratic adverse drug reactions: Implications for pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Guide: Colazal (Balsalazide) vs. Mesalamine in Colon Tissue
This guide provides a comparative overview of the transcriptomic effects of Colazal (balsalazide) and mesalamine on colon tissue, aimed at researchers, scientists, and drug development professionals. While direct comparative transcriptomic studies are not yet available in published literature, this document synthesizes existing data on mesalamine's transcriptomic impact and extrapolates the expected effects of this compound, a prodrug of mesalamine.
Introduction to this compound and Mesalamine
Mesalamine , also known as 5-aminosalicylic acid (5-ASA), is a first-line anti-inflammatory agent for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis.[1][2] Its therapeutic effect is primarily localized to the colon, where it modulates various inflammatory pathways.[1]
This compound (balsalazide) is a prodrug designed for targeted delivery of mesalamine to the colon.[2] It consists of mesalamine linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[3] This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active mesalamine in the large intestine.[3] This targeted delivery system is intended to maximize the local concentration of mesalamine in the colon while minimizing systemic absorption.[3]
Comparative Transcriptomic Analysis
While a head-to-head transcriptomic comparison is not available, studies on mesalamine in animal models of colitis provide insight into its molecular mechanism. A transcriptomic analysis of colon tissue from mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis treated with mesalamine identified 1,663 differentially expressed genes compared to the untreated colitis group. Of these, 262 were upregulated and 1,401 were downregulated.[4]
Given that this compound delivers the same active moiety, its transcriptomic effects are expected to be broadly similar to those of mesalamine. However, differences in drug delivery and local concentration may lead to quantitative differences in gene expression.
Table 1: Summary of Key Differentially Expressed Genes in Mesalamine-Treated Colon Tissue
| Gene Category | Representative Genes | Regulation by Mesalamine | Implied Biological Process |
| Chemokines | CCL11, CCL21, CXCL3 | Downregulated | Inhibition of immune cell recruitment |
| Chemokine Receptors | CXCR2 | Downregulated | Inhibition of immune cell recruitment |
| Pro-inflammatory Cytokines | TNF-α, IL-1α, IL-6, IL-8 | Downregulated | Reduction of inflammation |
Data derived from a study on DSS-induced colitis in mice treated with mesalamine.[4]
Signaling Pathways
Mesalamine's anti-inflammatory effects are mediated through the modulation of several key signaling pathways. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of pro-inflammatory gene expression.[1][2] Additionally, mesalamine activates peroxisome proliferator-activated receptor-gamma (PPAR-γ), which has anti-inflammatory properties in the gut.[1][5] It also inhibits cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][6]
Caption: Key signaling pathways modulated by mesalamine.
Experimental Protocols
To directly compare the transcriptomic effects of this compound and mesalamine, the following experimental protocol is proposed.
DSS-Induced Colitis Model and Treatment
A well-established model for ulcerative colitis is the dextran sulfate sodium (DSS)-induced colitis model in mice.[2]
-
Animal Model: C57BL/6 mice (8-10 weeks old) are typically used.
-
Induction of Colitis: Mice are administered 3-5% (w/v) DSS in their drinking water for 7 days.
-
Treatment Groups:
-
Group 1: Healthy control (no DSS, vehicle only).
-
Group 2: DSS control (DSS + vehicle).
-
Group 3: DSS + this compound (balsalazide) administered via oral gavage at an appropriate dose.
-
Group 4: DSS + Mesalamine administered via oral gavage at an equimolar dose to the mesalamine content in the this compound group.
-
-
Monitoring: Daily monitoring of body weight, stool consistency, and presence of blood to calculate the Disease Activity Index (DAI).
-
Sample Collection: On day 8, mice are euthanized, and colon tissue is collected for RNA extraction.
RNA Sequencing and Analysis
-
RNA Extraction: Total RNA is isolated from colon tissue samples using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples using a standard commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to the mouse reference genome (e.g., GRCm39) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels are quantified using tools such as featureCounts or Salmon.
-
Differential Expression Analysis: Differentially expressed genes between treatment groups are identified using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the lists of differentially expressed genes to identify affected biological processes and pathways.
-
Caption: Proposed experimental workflow for comparative transcriptomics.
Conclusion
While both this compound and mesalamine are expected to exert their therapeutic effects through the same active molecule, 5-ASA, their different delivery mechanisms may result in distinct local concentrations and, consequently, varied magnitudes of transcriptomic responses in the colon. The proposed experimental workflow provides a robust framework for a direct comparative transcriptomic study. Such a study would be invaluable for elucidating the nuanced molecular mechanisms of these two important IBD therapies and could inform the development of more targeted and effective treatments.
References
- 1. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Contrast and Comparison of Mesalamine Derivatives in the Treatment of Ulcerative Colitis | Abdominal Key [abdominalkey.com]
- 4. Frontiers | Comparative Transcriptomic Analysis Reveals the Immunosuppressive Targets of Mesalazine in Dextran Sulfate Sodium-Induced Ulcerative Colitis [frontiersin.org]
- 5. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Mesalazine on Ferroptosis-Related Gene Expression in In Vitro Colorectal Cancer Culture - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of Colazal in Preventing Colitis Relapse in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy of Colazal (balsalazide) and other therapeutic alternatives in preventing colitis relapse in preclinical animal models. The data presented is intended to inform research and development efforts in the field of inflammatory bowel disease (IBD).
Introduction
This compound is a locally-acting aminosalicylate that delivers its active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the colon. Its efficacy in treating active ulcerative colitis is well-established. This guide focuses on the less-explored aspect of its long-term potential in preventing disease recurrence in animal models of chronic and relapsing colitis, and compares it with other standard treatments.
Mechanism of Action: A Multi-pronged Anti-Inflammatory Approach
Balsalazide (B1667723) is a prodrug that is cleaved by bacterial azoreductases in the colon to release mesalamine. Mesalamine exerts its anti-inflammatory effects through multiple pathways:
-
Inhibition of the NF-κB Pathway: Mesalamine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. This action downregulates the inflammatory cascade in the colonic mucosa.
-
Activation of PPAR-γ: Mesalamine is an agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory properties in the gut. Activation of PPAR-γ can antagonize the activity of pro-inflammatory transcription factors like NF-κB.
-
Inhibition of Pro-inflammatory Mediators: Mesalamine can inhibit the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes from arachidonic acid by affecting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
-
PI3K/Akt Signaling Pathway Modulation: Evidence suggests that mesalamine may also exert its effects by modulating the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. In the context of colitis, this may contribute to the regulation of intestinal epithelial cell homeostasis.
The following diagram illustrates the key signaling pathways modulated by the active component of this compound, mesalamine.
Comparative Efficacy in Animal Models of Chronic Colitis
Direct long-term preclinical studies comparing the relapse-prevention efficacy of this compound with other agents in established colitis relapse models are limited. However, data from chronic colitis models, which mimic the persistent inflammation characteristic of IBD, provide valuable insights into the potential for these drugs to maintain remission. The following tables summarize expected and reported outcomes for this compound and its comparators in dextran (B179266) sulfate (B86663) sodium (DSS) and trinitrobenzene sulfonic acid (TNBS) induced colitis models.
Dextran Sulfate Sodium (DSS)-Induced Chronic Colitis Model
The DSS model involves the oral administration of DSS in drinking water, leading to epithelial damage and a robust inflammatory response in the colon. Chronic, relapsing colitis can be induced by administering multiple cycles of DSS interspersed with recovery periods.
Table 1: Comparison of Therapeutic Agents in the DSS-Induced Chronic Colitis Model
| Parameter | This compound (Balsalazide) (Expected Outcome) | Mesalamine (Expected Outcome) | Sulfasalazine (B1682708) (Reported Outcome) | Infliximab (Reported Outcome) |
| Disease Activity Index (DAI) | Significantly lower DAI compared to DSS control, reflecting improved clinical signs.[1] | Significantly lower DAI compared to DSS control.[1] | Failed to produce significant effects on DAI in one chronic model.[2] | Ameliorated the severity of colitis.[3] |
| Colon Length | Preservation of colon length, significantly longer than DSS control.[1] | Preservation of colon length, significantly longer than DSS control.[1] | Less shortening of the colon compared to DSS control.[4] | N/A |
| Histological Score | Markedly reduced histological score, with less immune cell infiltration and preserved mucosal architecture.[1] | Reduced histological score, efficacy may be comparable to Balsalazide.[1] | Suppressed histological damage.[4] | Ameliorated the severity of colitis.[3] |
| Myeloperoxidase (MPO) Activity | Significantly reduced MPO activity compared to DSS control.[1] | Significantly reduced MPO activity compared to DSS control.[1] | N/A | N/A |
| TNF-α Levels | Significant reduction in TNF-α levels.[1] | Significant reduction in TNF-α levels.[1] | Significantly decreased TNF-α levels.[5] | Neutralizes TNF-α.[3] |
| IL-6 Levels | Significant reduction in IL-6 levels.[1] | Significant reduction in IL-6 levels.[1] | Significantly decreased IL-6 levels.[5] | N/A |
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Chronic Colitis Model
The TNBS model involves the intra-rectal administration of the haptenating agent TNBS in an ethanol (B145695) solution, which induces a T-cell-mediated transmural inflammation. Chronic colitis can be established through repeated administrations of TNBS.[2][6][7][8]
Table 2: Comparison of Therapeutic Agents in the TNBS-Induced Chronic Colitis Model
| Parameter | This compound (Balsalazide) (Expected Outcome) | Mesalamine (Reported Outcome) | Adalimumab (Reported Outcome) |
| Disease Activity Index (DAI) / Clinical Score | Reduction in clinical signs of colitis. | N/A | N/A |
| Histological Score | Amelioration of histological damage. | Did not significantly improve the overall histological score in one study.[9] | N/A |
| Myeloperoxidase (MPO) Activity | Reduction in MPO activity. | N/A | N/A |
| TNF-α Levels | Reduction in TNF-α levels. | Did not significantly reduce t-TNF-α levels in one study.[9] | Neutralizes TNF-α. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. The following sections outline standardized protocols for inducing and evaluating chronic colitis in animal models for the purpose of assessing long-term drug efficacy.
Chronic DSS-Induced Colitis and Relapse Model (Mice)
This protocol is designed to induce a relapsing-remitting pattern of colitis, which is clinically relevant for studying the prevention of relapse.
Methodology:
-
Animal Model: C57BL/6 mice (male, 8-10 weeks old) are commonly used due to their susceptibility to DSS-induced colitis.
-
Induction of Chronic Colitis: Administer 2-3% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 5-7 days, followed by a 7-14 day rest period with regular drinking water. This cycle is typically repeated 2-3 times to establish a chronic, relapsing condition.[10][11]
-
Treatment Groups:
-
Healthy Control: Receive regular drinking water and vehicle.
-
DSS Control: Receive DSS cycles and vehicle.
-
DSS + this compound: Receive DSS cycles and balsalazide (e.g., 100 mg/kg, daily oral gavage).
-
DSS + Comparator Drug(s): Receive DSS cycles and the comparator drug at an appropriate dosage.
-
-
Assessment of Colitis:
-
Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and rectal bleeding (see Table 3).
-
Histological Analysis: At the end of the study, the colon is removed, and sections are stained with Hematoxylin and Eosin (H&E). Histological scoring is performed to assess inflammation, ulceration, and crypt damage.
-
Biochemical Markers: Myeloperoxidase (MPO) activity in the colonic tissue is measured as an indicator of neutrophil infiltration. Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) are quantified using ELISA or qPCR.
-
Table 3: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal | Normal |
| 1 | 1-5 | Loose stools | Hemoccult positive |
| 2 | 5-10 | Loose stools | Hemoccult positive |
| 3 | 10-15 | Diarrhea | Visible blood |
| 4 | >15 | Diarrhea | Gross bleeding |
Chronic TNBS-Induced Colitis Model (Rats)
This model is useful for studying T-cell mediated immune responses in colitis.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Chronic Colitis: Following a 24-hour fast, rats are lightly anesthetized. A catheter is inserted intra-rectally, and a solution of TNBS (e.g., 10-30 mg in 50% ethanol) is instilled. To establish a chronic model, this procedure can be repeated at intervals (e.g., weekly) for several weeks.[6][7]
-
Treatment Groups: Similar to the DSS model, groups will include a vehicle control, a TNBS control, a this compound group, and comparator drug groups.
-
Assessment of Colitis: Assessments are similar to the DSS model and include clinical scoring, macroscopic evaluation of the colon upon sacrifice, histological analysis, and measurement of inflammatory markers.
Conclusion
Preclinical animal models of chronic and relapsing colitis are indispensable tools for evaluating the long-term efficacy of therapeutic agents like this compound in preventing disease recurrence. The available data, primarily from chronic colitis models, suggest that this compound, through its active moiety mesalamine, effectively modulates key inflammatory pathways, leading to a reduction in clinical and histological signs of colitis. While direct comparative long-term relapse prevention studies in animal models are not abundant, the evidence from chronic models indicates that this compound holds significant promise for maintaining remission. Further head-to-head preclinical studies in validated relapse models are warranted to definitively establish the comparative efficacy of this compound against other agents like sulfasalazine and biologics. This will provide a stronger rationale for clinical trial design and ultimately improve the long-term management of IBD.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Preclinical Study in Vivo for New Pharmacological Approaches in Inflammatory Bowel Disease: A Systematic Review of Chronic Model of TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locally injected Infliximab ameliorates murine DSS colitis: differences in serum and intestinal levels of drug between healthy and colitic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green Tea Polyphenols and Sulfasalazine have Parallel Anti-Inflammatory Properties in Colitis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Study in Vivo for New Pharmacological Approaches in Inflammatory Bowel Disease: A Systematic Review of Chronic Model of TNBS-Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Mesalamine and Prednisolone on TNBS Experimental Colitis, following Various Doses of Orally Administered Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. redoxis.se [redoxis.se]
Aminosalicylates in Preclinical IBD: A Meta-Analysis of Efficacy and Mechanisms
For researchers, scientists, and drug development professionals, this guide provides a comparative meta-analysis of preclinical studies evaluating the efficacy of aminosalicylates in animal models of Inflammatory Bowel Disease (IBD). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Aminosalicylates, including mesalamine (5-aminosalicylic acid or 5-ASA) and its prodrugs like sulfasalazine, are a cornerstone in the treatment of mild to moderate IBD. While their clinical utility is well-established, a meta-analysis of preclinical data is crucial for understanding their fundamental mechanisms of action and for guiding the development of novel therapies. This guide synthesizes data from various preclinical studies using common IBD models: Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced colitis, 2,4,6-Trinitrobenzenesulfonic acid (TNBS)-induced colitis, and the Interleukin-10 (IL-10) knockout mouse model.
Quantitative Efficacy of Aminosalicylates in Preclinical IBD Models
The efficacy of aminosalicylates in preclinical IBD models is typically assessed through a variety of quantitative measures that reflect the severity of intestinal inflammation. These include the Disease Activity Index (DAI), histological scores of colon tissue, myeloperoxidase (MPO) activity as a marker of neutrophil infiltration, and changes in colon length and spleen weight.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS model induces an acute colitis that mimics many features of human ulcerative colitis. Studies consistently demonstrate the therapeutic benefit of aminosalicylates in this model. For instance, in a mouse model of DSS-induced colitis, oral administration of 5-ASA at a dose of 100 mg/kg/day significantly ameliorated colitis symptoms. This was evidenced by a reduction in the Disease Activity Index (DAI) score, an increase in colon length, and a decrease in the spleen index compared to untreated DSS-mice[1][2]. Histological analysis further confirmed that 5-ASA treatment alleviated damage to the colonic mucosa and reduced inflammatory cell infiltration[1][3]. Another study using the DSS model showed that 5-ASA at a dose of 200 mg/kg significantly reduced histological scores for epithelial loss, crypt damage, and inflammatory cell infiltration[4]. However, some studies have reported less significant effects of 5-ASA in the DSS model, suggesting that the efficacy can be influenced by the severity of the induced colitis and the specific treatment regimen[5].
| Aminosalicylate | Animal Model | Dosage | Key Efficacy Outcomes | Reference |
| 5-ASA (Mesalamine) | Mouse (DSS) | 100 mg/kg/day (oral) | Reduced DAI, Increased Colon Length, Decreased Spleen Index, Improved Histology | [1][2][3] |
| 5-ASA (Mesalamine) | Mouse (DSS) | 200 mg/kg (oral) | Reduced Histological Scores (Epithelial Loss, Crypt Damage, Infiltration) | [4] |
| 5-ASA (Mesalamine) | Mouse (AOM/DSS) | 75 mg/kg | Decreased multiplicity of flat and polypoid dysplasias. | [6] |
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis Model
The TNBS model induces a transmural inflammation that shares features with human Crohn's disease. In a study using a rat model of TNBS-induced colitis, mesalamine administered orally at 50 mg/kg for 14 days significantly attenuated colon damage, reduced ulcer severity, and decreased colonic myeloperoxidase (MPO) activity and interleukin-1β levels[7][8]. Another study in TNBS-induced colitis in rats demonstrated that mesalamine administration resulted in a significant improvement in the overall histological score and a reduction in tissue malondialdehyde (t-MDA) levels, a marker of oxidative stress[9]. However, in this particular study, mesalamine did not significantly reduce tissue tumor necrosis factor-alpha (t-TNF-α) levels[9]. A derivative of mesalamine, ATB-429, showed enhanced efficacy in the TNBS model, significantly reducing both the disease activity score and MPO activity at doses of 50 and 75 mg/kg, where mesalamine alone was ineffective.
| Aminosalicylate | Animal Model | Dosage | Key Efficacy Outcomes | Reference |
| Mesalamine | Rat (TNBS) | 50 mg/kg/day (oral) | Reduced Colon Damage, Ulcer Severity, MPO activity, and IL-1β levels | [7][8] |
| Mesalamine | Rat (TNBS) | Not specified | Improved Histological Score, Reduced t-MDA levels | [9] |
| ATB-429 | Mouse (TNBS) | 50-75 mg/kg | Reduced Disease Activity Score and MPO Activity |
Interleukin-10 (IL-10) Knockout Mouse Model
IL-10 knockout mice spontaneously develop chronic enterocolitis, providing a genetic model of IBD. A study investigating the effects of mesalamine in 24-week-old IL-10-/- mice with spontaneous colitis found that treatment reduced the symptoms of colitis and the histopathological damage of colonic tissues[10]. The therapeutic effect was associated with the downregulation of the STAT3/NF-κB signaling pathway[10].
| Aminosalicylate | Animal Model | Dosage | Key Efficacy Outcomes | Reference |
| Mesalamine | Mouse (IL-10-/-) | Not specified | Reduced Colitis Symptoms and Histopathological Damage | [10] |
Experimental Protocols
Induction of Colitis
-
DSS-Induced Colitis: Colitis is typically induced in mice by administering DSS in their drinking water. A common protocol involves providing 2.5% to 5% (w/v) DSS for 5 to 7 days, followed by a period of regular drinking water to allow for the development of colitis symptoms[11][12]. The severity of colitis can be modulated by varying the concentration of DSS and the duration of administration[11].
-
TNBS-Induced Colitis: This model involves the intrarectal administration of TNBS dissolved in ethanol (B145695). The ethanol serves to break the mucosal barrier, allowing TNBS to haptenize autologous proteins and elicit an immune response. A typical protocol for inducing chronic colitis in mice involves multiple intrarectal administrations of TNBS at an average dose of 1.2 mg per mouse in a volume of less than 150 µL of 50% ethanol[13][14]. For acute colitis in rats, a single intrarectal administration of TNBS (e.g., 100 mg/kg) is used[7][8].
Assessment of Colitis Severity
-
Disease Activity Index (DAI): The DAI is a composite score that typically includes weight loss, stool consistency, and the presence of blood in the stool. Each parameter is scored on a scale (e.g., 0-4), and the scores are summed to provide an overall measure of disease activity.
-
Histological Scoring: Colon tissue samples are fixed, sectioned, and stained (commonly with hematoxylin (B73222) and eosin) to assess the degree of inflammation. Histological scoring systems typically evaluate parameters such as the extent of inflammatory cell infiltration, crypt damage, epithelial ulceration, and mucosal thickening.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils. Measuring MPO activity in colon tissue homogenates provides a quantitative measure of neutrophil infiltration and, by extension, the degree of inflammation.
Signaling Pathways Modulated by Aminosalicylates
The anti-inflammatory effects of aminosalicylates are mediated through the modulation of several key signaling pathways, most notably the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the Nuclear Factor-kappa B (NF-κB) pathways.
PPAR-γ Signaling Pathway
5-ASA and its metabolites can act as ligands for PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation. Activation of PPAR-γ by aminosalicylates leads to the suppression of pro-inflammatory gene expression.
Caption: 5-ASA activates PPAR-γ, which then inhibits NF-κB-mediated pro-inflammatory gene expression.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In IBD, this pathway is often constitutively active, leading to the overproduction of pro-inflammatory cytokines. Aminosalicylates have been shown to inhibit the activation of NF-κB, thereby reducing the expression of these inflammatory mediators.
Caption: 5-ASA inhibits the NF-κB signaling pathway by preventing the activation of the IKK complex.
References
- 1. 5-Aminosalicylic acid ameliorates dextran sulfate sodium-induced colitis in mice by modulating gut microbiota and bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminosalicylic acid ameliorates dextran sulfate sodium-induced colitis in mice by modulating gut microbiota and bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-aminosalicylic acid inhibits colitis-associated colorectal dysplasias in the mouse model of azoxymethane/dextran sulfate sodium-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-oxidant and anti-inflammatory potential of different polymer-based mesalamine delayed-release granules in TNBS-induced ulcerative colitis in wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-oxidant and anti-inflammatory potential of different polymer-based mesalamine delayed-release granules in TNBS-induced ulcerative colitis in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Mesalamine and Prednisolone on TNBS Experimental Colitis, following Various Doses of Orally Administered Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mesalazine alleviated the symptoms of spontaneous colitis in interleukin-10 knockout mice by regulating the STAT3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IBD Mouse Models for Preclinical Drug Screening | Aragen [aragen.com]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical Study in Vivo for New Pharmacological Approaches in Inflammatory Bowel Disease: A Systematic Review of Chronic Model of TNBS-Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Colazal (Balsalazide Disodium)
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including the disposal of pharmaceutical products like Colazal (balsalazide disodium). Adherence to proper disposal protocols is paramount to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step information for the safe and logistical handling of this compound waste.
Core Disposal Procedures for Laboratory Settings
When handling unused, expired, or contaminated this compound, the primary recommendation is disposal through a licensed pharmaceutical waste management service. These services are equipped to handle chemical substances in accordance with federal, state, and local regulations.
Step-by-Step Disposal Protocol:
-
Segregation: Immediately segregate expired or unused this compound from active inventory to prevent accidental use. Place it in a clearly labeled, dedicated waste container for non-hazardous pharmaceutical waste.
-
Consult Safety Data Sheet (SDS): Always refer to the manufacturer's most recent SDS for this compound. The SDS provides specific information on handling, hazards, and disposal. The SDS for Balsalazide (B1667723) Disodium Capsules recommends incineration at an approved USEPA incinerator.[1]
-
Contact a Licensed Waste Hauler: Engage a certified medical or pharmaceutical waste disposal company.[2] These companies provide appropriate containers and ensure the waste is transported and disposed of in compliance with all regulations, including those from the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) if applicable.[2][3]
-
Packaging for Disposal:
-
Ensure capsules are in a sealed container to prevent spillage.
-
Do not mix this compound with other chemical or biohazardous waste unless explicitly instructed to do so by the waste management provider.
-
-
Documentation: Maintain meticulous records of all disposed pharmaceuticals, including the name of the drug, quantity, and date of disposal. This documentation is crucial for regulatory compliance and internal safety audits.
Key Environmental and Safety Considerations:
-
Avoid Sewering: Do not dispose of this compound down the sink or toilet.[1] The EPA strongly discourages the sewering of any pharmaceutical waste to prevent the contamination of water systems.[1] While balsalazide has a low potential for bioaccumulation, the environmental impact of its presence in aquatic ecosystems cannot be excluded due to a lack of comprehensive ecotoxicity data.
-
Incineration is Preferred: The recommended method of disposal for this compound is incineration by a licensed facility.[1] This method ensures the complete destruction of the active pharmaceutical ingredient (API).
-
Landfilling as a Last Resort: If incineration is not available, consult with your waste management provider about compliant landfill options. For household disposal of unused medicines where take-back programs are unavailable, the FDA recommends mixing the medication (do not crush capsules) with an unappealing substance like dirt, cat litter, or used coffee grounds, placing it in a sealed plastic bag, and then in the household trash.[4][5] This procedure is intended to make the drug less appealing to children and pets and to prevent diversion from the trash.
Quantitative Data on Pharmaceutical Disposal
Obtaining precise quantitative data specifically for this compound disposal in research settings is challenging. However, broader studies on pharmaceutical waste provide valuable context. The following table summarizes general findings on pharmaceutical waste generation and disposal methods.
| Metric | Finding | Source Context |
| Hazardous Pharmaceutical Waste | Approximately 15% of waste generated by healthcare activities is considered hazardous material. | World Health Organization (WHO) |
| Disposal Practices Variation | Disposal methods for unused medications vary significantly by location. A study found that in Pittsburgh, USA, 35.4% of respondents disposed of medication in the toilet, while in Turin, Italy, 51.2% returned it to a pharmacy, and in Kobe, Japan, 82.7% disposed of it in the trash. | Pilot study on medication disposal in three cities.[6] |
| Increase in Pharmaceutical Waste | A study in New Zealand showed a roughly fourfold increase in pharmaceutical waste returned from community pharmacies between 2016 and 2020. | Quantification and composition of pharmaceutical waste in New Zealand.[7] |
Visualizing Disposal and Mechanism of Action
To further aid in understanding the proper handling and pharmacological context of this compound, the following diagrams illustrate the recommended disposal workflow and the drug's mechanism of action.
References
- 1. cima.aemps.es [cima.aemps.es]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. Pharmaceutical Waste Management Market Size, 2031 [transparencymarketresearch.com]
- 4. Safety, Efficacy, and Pharmacokinetics of Balsalazide in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 7. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Colazal® (Balsalazide Disodium)
This document provides comprehensive safety protocols and logistical procedures for the handling and disposal of Colazal® (balsalazide disodium) in a laboratory setting. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe operational conduct and minimize potential exposure.
Personal Protective Equipment (PPE)
When handling this compound®, particularly in its powdered form, adherence to the following personal protective equipment standards is mandatory to prevent skin and respiratory exposure.
| PPE Category | Specification |
| Hand Protection | Wear suitable protective gloves. |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin and Body | A laboratory coat and close-toed footwear are the minimum requirements.[2] Wear fire/flame resistant and impervious clothing.[1] |
| Respiratory | Use a NIOSH- or CEN-certified respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][2] |
Handling and Storage Protocols
2.1. Engineering Controls: Ensure adequate ventilation in areas where this compound® is handled, especially when dealing with the powdered form.[1][2] Use of a laboratory fume hood or other local exhaust ventilation is recommended to minimize dust generation and accumulation.[3]
2.2. Safe Handling Practices:
-
Do not eat, drink, or smoke in areas where this compound® is handled.[2]
-
Keep containers tightly closed and handle with care.[2]
2.3. Storage: Store this compound® in a secure area away from incompatible materials such as strong oxidizing agents.[3]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and keep unnecessary personnel away from the spill area.[3]
-
Wear appropriate personal protective equipment as outlined in the table above.[3]
-
Minimize dust generation.
-
For powdered spills, sweep up the material and place it into a proper container for disposal.[3] The use of a vacuum cleaner equipped with a HEPA filter is recommended for collecting dust.[3]
-
After the product has been recovered, flush the area with water.[3]
Disposal Plan
All waste containing this compound® must be treated as chemical waste and disposed of according to institutional and regulatory guidelines.
-
Waste Identification: Clearly label all waste containers with the contents.
-
Containerization: Use sealed, leak-proof containers for all this compound® waste.
-
Disposal Method: Incineration of waste at an approved USEPA incinerator is the recommended method of disposal.[3] Avoid discharging into drains, water courses, or onto the ground.[3]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound® in a laboratory setting, from initial preparation to final disposal.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
